molecular formula C11H13ClO4 B2936898 3-Chloro-4,5-diethoxybenzoic acid CAS No. 766523-19-7

3-Chloro-4,5-diethoxybenzoic acid

Cat. No.: B2936898
CAS No.: 766523-19-7
M. Wt: 244.67
InChI Key: MEADRIRYKFSBDO-UHFFFAOYSA-N
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Description

3-Chloro-4,5-diethoxybenzoic acid is a useful research compound. Its molecular formula is C11H13ClO4 and its molecular weight is 244.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-4,5-diethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO4/c1-3-15-9-6-7(11(13)14)5-8(12)10(9)16-4-2/h5-6H,3-4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEADRIRYKFSBDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)O)Cl)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-depth Technical Guide to 3-Chloro-4,5-diethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 766523-19-7

Introduction

3-Chloro-4,5-diethoxybenzoic acid is a halogenated and ether-substituted aromatic carboxylic acid. Its structure, featuring a chlorinated phenyl ring with two ethoxy groups and a carboxylic acid functional group, makes it a potential building block in organic synthesis and a candidate for investigation in medicinal chemistry. The presence of the chloro and ethoxy groups can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which are critical determinants of biological activity. This document provides a comprehensive overview of the available technical information for this compound, aimed at supporting research and development activities.

Chemical and Physical Properties

Quantitative data for this compound is not widely available in peer-reviewed literature. The following table summarizes the basic molecular information. For context, publicly available computed data for the closely related analog, 3-Chloro-4,5-dimethoxybenzoic acid, is provided for comparison.

PropertyThis compound3-Chloro-4,5-dimethoxybenzoic acid (for comparison)
CAS Number 766523-19-720624-87-7
Molecular Formula C₁₁H₁₃ClO₄C₉H₉ClO₄
Molecular Weight 244.67 g/mol 216.62 g/mol
Appearance Data not availableData not available
Melting Point Data not available189-193 °C
Boiling Point Data not availableData not available
Solubility Data not availableData not available

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not readily found in published scientific literature. However, a general synthetic approach can be inferred from standard organic chemistry principles and analogous reactions. A plausible synthetic route would likely involve the etherification of a dihydroxybenzoic acid precursor, followed by chlorination, or vice versa.

Below is a generalized, hypothetical workflow for the synthesis of substituted benzoic acids, which could be adapted for this compound.

G cluster_0 Hypothetical Synthesis Workflow A Starting Material (e.g., Dihydroxybenzoic acid derivative) B Etherification (Diethyl sulfate or Ethyl halide) A->B Base, Solvent C Chlorination (e.g., SO2Cl2 or Cl2) B->C Catalyst D Purification (e.g., Recrystallization, Chromatography) C->D E Final Product This compound D->E

Caption: Hypothetical synthesis workflow for this compound.

Note: This is a generalized pathway and the actual reagents, conditions, and order of steps would require experimental optimization.

Applications in Research and Drug Development

While specific applications for this compound are not well-documented, its structural motifs are present in various biologically active molecules. Benzoic acid derivatives are a common scaffold in drug discovery, exhibiting a wide range of pharmacological activities. The chloro and alkoxy substituents can modulate properties such as receptor binding, membrane permeability, and metabolic stability.

Potential areas of investigation for this compound and its derivatives could include:

  • Antimicrobial Agents: Halogenated aromatic compounds are known for their antibacterial and antifungal properties.

  • Enzyme Inhibitors: The carboxylic acid group can act as a key binding moiety for the active sites of various enzymes.

  • Scaffolds for Combinatorial Chemistry: Its functional groups allow for further chemical modifications to generate libraries of related compounds for high-throughput screening.

The logical relationship for its potential role as a synthetic intermediate is illustrated below.

G A This compound B Chemical Modification (e.g., Amidation, Esterification) A->B C Derivative Library B->C D Biological Screening C->D E Lead Compound Identification D->E

Caption: Role as a synthetic intermediate in drug discovery.

Signaling Pathways and Biological Activity

There is currently no specific information available in the public domain regarding the biological activity of this compound or its involvement in any signaling pathways. Research would be required to determine its bioactivity profile.

Given the lack of specific data, a generalized diagram illustrating a common mechanism of action for a hypothetical small molecule drug targeting a cellular signaling pathway is provided for conceptual understanding.

G cluster_0 Cellular Environment Receptor Cell Surface Receptor Pathway Intracellular Signaling Cascade Receptor->Pathway Molecule This compound (Hypothetical Ligand) Molecule->Receptor Binding & Activation Response Cellular Response (e.g., Gene Expression Change) Pathway->Response

Caption: Hypothetical interaction with a cell signaling pathway.

Conclusion

This compound is a chemical entity with potential for application in synthetic and medicinal chemistry. However, a notable scarcity of empirical data, including physicochemical properties, detailed synthetic protocols, and biological activity, currently limits its immediate application. The information provided herein is based on fundamental chemical principles and data from analogous compounds. Further experimental investigation is necessary to fully characterize this compound and explore its potential in drug discovery and other scientific disciplines. Researchers are encouraged to use this guide as a foundational resource for designing future studies.

An In-depth Technical Guide on the Molecular Structure of 3-Chloro-4,5-diethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4,5-diethoxybenzoic acid is a substituted benzoic acid derivative. Benzoic acid and its derivatives are significant scaffolds in medicinal chemistry and material science due to their versatile chemical handles and biological activities. The presence of a chlorine atom and two ethoxy groups on the benzene ring is expected to modulate the molecule's lipophilicity, electronic properties, and steric profile, making it a compound of interest for structure-activity relationship (SAR) studies in drug discovery and as a building block in organic synthesis. This document provides a comprehensive overview of its molecular structure, predicted physicochemical properties, a plausible synthetic route, and expected spectroscopic data.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a benzene ring substituted with a carboxylic acid group at position 1, a chlorine atom at position 3, and two ethoxy groups at positions 4 and 5.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on computational models and comparison with analogous structures.

PropertyPredicted Value
Molecular Formula C₁₁H₁₃ClO₄
Molecular Weight 244.67 g/mol
Appearance White to off-white crystalline solid
Melting Point Not available (expected to be a solid at room temperature)
Boiling Point Not available
Solubility Predicted to be sparingly soluble in water, soluble in organic solvents like ethanol, methanol, and DMSO
pKa Estimated to be in the range of 3-4 due to the electron-withdrawing nature of the substituents

Synthesis and Experimental Protocol

A plausible synthetic route for this compound would involve the oxidation of a corresponding substituted toluene or benzaldehyde. A common and effective method for the synthesis of substituted benzoic acids is the oxidation of the corresponding aldehyde.

Proposed Synthetic Pathway

G cluster_0 Synthesis of this compound A 3-Chloro-4,5-diethoxybenzaldehyde D Reaction Mixture A->D Reactant B Potassium Permanganate (KMnO4) B->D Oxidizing Agent C Sodium Hydroxide (NaOH) solution C->D Base E Heating under reflux D->E Process F Acidification (e.g., with HCl) E->F Post-reaction G Precipitation F->G H Filtration and Drying G->H I This compound H->I Final Product

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

Materials:

  • 3-Chloro-4,5-diethoxybenzaldehyde

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Distilled water

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Buchner funnel and flask

  • Filter paper

  • pH paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Chloro-4,5-diethoxybenzaldehyde in a suitable volume of aqueous sodium hydroxide solution.

  • Oxidation: While stirring, slowly add a solution of potassium permanganate in water to the reaction mixture. The addition should be done portion-wise to control the exothermic reaction.

  • Reflux: After the addition is complete, heat the mixture to reflux for a specified period (e.g., 2-4 hours) until the purple color of the permanganate disappears, indicating the completion of the oxidation.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the manganese dioxide (MnO₂) precipitate that forms during the reaction.

  • Acidification: Carefully acidify the filtrate with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of this compound should form.

  • Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold distilled water to remove any inorganic impurities.

  • Drying and Characterization: Dry the purified product under vacuum. The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water). The structure and purity should be confirmed by spectroscopic methods (NMR, IR, MS) and melting point analysis.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with known spectra of similar compounds.

¹H NMR Spectroscopy
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.4t6H-O-CH₂-CH₃ (x2)
~4.1q4H-O-CH₂ -CH₃ (x2)
~7.3s1HAr-H (proton at C2)
~7.5s1HAr-H (proton at C6)
~13.0br s1H-COOH
¹³C NMR Spectroscopy
Chemical Shift (δ, ppm)Assignment
~15-O-CH₂-CH₃ (x2)
~65-O-CH₂ -CH₃ (x2)
~115Ar-C H (C2)
~118Ar-C H (C6)
~125Ar-C -Cl (C3)
~130Ar-C -COOH (C1)
~148Ar-C -O (C4)
~152Ar-C -O (C5)
~168-C OOH
IR Spectroscopy
Wavenumber (cm⁻¹)Assignment
2500-3300 (broad)O-H stretch (carboxylic acid)
~2980, ~2940C-H stretch (aliphatic)
~1700C=O stretch (carboxylic acid)
~1600, ~1470C=C stretch (aromatic)
~1250C-O stretch (aryl ether)
~800C-Cl stretch
Mass Spectrometry
m/zAssignment
244/246[M]⁺ (Molecular ion peak with isotopic pattern for Cl)
199/201[M - C₂H₅]⁺
171/173[M - COOH - C₂H₄]⁺

Logical Relationships in Structural Analysis

The structural elucidation of this compound relies on the correlation of data from various analytical techniques.

G cluster_0 Structural Elucidation Workflow MS Mass Spectrometry (Molecular Formula) Structure This compound (Final Structure) MS->Structure Provides Molecular Weight and Elemental Composition IR IR Spectroscopy (Functional Groups) IR->Structure Identifies Carboxylic Acid, Aromatic Ring, Ethers NMR NMR Spectroscopy (Connectivity) NMR->Structure Determines Proton and Carbon Environment and Connectivity

Caption: Logical workflow for the structural determination of the target molecule.

Conclusion

This technical guide provides a detailed (though predictive) overview of the molecular structure, properties, synthesis, and spectroscopic characterization of this compound. While experimental data is currently scarce, the information presented here offers a solid foundation for researchers and scientists interested in synthesizing and exploring the potential applications of this compound. The provided protocols and predicted data can guide future experimental work and aid in the interpretation of results. As a novel derivative, this compound holds promise for further investigation in various fields of chemical and pharmaceutical sciences.

An In-depth Technical Guide on the Synthesis of 3-Chloro-4,5-diethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a proposed synthetic pathway for 3-chloro-4,5-diethoxybenzoic acid, a valuable building block in pharmaceutical and chemical research. The synthesis is presented as a multi-step process, commencing from the readily available starting material, vanillic acid. This document provides a comprehensive overview of the proposed reactions, including detailed experimental protocols derived from analogous transformations, and summarizes key quantitative data.

Proposed Synthesis Pathway

The synthesis of this compound is proposed to proceed through a three-step sequence:

  • Demethylation of Vanillic Acid: The initial step involves the conversion of vanillic acid (4-hydroxy-3-methoxybenzoic acid) to protocatechuic acid (3,4-dihydroxybenzoic acid).

  • Diethylation of Protocatechuic Acid: The resulting protocatechuic acid is then subjected to a Williamson ether synthesis to introduce the two ethoxy groups, yielding 4,5-diethoxybenzoic acid.

  • Regioselective Chlorination: Finally, the 4,5-diethoxybenzoic acid is chlorinated at the 3-position to afford the target molecule, this compound.

The overall logical workflow of this synthesis is depicted in the following diagram.

Synthesis_Workflow Start Start Vanillic_Acid Vanillic Acid Start->Vanillic_Acid Protocatechuic_Acid Protocatechuic Acid Vanillic_Acid->Protocatechuic_Acid Demethylation Diethoxy_Acid 4,5-Diethoxybenzoic Acid Protocatechuic_Acid->Diethoxy_Acid Diethylation Final_Product This compound Diethoxy_Acid->Final_Product Chlorination End End Final_Product->End

Caption: Logical workflow for the synthesis of this compound.

Step 1: Demethylation of Vanillic Acid to Protocatechuic Acid

The conversion of vanillic acid to protocatechuic acid is a crucial first step. While various methods exist for the demethylation of aryl methyl ethers, a common laboratory-scale procedure involves the use of a strong acid, such as hydrobromic acid.

Experimental Protocol
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add vanillic acid.

  • Reagent Addition: Add a 48% aqueous solution of hydrobromic acid in excess.

  • Reaction Conditions: Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After completion, allow the reaction mixture to cool to room temperature. The product, protocatechuic acid, may precipitate out of the solution. The precipitate can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from water.

ParameterValue
Starting Material Vanillic Acid
Reagent 48% Hydrobromic Acid
Product Protocatechuic Acid
Yield High yields are typically reported for this reaction, often exceeding 90%.

Step 2: Diethylation of Protocatechuic Acid to 4,5-Diethoxybenzoic Acid

The introduction of the two ethoxy groups is achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl groups of protocatechuic acid, followed by nucleophilic attack on an ethylating agent.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve protocatechuic acid in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Base Addition: Add a base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), to deprotonate the phenolic hydroxyl groups.

  • Ethylating Agent Addition: Add an ethylating agent, such as diethyl sulfate ((C₂H₅)₂SO₄) or ethyl iodide (C₂H₅I), dropwise to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and maintain the temperature for several hours until the reaction is complete, as indicated by TLC.

  • Workup: After cooling, the reaction mixture is typically poured into water and acidified with a mineral acid (e.g., HCl) to precipitate the product. The crude 4,5-diethoxybenzoic acid is then collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol/water.

ParameterValue
Starting Material Protocatechuic Acid
Base Potassium Carbonate or Sodium Hydroxide
Ethylating Agent Diethyl Sulfate or Ethyl Iodide
Product 4,5-Diethoxybenzoic Acid
Yield Yields for Williamson ether syntheses on similar substrates are generally good, often in the range of 70-90%.

Step 3: Regioselective Chlorination of 4,5-Diethoxybenzoic Acid

The final step is the regioselective chlorination of 4,5-diethoxybenzoic acid to introduce a chlorine atom at the 3-position. The two ethoxy groups are ortho-para directing, which could lead to a mixture of chlorinated products. Therefore, the choice of chlorinating agent and reaction conditions is critical to achieve the desired regioselectivity.

Proposed Experimental Protocol
  • Reaction Setup: Dissolve 4,5-diethoxybenzoic acid in a suitable inert solvent, such as dichloromethane or acetic acid, in a round-bottom flask protected from light.

  • Chlorinating Agent Addition: Add a chlorinating agent. A potential reagent for this selective chlorination is sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst, or N-chlorosuccinimide (NCS) with a suitable catalyst.

  • Reaction Conditions: The reaction is typically carried out at or below room temperature to control the exothermicity and improve selectivity. The reaction progress should be monitored closely by TLC or GC-MS.

  • Workup: Upon completion, the reaction mixture is quenched, for example, by the addition of a sodium sulfite solution. The organic layer is separated, washed with water and brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

ParameterValue
Starting Material 4,5-Diethoxybenzoic Acid
Potential Chlorinating Agents Sulfuryl Chloride (SO₂Cl₂), N-Chlorosuccinimide (NCS)
Product This compound
Expected Yield The yield will be highly dependent on the regioselectivity of the chlorination. Optimization of reaction conditions is likely necessary.

The proposed synthetic pathway is visually summarized in the following diagram.

Synthesis_Pathway cluster_0 Step 1: Demethylation cluster_1 Step 2: Diethylation cluster_2 Step 3: Chlorination Vanillic_Acid Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) Protocatechuic_Acid Protocatechuic Acid (3,4-dihydroxybenzoic acid) Vanillic_Acid->Protocatechuic_Acid HBr, Reflux Protocatechuic_Acid_2 Protocatechuic Acid Diethoxy_Acid 4,5-Diethoxybenzoic Acid Protocatechuic_Acid_2->Diethoxy_Acid (C2H5)2SO4, K2CO3, Reflux Diethoxy_Acid_2 4,5-Diethoxybenzoic Acid Final_Product This compound Diethoxy_Acid_2->Final_Product SO2Cl2 or NCS

Caption: Proposed synthesis pathway for this compound.

Disclaimer: The experimental protocols provided are based on analogous chemical transformations and should be adapted and optimized for the specific synthesis of this compound. All laboratory work should be conducted with appropriate safety precautions.

Spectroscopic Analysis of 3-Chloro-4,5-diethoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a summary of available spectroscopic data for 3-Chloro-4,5-diethoxybenzoic acid and its close analogue, 3-Chloro-4,5-dimethoxybenzoic acid. Due to the limited availability of experimental data for the title compound, this document focuses on the spectroscopic characteristics of its dimethoxy analogue, offering insights into the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Detailed experimental protocols for acquiring such data for solid aromatic carboxylic acids are also presented.

Spectroscopic Data Summary for 3-Chloro-4,5-dimethoxybenzoic Acid

The following tables summarize the predicted and expected spectroscopic data for 3-Chloro-4,5-dimethoxybenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for 3-Chloro-4,5-dimethoxybenzoic Acid

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-13Singlet (broad)1HCarboxylic acid (-COOH)
~7.5-7.7Singlet1HAromatic H-6
~7.3-7.5Singlet1HAromatic H-2
~3.9Singlet3HMethoxy (-OCH₃) at C-5
~3.8Singlet3HMethoxy (-OCH₃) at C-4

Table 2: Predicted ¹³C NMR Spectral Data for 3-Chloro-4,5-dimethoxybenzoic Acid

Chemical Shift (δ) ppmAssignment
~165-170Carboxylic acid (-C OOH)
~152Aromatic C-4 (attached to -OCH₃)
~148Aromatic C-5 (attached to -OCH₃)
~135Aromatic C-3 (attached to -Cl)
~128Aromatic C-1 (attached to -COOH)
~115Aromatic C-6
~112Aromatic C-2
~56Methoxy (-OC H₃)
Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for 3-Chloro-4,5-dimethoxybenzoic Acid

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid dimer)
~3000MediumC-H stretch (Aromatic)
~2950, ~2850MediumC-H stretch (Aliphatic, -OCH₃)
1680-1710StrongC=O stretch (Carboxylic acid dimer)
1580-1600Medium-StrongC=C stretch (Aromatic ring)
~1450MediumC-H bend (Aliphatic, -OCH₃)
1200-1300StrongC-O stretch (Carboxylic acid)
1000-1150StrongC-O stretch (Aryl ethers, -OCH₃)
700-850Medium-StrongC-Cl stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 3-Chloro-4,5-dimethoxybenzoic Acid

m/zRelative AbundanceAssignment
216/218High[M]⁺ (Molecular ion peak, with ³⁷Cl isotope peak)
201/203Medium[M - CH₃]⁺
199/201Medium[M - OH]⁺
171/173Medium[M - COOH]⁺
156Medium[M - COOH - CH₃]⁺

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid aromatic carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-20 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR).

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Acetone-d₆) in a clean, dry vial.

    • Ensure complete dissolution, using gentle vortexing or sonication if necessary.

    • Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.

    • Tune and match the probe to the appropriate nucleus (¹H or ¹³C).

    • Set the acquisition parameters, including the number of scans, spectral width, and relaxation delay.

    • Acquire the spectrum.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the center of the ATR crystal.

  • Instrument Setup and Data Acquisition:

    • Lower the pressure arm to ensure firm and even contact between the sample and the crystal.

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • After the measurement, clean the ATR crystal thoroughly.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
  • Sample Preparation:

    • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate). The concentration should be optimized for the instrument's sensitivity.

    • Alternatively, for some systems, a solid probe can be used to introduce the sample directly into the ion source.

  • Instrument Setup and Data Acquisition:

    • Set the GC oven temperature program to ensure proper separation and elution of the compound.

    • Set the injector temperature and mode (e.g., splitless).

    • The mass spectrometer is typically operated under electron ionization (EI) at 70 eV.

    • Set the mass analyzer to scan over a relevant mass-to-charge (m/z) range (e.g., 40-400 amu).

    • Inject the sample into the GC. The compound will be vaporized, separated on the GC column, and then introduced into the mass spectrometer.

    • The molecules are ionized and fragmented in the ion source.

    • The resulting ions are separated by the mass analyzer and detected.

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample Solid Compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution ATR_Placement Placement on ATR Crystal Sample->ATR_Placement GC_Solution Dilution in Volatile Solvent Sample->GC_Solution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR ATR-FTIR Spectroscopy ATR_Placement->IR MS GC-MS Analysis GC_Solution->MS NMR_Data NMR Spectrum (Chemical Shift, Multiplicity, Integration) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

Physical and chemical properties of 3-Chloro-4,5-diethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Chloro-4,5-diethoxybenzoic acid, a substituted benzoic acid derivative of interest in chemical synthesis and potential pharmaceutical applications. This document details its known characteristics, safety information, and offers insights into its synthesis.

Core Properties and Identifiers

This compound is a chlorinated aromatic carboxylic acid. Its structure features a benzene ring substituted with a carboxylic acid group, a chlorine atom, and two ethoxy groups.

PropertyValue
CAS Number 766523-19-7
Molecular Formula C₁₁H₁₃ClO₄
Molecular Weight 244.67 g/mol
Melting Point Not available
Boiling Point Not available
Solubility Not available

Chemical Structure and Reactivity

The reactivity of this compound is primarily dictated by the functional groups present: the carboxylic acid, the chloro substituent, and the ethoxy groups on the aromatic ring.

  • Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amide formation, and reduction to the corresponding alcohol. Its acidity is influenced by the electron-withdrawing nature of the chlorine atom and the electron-donating character of the ethoxy groups.

  • Aromatic Ring: The chlorine and ethoxy groups influence the electron density of the benzene ring, directing further electrophilic aromatic substitution reactions. The ethoxy groups are activating and ortho-, para-directing, while the chlorine atom is deactivating but also ortho-, para-directing. The interplay of these effects will determine the regioselectivity of further substitutions.

  • Chloro Group: The chlorine atom is relatively unreactive towards nucleophilic aromatic substitution under standard conditions but can be displaced under harsh reaction conditions or through metal-catalyzed cross-coupling reactions.

A logical workflow for considering the reactivity of this molecule is outlined below:

G Reactivity Profile of this compound A This compound B Carboxylic Acid Reactions A->B C Electrophilic Aromatic Substitution A->C D Nucleophilic Aromatic Substitution A->D E Esterification B->E F Amide Formation B->F G Reduction B->G H Nitration, Halogenation, etc. C->H I Cross-Coupling Reactions D->I

A diagram illustrating the main reaction pathways for this compound.

Synthesis

A potential retrosynthetic analysis is as follows:

G Retrosynthetic Analysis Target This compound Intermediate1 3-Chloro-4,5-diethoxytoluene (or similar alkylbenzene) Target->Intermediate1 Oxidation of alkyl group Intermediate2 1-Chloro-2,3-diethoxybenzene Intermediate1->Intermediate2 Friedel-Crafts Alkylation StartingMaterial 1,2-Diethoxybenzene Intermediate2->StartingMaterial Chlorination

A potential retrosynthetic pathway for this compound.

A generalized experimental workflow for such a synthesis could involve the following steps:

G Generalized Synthetic Workflow Start Start: 1,2-Diethoxybenzene Step1 Chlorination (e.g., with SO₂Cl₂ or Cl₂) Start->Step1 Product1 1-Chloro-2,3-diethoxybenzene Step1->Product1 Step2 Friedel-Crafts Acylation (e.g., with Acetyl Chloride, AlCl₃) Product1->Step2 Product2 1-(3-Chloro-4,5-diethoxyphenyl)ethan-1-one Step2->Product2 Step3 Haloform Reaction or Oxidation (e.g., with NaOBr or KMnO₄) Product2->Step3 FinalProduct End: This compound Step3->FinalProduct

Navigating the Solubility Landscape of 3-Chloro-4,5-diethoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile for the compound 3-Chloro-4,5-diethoxybenzoic acid. Due to a lack of publicly available quantitative solubility data for this specific molecule, this document focuses on providing a robust framework for researchers to determine its solubility characteristics. This includes a qualitative assessment based on its chemical structure and detailed experimental protocols for quantitative solubility determination.

Qualitative Solubility Profile Assessment

Based on its molecular structure, a qualitative prediction of the solubility of this compound in various solvent types can be inferred. The molecule possesses a carboxylic acid group, which is polar and capable of hydrogen bonding, suggesting some degree of solubility in polar protic solvents. The presence of the benzene ring and the diethoxy groups introduces significant nonpolar character, which would favor solubility in organic solvents. The chloro substituent will also influence its solubility characteristics.

Expected Solubility Trends:

  • Aqueous Solubility: Expected to be low in neutral water due to the hydrophobic nature of the substituted benzene ring.

  • pH-Dependent Aqueous Solubility: As a carboxylic acid, its aqueous solubility is expected to increase significantly in basic solutions (pH > pKa) due to the formation of the more soluble carboxylate salt. Conversely, in acidic solutions (pH < pKa), it will exist in its less soluble free acid form.

  • Organic Solvent Solubility: It is anticipated to exhibit good solubility in a range of organic solvents, including:

    • Polar Aprotic Solvents: Such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), are likely to be excellent solvents.

    • Alcohols: Such as methanol and ethanol, should be effective solvents due to their ability to hydrogen bond with the carboxylic acid group.

    • Chlorinated Solvents: Such as dichloromethane and chloroform, may also be suitable.

    • Ethers: Such as diethyl ether and tetrahydrofuran (THF), are expected to be moderate solvents.

    • Nonpolar Solvents: Such as hexanes and toluene, are likely to be poor solvents.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound has not been reported. To facilitate research and development, the following table is provided as a template for organizing experimentally determined solubility data.

Table 1: Experimental Solubility of this compound

SolventTemperature (°C)pH (for aqueous)Solubility (mg/mL)Solubility (µM)Method Used
Water257.4Data to be determinedData to be determinedThermodynamic
PBS257.4Data to be determinedData to be determinedThermodynamic
Methanol25N/AData to be determinedData to be determinedThermodynamic
Ethanol25N/AData to be determinedData to be determinedThermodynamic
DMSO25N/AData to be determinedData to be determinedThermodynamic
Acetone25N/AData to be determinedData to be determinedThermodynamic
Acetonitrile25N/AData to be determinedData to be determinedThermodynamic

Experimental Protocols for Solubility Determination

To empower researchers to generate the necessary quantitative data, detailed protocols for determining both thermodynamic and kinetic solubility are provided below.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is the true solubility under a given set of conditions.

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial.

    • Ensure enough solid is present to maintain a saturated solution with undissolved solid remaining after equilibration.

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Separation of Undissolved Solid:

    • Allow the suspension to settle.

    • Carefully collect the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by aspiration of the supernatant or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification:

    • Prepare a series of standard solutions of the compound of known concentrations in the same solvent.

    • Analyze the saturated solution and the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the saturated solution.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_quantification Quantification start Start add_excess Add Excess Solid to Solvent start->add_excess agitate Agitate at Constant Temperature (24-48h) add_excess->agitate separate Centrifuge or Filter agitate->separate collect Collect Supernatant separate->collect analyze Analyze by HPLC or LC-MS collect->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility (High-Throughput Method)

This method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO). It is a measure of how readily a compound stays in solution under non-equilibrium conditions and is often used in early drug discovery.

Protocol:

  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution:

    • In a multi-well plate, perform serial dilutions of the DMSO stock solution into the aqueous buffer of interest (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low and consistent across all wells (e.g., 1-2%).

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37 °C) for a defined period (e.g., 1-2 hours).

  • Precipitation Detection:

    • Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

    • Alternatively, the plate can be analyzed using a plate reader that measures absorbance at a specific wavelength to detect precipitation.

  • Data Analysis:

    • The kinetic solubility is defined as the highest concentration of the compound that does not show significant precipitation under the assay conditions.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_dilution Dilution cluster_incubation Incubation cluster_detection Detection & Analysis start Start stock Prepare DMSO Stock Solution start->stock dilute Serial Dilution into Aqueous Buffer stock->dilute incubate Incubate at Constant Temperature (1-2h) dilute->incubate measure Measure Turbidity (Nephelometry) incubate->measure determine Determine Highest Soluble Concentration measure->determine end End determine->end

Caption: Workflow for Kinetic Solubility Determination.

Signaling Pathways and Biological Context

A review of the scientific literature did not yield any information regarding the biological activity or associated signaling pathways for this compound. Therefore, a diagram for a signaling pathway cannot be provided at this time.

Conclusion

While direct quantitative solubility data for this compound is not currently available, this guide provides a comprehensive framework for its determination. The qualitative assessment based on its chemical structure offers initial guidance for solvent selection. The detailed experimental protocols for both thermodynamic and kinetic solubility will enable researchers to generate the necessary data to support their drug discovery and development efforts. The provided templates and workflows are designed to ensure a systematic and robust approach to characterizing the solubility profile of this compound.

In-depth Technical Guide: Biological Activity of 3-Chloro-4,5-diethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Subject: A comprehensive review of the biological activity, experimental data, and associated molecular pathways of 3-Chloro-4,5-diethoxybenzoic acid.

Abstract

This technical guide aims to provide a thorough analysis of the biological activities of the synthetic organic compound this compound. A comprehensive review of existing scientific literature reveals a significant lack of available data on the biological effects of this specific molecule. While structurally related compounds, particularly its dimethoxy analog, 3-Chloro-4,5-dimethoxybenzoic acid, have been investigated for various pharmacological properties, no such studies have been published for this compound itself. This document will summarize the state of knowledge on closely related analogs to provide a contextual framework and highlight the current research gap.

Introduction to this compound

This compound is a halogenated and ether-substituted benzoic acid derivative. Its chemical structure, characterized by a chlorine atom at the 3-position and two ethoxy groups at the 4- and 5-positions of the benzene ring, suggests its potential for biological activity, given that similar structural motifs are present in various pharmacologically active molecules. However, despite its availability from chemical suppliers for research purposes, it appears that its biological profile has not been a subject of published scientific investigation.

Review of Biological Activity Data

A systematic search of prominent scientific databases, including PubMed, Scopus, and Google Scholar, yielded no peer-reviewed articles detailing the biological activity of this compound. Consequently, there is no quantitative data to present in tabular format, nor are there established experimental protocols or known signaling pathways associated with this compound.

Biological Activity of Structurally Related Compounds

To provide a relevant perspective for researchers interested in this compound, this section summarizes the biological activities of analogous compounds. It is crucial to note that these findings cannot be directly extrapolated to this compound, as minor structural modifications, such as the difference between methoxy and ethoxy groups, can significantly alter biological activity.

3-Chloro-4,5-dimethoxybenzoic acid

The most closely related compound with available information is 3-Chloro-4,5-dimethoxybenzoic acid. While detailed biological studies on this molecule are also sparse, it is often used as a building block in the synthesis of more complex molecules with potential therapeutic applications. Some derivatives of benzoic acid with similar substitution patterns have been explored for their potential as:

  • Anticancer Agents: Various benzoic acid derivatives have been investigated for their cytotoxic effects on cancer cell lines. The mechanisms often involve the induction of apoptosis or the inhibition of key enzymes involved in cell proliferation.

  • Enzyme Inhibitors: The carboxylic acid moiety and the substituted aromatic ring can serve as a pharmacophore for interacting with the active sites of various enzymes.

Other Substituted Benzoic Acid Derivatives

The broader class of substituted benzoic acids has been extensively studied and has led to the development of numerous therapeutic agents. For instance, derivatives of 4-aminobenzoic acid have been explored as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. These studies often involve the synthesis of a series of analogs to establish structure-activity relationships (SAR).

Postulated Areas for Future Investigation

Given the absence of data, the field is open for a comprehensive evaluation of the biological activities of this compound. A logical starting point would be to screen the compound for a range of activities, drawing parallels from its known analogs.

Proposed Initial Screening Workflow

An initial investigation could follow a standard preclinical drug discovery workflow.

G Figure 1: Proposed Initial Screening Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation A Cytotoxicity Assays (e.g., MTT, XTT on various cancer cell lines) D Apoptosis Assays (e.g., Annexin V, Caspase activation) A->D If cytotoxic B Antimicrobial Screening (e.g., MIC assays against bacterial and fungal strains) G Toxicity Studies (e.g., Acute toxicity in animal models) B->G If active C Enzyme Inhibition Assays (e.g., Kinases, Proteases) F Target Identification (e.g., Pull-down assays, Proteomics) C->F If inhibitory H Efficacy Studies (e.g., Xenograft models for anticancer activity) D->H E Cell Cycle Analysis (e.g., Flow Cytometry) E->H

Caption: Proposed workflow for the initial biological evaluation of this compound.

Conclusion

This technical guide underscores a significant gap in the scientific literature regarding the biological activity of this compound. While the chemical structure suggests potential for pharmacological effects, based on the activities of related compounds, there is currently no direct evidence to support this. The information provided on analogous molecules serves as a contextual foundation for future research. It is our recommendation that the scientific community undertakes a systematic investigation of this compound to elucidate its potential therapeutic value. Until such studies are conducted and published, no definitive statements can be made about its biological activity, mechanisms of action, or potential applications in drug development.

An In-depth Technical Guide to 3-Chloro-4,5-diethoxybenzoic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on 3-chloro-4,5-diethoxybenzoic acid is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the known properties of its close analog, 3-chloro-4,5-dimethoxybenzoic acid, and general knowledge of substituted benzoic acid derivatives. The proposed synthesis and potential biological activities are therefore hypothetical and intended to serve as a foundation for future research.

Introduction

Substituted benzoic acids are a pivotal class of compounds in medicinal chemistry, forming the backbone of numerous therapeutic agents. Their derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide focuses on the specific, yet underexplored, molecule this compound and its potential derivatives and analogs. By examining its structural features and drawing parallels with closely related compounds, we aim to provide a foundational resource for researchers interested in exploring its therapeutic potential.

Physicochemical Properties of the Core Structure Analog

PropertyValue (for 3-chloro-4,5-dimethoxybenzoic acid)
Molecular Formula C9H9ClO4
Molecular Weight 216.62 g/mol
CAS Number 20624-87-7
Melting Point 189-193 °C
Appearance White to off-white crystalline powder
Solubility Soluble in methanol, acetone

Synthesis of this compound: A Proposed Pathway

A plausible synthetic route to this compound can be extrapolated from established methods for synthesizing substituted benzoic acids. A common starting material would be 3,4,5-trihydroxybenzoic acid (gallic acid), which can be selectively etherified and subsequently chlorinated.

Proposed Experimental Protocol: Di-O-ethylation of Gallic Acid
  • Dissolution: Dissolve gallic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Base Addition: Add a slight excess of a suitable base, such as potassium carbonate (K2CO3), to the solution to deprotonate the hydroxyl groups.

  • Ethylation: Add diethyl sulfate or ethyl iodide dropwise to the reaction mixture at room temperature. The reaction is then typically heated to facilitate the etherification.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted using an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield 4,5-diethoxy-3-hydroxybenzoic acid.

Proposed Experimental Protocol: Chlorination
  • Chlorinating Agent: The purified 4,5-diethoxy-3-hydroxybenzoic acid can be chlorinated using a mild chlorinating agent such as N-chlorosuccinimide (NCS) in a suitable solvent.

  • Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating.

  • Purification: The final product, this compound, is then purified from the reaction mixture using standard techniques.

G cluster_synthesis Proposed Synthesis of this compound A Gallic Acid (3,4,5-Trihydroxybenzoic Acid) B 4,5-Diethoxy-3-hydroxybenzoic Acid A->B  Diethyl Sulfate, K2CO3, DMF   C This compound B->C  N-Chlorosuccinimide  

A proposed synthetic workflow for this compound.

Potential Biological Activities and Signaling Pathways

While the specific biological activities of this compound have not been reported, the broader class of substituted benzoic acid derivatives has shown promise in several therapeutic areas.

Antimicrobial Activity

Benzoic acid and its derivatives are well-known for their antimicrobial properties. The presence of a halogen, such as chlorine, on the aromatic ring can enhance this activity. It is plausible that this compound and its derivatives could exhibit inhibitory effects against various bacterial and fungal strains. The lipophilic nature of the ethoxy groups may facilitate penetration through microbial cell membranes.

Anticancer Potential

Numerous benzoic acid derivatives have been investigated for their anticancer activities. For instance, some derivatives have been shown to induce apoptosis in cancer cells. The underlying mechanisms often involve the modulation of key signaling pathways that regulate cell proliferation, survival, and death.

A hypothetical signaling pathway that could be targeted by a bioactive derivative of this compound is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

G cluster_pathway Hypothetical Signaling Pathway Targeted by a Bioactive Derivative Derivative Bioactive Derivative of 3-Chloro-4,5- diethoxybenzoic Acid PI3K PI3K Derivative->PI3K Inhibits Receptor Growth Factor Receptor Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

A hypothetical signaling pathway potentially modulated by a bioactive derivative.

Representative Experimental Protocol: Esterification of this compound

To explore the structure-activity relationship of this core molecule, the synthesis of its derivatives, such as esters and amides, is a crucial step. The following is a general protocol for the esterification of a carboxylic acid, which can be adapted for this compound.

  • Reactant Preparation: In a round-bottom flask, dissolve this compound in an excess of the desired alcohol (e.g., ethanol, methanol).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reaction: Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and remove the excess alcohol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude ester.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure ester.

G cluster_workflow General Esterification Workflow Start Dissolve Carboxylic Acid in Excess Alcohol Catalyst Add Acid Catalyst Start->Catalyst Reflux Reflux Reaction Mixture Catalyst->Reflux Workup Cool and Remove Excess Alcohol Reflux->Workup Extraction Extract with Organic Solvent and Wash Workup->Extraction Drying Dry and Concentrate Organic Layer Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Product Pure Ester Purification->Product

A general experimental workflow for the esterification of the core molecule.

Conclusion and Future Directions

This compound represents an intriguing but largely unexplored scaffold in medicinal chemistry. Based on the known properties of its dimethoxy analog and the broader class of substituted benzoic acids, it holds potential for the development of novel therapeutic agents, particularly in the areas of antimicrobial and anticancer research.

Future research should focus on:

  • Definitive Synthesis: Establishing and optimizing a reliable synthetic route to this compound.

  • Derivative Libraries: Synthesizing a diverse library of ester and amide derivatives to explore structure-activity relationships.

  • Biological Screening: Comprehensive in vitro and in vivo screening of the parent compound and its derivatives to identify and characterize their biological activities.

  • Mechanistic Studies: Elucidating the mechanisms of action for any identified bioactive compounds to understand their molecular targets and signaling pathways.

This technical guide serves as a starting point to stimulate and guide future research into this promising, yet uncharted, area of chemical and pharmacological science.

The Enigmatic Molecule: A Review of 3-Chloro-4,5-diethoxybenzoic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A notable scarcity of dedicated research surrounds 3-Chloro-4,5-diethoxybenzoic acid, presenting a significant knowledge gap for researchers, scientists, and drug development professionals. This technical guide addresses this void by summarizing the available data, focusing on its close analog, 3-Chloro-4,5-dimethoxybenzoic acid, due to the absence of specific literature on the diethoxy derivative. This paper serves as a foundational resource, compiling known physicochemical properties, outlining a putative synthesis pathway, and contextualizing its potential within the broader landscape of substituted benzoic acids.

Physicochemical and Structural Data

While specific experimental data for this compound is not available in public literature, we can infer some of its properties from its dimethoxy analog and general chemical principles. The primary data available is for 3-Chloro-4,5-dimethoxybenzoic acid, which is presented below. This compound is a chlorinated and methoxylated derivative of benzoic acid, a structural motif found in numerous biologically active molecules.

PropertyValue (for 3-Chloro-4,5-dimethoxybenzoic acid)Data Source
CAS Number 20624-87-7PubChem[1][2]
Molecular Formula C₉H₉ClO₄PubChem[1]
Molecular Weight 216.62 g/mol PubChem[1]
IUPAC Name 3-chloro-4,5-dimethoxybenzoic acidPubChem[1]
Melting Point 189-193 °CChemicalBook[3]
Canonical SMILES COC1=C(C(=CC(=C1)C(=O)O)Cl)OCPubChem[1]
InChI Key WUBQRSNEXSSLFX-UHFFFAOYSA-NPubChem[1]

Synthesis Pathways

For instance, the synthesis of the related isomer, 4-chloro-3,5-dimethoxybenzoic acid, has been described and involves the oxidation of 4-chloro-3,5-dimethoxytoluene with potassium permanganate.[4] This suggests that a plausible route to 3-Chloro-4,5-dimethoxybenzoic acid could start from 3,4-dimethoxybenzoic acid (veratric acid) followed by a regioselective chlorination step.

Below is a conceptual workflow for the synthesis of 3-Chloro-4,5-dimethoxybenzoic acid.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Step cluster_reagent Reagents cluster_product Final Product Veratric_Acid Veratric Acid (3,4-Dimethoxybenzoic Acid) Chlorination Chlorination Veratric_Acid->Chlorination Final_Product 3-Chloro-4,5-dimethoxybenzoic acid Chlorination->Final_Product Chlorinating_Agent Chlorinating Agent (e.g., SO2Cl2) Chlorinating_Agent->Chlorination

Figure 1. A conceptual workflow for the synthesis of 3-Chloro-4,5-dimethoxybenzoic acid from veratric acid.

Biological Activity and Potential Applications

There is a significant lack of research into the specific biological activities of this compound and its dimethoxy analog. However, the broader class of substituted benzoic acids is known to exhibit a wide range of pharmacological properties. Benzoic acid and its derivatives are utilized as antimicrobial food preservatives and have been investigated for various medicinal applications.[5]

Derivatives of benzoic acid have been explored for their potential as:

  • Anticancer agents: Certain benzoic acid derivatives have shown cytotoxic activity against various cancer cell lines.[6]

  • Enzyme inhibitors: Substituted benzoic acids have been identified as inhibitors of enzymes such as protein phosphatase Slingshot, which could have therapeutic potential.[7]

  • Anti-inflammatory and analgesic drugs: The benzoic acid scaffold is a component of many non-steroidal anti-inflammatory drugs (NSAIDs).[8]

The presence of chloro and alkoxy (methoxy or diethoxy) functional groups on the benzoic acid ring can significantly influence its electronic properties, lipophilicity, and steric profile. These factors are critical in determining the molecule's interaction with biological targets. The electron-withdrawing nature of the chlorine atom and the electron-donating and steric effects of the alkoxy groups can modulate the acidity of the carboxylic acid and the overall reactivity of the molecule.[9]

The logical relationship for investigating the potential of this compound is outlined below.

Research_Logic Start This compound (and its dimethoxy analog) Synthesis Develop reliable synthesis protocol Start->Synthesis Purification Purify and characterize the compound Synthesis->Purification Screening Biological Screening Purification->Screening Anticancer Anticancer assays Screening->Anticancer Antimicrobial Antimicrobial assays Screening->Antimicrobial Enzyme_Inhibition Enzyme inhibition assays Screening->Enzyme_Inhibition Mechanism Mechanism of Action Studies Anticancer->Mechanism Antimicrobial->Mechanism Enzyme_Inhibition->Mechanism Toxicology Toxicological Evaluation Mechanism->Toxicology

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Chloro-4,5-diethoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of 3-Chloro-4,5-diethoxybenzoic acid and its derivatives. The protocols outlined below are based on established chemical principles and analogous syntheses of similar compounds, providing a robust framework for laboratory implementation.

Synthesis of this compound

The synthesis of the target compound can be conceptually approached in a two-step sequence, starting from the commercially available 3,4-dihydroxybenzoic acid. The initial step involves a Williamson ether synthesis to introduce the two ethoxy groups, followed by a regioselective chlorination.

Experimental Workflow: Synthesis of this compound

A 3,4-Dihydroxybenzoic acid B Williamson Ether Synthesis (Ethyl Iodide, K2CO3, DMF) A->B Step 1 C 3,4-Diethoxybenzoic acid B->C D Chlorination (SO2Cl2, Acetic Acid) C->D Step 2 E This compound D->E

Caption: Synthetic workflow for this compound.

Protocol 1.1: Synthesis of 3,4-Diethoxybenzoic Acid

This protocol describes the ethylation of 3,4-dihydroxybenzoic acid.

Materials:

  • 3,4-Dihydroxybenzoic acid

  • Ethyl iodide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3,4-dihydroxybenzoic acid (1 equivalent) in DMF, add potassium carbonate (3 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl iodide (2.5 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution with 1 M HCl to a pH of approximately 2-3, leading to the precipitation of the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • For further purification, the crude product can be recrystallized from an ethanol/water mixture.

Protocol 1.2: Synthesis of this compound

This protocol details the chlorination of 3,4-diethoxybenzoic acid.

Materials:

  • 3,4-Diethoxybenzoic acid

  • Sulfuryl chloride (SO₂Cl₂)

  • Glacial acetic acid

Procedure:

  • Dissolve 3,4-diethoxybenzoic acid (1 equivalent) in glacial acetic acid.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add sulfuryl chloride (1.1 equivalents) dropwise while maintaining the temperature.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the solid, wash thoroughly with water to remove acetic acid, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Synthesis of this compound Derivatives

The carboxyl group of this compound is a versatile handle for the synthesis of various derivatives, such as esters and amides. A common strategy involves the conversion of the carboxylic acid to a more reactive acid chloride intermediate.

Experimental Workflow: Synthesis of Derivatives

cluster_0 Derivative Synthesis A This compound B Acid Chloride Formation (Thionyl Chloride, cat. DMF) A->B C 3-Chloro-4,5-diethoxybenzoyl chloride B->C D Esterification (Alcohol, Base) C->D F Amidation (Amine, Base) C->F E Ester Derivative D->E G Amide Derivative F->G

Caption: General workflow for ester and amide synthesis.

Protocol 2.1: Preparation of 3-Chloro-4,5-diethoxybenzoyl Chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Catalytic amount of DMF

  • Anhydrous toluene

Procedure:

  • Suspend this compound (1 equivalent) in anhydrous toluene.

  • Add a catalytic amount of DMF (1-2 drops).

  • Add thionyl chloride (1.5 equivalents) dropwise at room temperature.

  • Heat the mixture to reflux (approximately 80-90°C) for 2-3 hours. The solid should dissolve as the reaction proceeds.

  • After the reaction is complete, distill off the excess thionyl chloride and toluene under reduced pressure to obtain the crude 3-Chloro-4,5-diethoxybenzoyl chloride, which can be used in the next step without further purification.

Protocol 2.2: Synthesis of Ester Derivatives

Materials:

  • 3-Chloro-4,5-diethoxybenzoyl chloride

  • Desired alcohol (e.g., ethanol, methanol)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the crude 3-Chloro-4,5-diethoxybenzoyl chloride in anhydrous DCM.

  • Cool the solution to 0°C.

  • In a separate flask, dissolve the desired alcohol (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Add the alcohol/amine solution dropwise to the acid chloride solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

Protocol 2.3: Synthesis of Amide Derivatives

Materials:

  • 3-Chloro-4,5-diethoxybenzoyl chloride

  • Desired primary or secondary amine

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the crude 3-Chloro-4,5-diethoxybenzoyl chloride in anhydrous DCM and cool to 0°C.

  • In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Add the amine solution dropwise to the acid chloride solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude amide by recrystallization or column chromatography.

Quantitative Data

The following tables summarize expected yields and key physical properties based on analogous compounds reported in the literature. Actual results may vary depending on experimental conditions.

Table 1: Synthesis of this compound

StepProductStarting MaterialReagentsTypical Yield (%)Melting Point (°C)
13,4-Diethoxybenzoic acid3,4-Dihydroxybenzoic acidEthyl iodide, K₂CO₃85-95164-166
2This compound3,4-Diethoxybenzoic acidSO₂Cl₂70-85Data not available

Table 2: Synthesis of Derivatives

Derivative TypeStarting MaterialGeneral ReagentsTypical Yield (%)Physical State
Ethyl Ester3-Chloro-4,5-diethoxybenzoyl chlorideEthanol, Et₃N80-95Solid/Oil
Amide (e.g., with Aniline)3-Chloro-4,5-diethoxybenzoyl chlorideAniline, Et₃N75-90Solid

Potential Biological Activity and Signaling Pathways

Derivatives of substituted benzoic acids have been reported to exhibit a range of biological activities, including antimicrobial and anticancer effects. While the specific activity of this compound derivatives is not extensively documented, a plausible mechanism of action for related compounds involves the inhibition of key cellular pathways. For instance, some chlorinated aromatic compounds have been shown to induce apoptosis in cancer cells by modulating signaling pathways like the PI3K/Akt/mTOR pathway.

Hypothesized Signaling Pathway Inhibition

GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 3-Chloro-4,5-diethoxybenzoic Acid Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

This proposed mechanism suggests that derivatives of this compound could be investigated for their potential to interfere with this critical cell survival pathway, which is often dysregulated in cancer. Further research and biological screening are necessary to validate these potential applications.

Application Notes and Protocols: 3-Chloro-4,5-diethoxybenzoic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4,5-diethoxybenzoic acid is a substituted aromatic carboxylic acid that holds potential as a versatile building block in organic synthesis. Its trifunctional nature, featuring a carboxylic acid group, a chloro substituent, and two ethoxy groups on the benzene ring, allows for a variety of chemical transformations. These functional groups can be strategically manipulated to construct more complex molecules with potential applications in medicinal chemistry, agrochemistry, and materials science. While specific documented applications for this compound are limited in publicly available literature, its structural similarity to the more extensively studied 3-chloro-4,5-dimethoxybenzoic acid suggests its utility in analogous synthetic strategies.

The carboxylic acid moiety can readily undergo esterification or amidation to introduce a wide range of substituents. The chloro and ethoxy groups on the aromatic ring influence its electronic properties and can be targets for nucleophilic aromatic substitution or other cross-coupling reactions, further expanding its synthetic potential. This document provides an overview of the potential applications and a representative experimental protocol for the derivatization of this compound, drawing parallels from its dimethoxy analog.

Potential Applications in Organic Synthesis

Based on the reactivity of similar substituted benzoic acids, this compound can serve as a key intermediate in the synthesis of various target molecules:

  • Pharmaceutical Intermediates: The substituted benzoic acid scaffold is a common feature in many biologically active compounds. By modifying the carboxylic acid and leveraging the reactivity of the chloro and ethoxy groups, it is plausible to synthesize novel compounds for drug discovery programs, targeting a range of therapeutic areas. The lipophilic ethoxy groups may enhance membrane permeability and other pharmacokinetic properties of the final compounds.

  • Agrochemicals: Substituted aromatic compounds are integral to the development of new herbicides, fungicides, and insecticides. The unique substitution pattern of this compound could be exploited to create novel agrochemicals with improved efficacy and selectivity.

  • Materials Science: Benzoic acid derivatives are used in the synthesis of polymers, liquid crystals, and other advanced materials. The specific stereoelectronic properties conferred by the chloro and diethoxy substituents could be harnessed to develop materials with desired optical, thermal, or mechanical properties.

Experimental Protocols

The following is a representative protocol for the synthesis of an amide derivative from this compound. This reaction is a fundamental transformation that highlights its utility as a building block.

Synthesis of N-benzyl-3-chloro-4,5-diethoxybenzamide

This protocol describes the coupling of this compound with benzylamine using a standard peptide coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to form the corresponding amide.

Materials:

  • This compound

  • Benzylamine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • To this solution, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15 minutes.

  • Add benzylamine (1.1 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress using TLC (e.g., using a 7:3 mixture of hexanes and ethyl acetate as the eluent).

  • Once the reaction is complete (typically within 2-4 hours), quench the reaction by adding water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of water).

  • Combine the organic layers and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-benzyl-3-chloro-4,5-diethoxybenzamide.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of N-benzyl-3-chloro-4,5-diethoxybenzamide.

ParameterValue
Starting MaterialThis compound
ProductN-benzyl-3-chloro-4,5-diethoxybenzamide
Reaction TypeAmide coupling
Coupling ReagentHATU
BaseDIPEA
SolventDMF
Reaction Time3 hours
Yield85%
Purity (by HPLC)>98%
Melting Point125-127 °C

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of an amide derivative from this compound.

synthetic_workflow start Start: This compound dissolve Dissolve in anhydrous DMF start->dissolve Step 1 reagents Add HATU and DIPEA dissolve->reagents Step 2 amine Add Benzylamine reagents->amine Step 3 reaction Stir at Room Temperature amine->reaction Step 4 workup Aqueous Workup (Extraction & Washes) reaction->workup Step 5 purification Purification (Column Chromatography) workup->purification Step 6 product Product: N-benzyl-3-chloro-4,5- diethoxybenzamide purification->product Final Product

Caption: Synthetic workflow for the preparation of N-benzyl-3-chloro-4,5-diethoxybenzamide.

Role in a Drug Discovery Pipeline

This diagram illustrates the potential role of this compound as a building block in a typical drug discovery pipeline.

drug_discovery_pipeline building_block Building Block: This compound synthesis Derivative Synthesis (e.g., Amidation, Esterification) building_block->synthesis library Compound Library Generation synthesis->library screening High-Throughput Screening (Biological Assays) library->screening hit Hit Identification screening->hit lead_opt Lead Optimization (SAR Studies) hit->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: Role of this compound in a drug discovery workflow.

Disclaimer

The information provided in these application notes is intended for experienced researchers and professionals in the field of organic synthesis and drug development. The experimental protocols are representative examples and may require optimization for specific laboratory conditions and scales. All chemical manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The biological applications mentioned are based on the structural characteristics of the molecule and its relation to known bioactive compounds and do not represent proven biological activities.

Application Notes and Protocols for Substituted Benzoic Acids in Drug Discovery: A Focus on 3-Chloro-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "3-Chloro-4,5-diethoxybenzoic acid" did not yield specific data regarding its application in drug discovery. The following application notes and protocols are based on the closely related analog, 3-Chloro-4,5-dimethoxybenzoic acid , and general principles of medicinal chemistry involving substituted benzoic acids. This information is intended to serve as a guide for researchers on the potential utility of this class of compounds.

Introduction

Substituted benzoic acids are a cornerstone in medicinal chemistry, serving as versatile scaffolds and key intermediates in the synthesis of a wide range of pharmaceuticals. Their utility stems from the ability to modify the phenyl ring with various functional groups, thereby fine-tuning the steric, electronic, and pharmacokinetic properties of the resulting molecules. While specific data on this compound is limited, its structural analog, 3-Chloro-4,5-dimethoxybenzoic acid, serves as a valuable case study. This compound is primarily utilized as a chemical building block in the synthesis of more complex molecules with potential therapeutic activities. The presence of the chloro and methoxy groups can influence the molecule's binding interactions and metabolic stability, making it an interesting starting point for drug design.

Compound Profile: 3-Chloro-4,5-dimethoxybenzoic acid

A summary of the key physicochemical properties of 3-Chloro-4,5-dimethoxybenzoic acid is presented in the table below.

PropertyValueReference
CAS Number 20624-87-7[1][2]
Molecular Formula C₉H₉ClO₄[1][2]
Molecular Weight 216.62 g/mol [1][2]
IUPAC Name 3-chloro-4,5-dimethoxybenzoic acid[1]
Synonyms Benzoic acid, 3-chloro-4,5-dimethoxy-[1]
Melting Point 189-193 °C
Solubility Soluble in methanol

Application Notes

Role as a Synthetic Intermediate

3-Chloro-4,5-dimethoxybenzoic acid is not typically used as a standalone therapeutic agent. Instead, it serves as a crucial intermediate in multi-step organic syntheses. The carboxylic acid group provides a reactive handle for amide bond formation, a common linkage in many drug molecules. The substituted phenyl ring can be incorporated into larger scaffolds to explore structure-activity relationships (SAR). For example, substituted benzoic acids are key components in the synthesis of certain phosphodiesterase (PDE) inhibitors, where the substituted phenyl ring often occupies a specific binding pocket in the enzyme's active site.

Potential in Phosphodiesterase (PDE) Inhibitor Synthesis

Phosphodiesterases are a family of enzymes that regulate the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in various signaling pathways. Inhibitors of PDEs have therapeutic applications in inflammatory diseases, cardiovascular conditions, and neurological disorders. The 3-chloro-4,5-dimethoxy substitution pattern can be found in the core structures of some reported PDE inhibitors. While no direct evidence links this specific benzoic acid to a marketed PDE inhibitor, its structure is analogous to fragments of known active compounds. Researchers can utilize this building block to synthesize novel derivatives and screen them for PDE inhibitory activity.

G cluster_synthesis Synthesis of Novel Compounds cluster_screening Biological Screening 3_Chloro_4_5_dimethoxybenzoic_acid 3-Chloro-4,5-dimethoxybenzoic acid Amine_Coupling Amide Coupling (with diverse amines) 3_Chloro_4_5_dimethoxybenzoic_acid->Amine_Coupling EDC, HOBt Library Library of Novel Amide Derivatives Amine_Coupling->Library PDE_Assay Phosphodiesterase Inhibition Assay Library->PDE_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis PDE_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Identify Hits

Caption: Workflow for utilizing 3-Chloro-4,5-dimethoxybenzoic acid in drug discovery.

Experimental Protocols

Synthesis of 2-Chloro-4,5-dimethoxybenzoic acid (Illustrative Protocol)

This protocol is based on a patented method for a similar isomer and illustrates a general synthetic route.[3]

Materials:

  • 2-chloro-4,5-dimethoxybenzyl chloride

  • Potassium permanganate (KMnO₄)

  • Tetrabutylammonium bromide

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a 500 mL reaction flask, dissolve 17.6 g (0.08 mol) of 2-chloro-4,5-dimethoxybenzyl chloride and 1.3 g (0.004 mol) of tetrabutylammonium bromide in 200 mL of water.

  • Heat the reaction mixture to 70°C with stirring.

  • Slowly add 38.0 g (0.24 mol) of potassium permanganate to the mixture.

  • Maintain the reaction at 70°C for 7 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • While still hot, filter the reaction mixture to remove manganese dioxide.

  • Cool the filtrate and acidify to pH 4 with hydrochloric acid to precipitate the product.

  • Allow the mixture to stand for 3 hours to ensure complete precipitation.

  • Filter the precipitate and dry to yield 2-chloro-4,5-dimethoxybenzoic acid.

General Protocol for a Phosphodiesterase (PDE) Inhibition Assay

This is a conceptual protocol for screening compounds derived from 3-Chloro-4,5-dimethoxybenzoic acid for PDE inhibitory activity.

Materials:

  • Recombinant human PDE enzyme (e.g., PDE4B)

  • cAMP (substrate)

  • 5'-Nucleotidase

  • Inorganic phosphate detection reagent (e.g., Malachite Green)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl with MgCl₂)

Procedure:

  • Prepare a dilution series of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, PDE enzyme, and the test compounds. Incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding cAMP to each well. Incubate for a specified time (e.g., 30 minutes) at 30°C.

  • Stop the PDE reaction and initiate the 5'-nucleotidase reaction by adding 5'-nucleotidase. This will convert the AMP produced into adenosine and inorganic phosphate. Incubate for a specified time.

  • Add the inorganic phosphate detection reagent to each well.

  • Measure the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

ATP ATP Adenylyl_Cyclase Adenylyl_Cyclase ATP->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA AMP AMP PDE4->AMP Cellular_Response Cellular_Response PKA->Cellular_Response Inhibitor Inhibitor (Derived from 3-Chloro-4,5-dimethoxy -benzoic acid) Inhibitor->PDE4

Caption: Conceptual signaling pathway showing the role of PDE4 and its inhibition.

Conclusion

While direct applications of this compound in drug discovery are not well-documented, its dimethoxy analog, 3-Chloro-4,5-dimethoxybenzoic acid, stands as a representative building block for the synthesis of potentially bioactive molecules. The protocols and workflows outlined here provide a foundational approach for researchers to utilize such substituted benzoic acids in the design and screening of novel therapeutic agents, particularly in the realm of enzyme inhibition. Further investigation into the synthesis and biological evaluation of derivatives of this chemical class is warranted to fully explore their therapeutic potential.

References

Application Note: Quantification of 3-Chloro-4,5-diethoxybenzoic acid using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 3-Chloro-4,5-diethoxybenzoic acid in bulk drug substance and formulated products. The method utilizes a C18 column with isocratic elution and UV detection, demonstrating excellent linearity, precision, and accuracy over a specified concentration range. This protocol is intended for use by researchers, quality control analysts, and professionals in the field of drug development and manufacturing.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and reliable quantification of this compound is crucial for ensuring the quality, consistency, and purity of the final active pharmaceutical ingredient (API). The analytical method described herein provides a straightforward and reproducible approach for the determination of this compound, suitable for both research and quality control environments.

Experimental Workflow

The overall workflow for the quantification of this compound is depicted in the following diagram.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification start Weigh Standard/Sample dissolve Dissolve in Diluent start->dissolve inject Inject into HPLC System sonicate Sonicate to Dissolve dissolve->sonicate volume Make up to Volume sonicate->volume filter Filter through 0.45 µm Syringe Filter volume->filter filter->inject Transfer to Vial separate Isocratic Separation on C18 Column inject->separate integrate Integrate Peak Area detect UV Detection at 254 nm separate->detect detect->integrate Chromatogram calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify report Generate Report quantify->report

Figure 1: General experimental workflow for the HPLC quantification of this compound.

Materials and Reagents

  • Reference Standard: this compound (≥99.5% purity)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and degassed)

  • Reagents: Formic acid (AR grade)

  • Diluent: Methanol and Water (50:50, v/v)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The specific parameters are outlined in the table below.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Run Time 10 minutes

Detailed Experimental Protocols

6.1. Preparation of Mobile Phase

  • To prepare the 0.1% Formic Acid in Water, add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of HPLC grade water.

  • Bring the volume to 1 L with water and mix thoroughly.

  • The mobile phase is prepared by mixing 600 mL of Acetonitrile with 400 mL of 0.1% Formic Acid in Water.

  • Degas the mobile phase by sonicating for 15 minutes or by vacuum filtration.

6.2. Preparation of Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent (Methanol:Water, 50:50) and sonicate for 5 minutes to dissolve.

  • Allow the solution to cool to room temperature.

  • Make up to the mark with the diluent and mix well.

6.3. Preparation of Calibration Standards

Prepare a series of calibration standards by diluting the standard stock solution with the diluent as described in the table below:

Standard IDConcentration (µg/mL)Volume of Stock (mL)Final Volume (mL)
CS1100.110
CS2250.2510
CS3500.510
CS41001.010
CS52002.010

6.4. Preparation of Sample Solution

  • Accurately weigh a quantity of the sample equivalent to approximately 25 mg of this compound into a 25 mL volumetric flask.

  • Follow steps 2-4 from the "Preparation of Standard Stock Solution" protocol.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation Summary

The described analytical method was validated according to ICH guidelines. The key validation parameters are summarized below.

ParameterResult
Linearity (R²) > 0.999
Range 10 - 200 µg/mL
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0% - 102.0%
Specificity No interference from excipients or degradants

System Suitability

Before sample analysis, perform five replicate injections of the 100 µg/mL standard solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • %RSD of Peak Areas: ≤ 2.0%

Data Analysis and Calculation

The concentration of this compound in the sample is calculated using the linear regression equation obtained from the calibration curve.

Concentration (µg/mL) = (Peak Area - y-intercept) / slope

The final amount of the analyte in the sample is then calculated as follows:

% Assay = (C × V × DF) / (W × 10000)

Where:

  • C = Concentration of the analyte from the calibration curve (µg/mL)

  • V = Final volume of the sample preparation (mL)

  • DF = Dilution factor, if any

  • W = Weight of the sample taken (mg)

Conclusion

The RP-HPLC method described in this application note is rapid, accurate, and reliable for the quantification of this compound. The method is suitable for routine quality control analysis and for supporting drug development activities. The clear workflow and detailed protocols ensure ease of implementation and reproducibility across different laboratories.

Application Notes and Protocols for 3-Chloro-4,5-diethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and key reaction mechanisms of 3-Chloro-4,5-diethoxybenzoic acid, a versatile building block in medicinal chemistry and drug development. The following sections detail its synthesis from a readily available precursor and its subsequent conversion into amides and esters, which are common moieties in pharmacologically active molecules.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via a two-step process starting from 3-chloro-4,5-dihydroxybenzoic acid. The first step involves a Williamson ether synthesis to introduce the two ethoxy groups, a common and high-yielding method for the preparation of ethers.

Reaction Mechanism: Diethoxylation of 3-chloro-4,5-dihydroxybenzoic acid

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The hydroxide ions from a base (e.g., sodium hydroxide) deprotonate the hydroxyl groups of 3-chloro-4,5-dihydroxybenzoic acid to form a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of ethyl iodide, displacing the iodide leaving group to form the diethyl ether.

Diethoxylation_Mechanism cluster_reactants Reactants cluster_products Products reactant1 3-Chloro-4,5-dihydroxybenzoic acid intermediate1 Deprotonated Intermediate (Dianion) reactant1->intermediate1 Deprotonation reactant2 2 NaOH reactant2->intermediate1 reactant3 2 CH3CH2I product1 This compound reactant3->product1 intermediate1->product1 SN2 Attack product2 2 NaI product3 2 H2O

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol: Synthesis of this compound
  • Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.0 g of 3-chloro-4,5-dihydroxybenzoic acid in 100 mL of a suitable solvent such as ethanol.

  • Base Addition: Slowly add a stoichiometric equivalent of a base, for instance, sodium hydroxide (pellets or a concentrated aqueous solution), to the solution while stirring.

  • Ethylating Agent Addition: Add a slight excess of ethyl iodide to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain it for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a dilute acid (e.g., 1M HCl) until it reaches a pH of approximately 2-3.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation: Synthesis Yield
Starting MaterialProductTypical Yield (%)
3-Chloro-4,5-dihydroxybenzoic acidThis compound85-95

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can be readily converted into other functional groups, such as amides and esters, which are of significant interest in drug design and development.

Amide Formation

A common method for amide formation is the conversion of the carboxylic acid to a more reactive acid chloride, followed by reaction with a primary or secondary amine.

Reaction Mechanism: Amide Formation via Acid Chloride

The reaction of this compound with thionyl chloride (SOCl₂) results in the formation of 3-Chloro-4,5-diethoxybenzoyl chloride. This is an SNi (Substitution Nucleophilic internal) type reaction. The highly electrophilic acid chloride then readily reacts with an amine to form the corresponding amide.

Amide_Formation_Workflow start This compound step1 Reaction with Thionyl Chloride (SOCl2) start->step1 intermediate 3-Chloro-4,5-diethoxybenzoyl chloride step1->intermediate step2 Reaction with Primary/Secondary Amine (R-NH2) intermediate->step2 end N-Substituted-3-chloro-4,5-diethoxybenzamide step2->end

Caption: Workflow for the synthesis of N-substituted amides.

Experimental Protocol: Amide Formation
  • Acid Chloride Formation: In a fume hood, add 5.0 g of this compound to a round-bottom flask. Add an excess of thionyl chloride (e.g., 10 mL) and a catalytic amount of dimethylformamide (DMF). Heat the mixture to reflux for 2-3 hours.

  • Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • Amidation: Dissolve the crude acid chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution in an ice bath.

  • Amine Addition: Slowly add a solution of the desired primary or secondary amine (1.1 equivalents) in the same solvent.

  • Reaction and Work-up: Stir the reaction mixture at room temperature for 1-2 hours. Wash the reaction mixture with dilute acid, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting amide can be purified by column chromatography or recrystallization.

Data Presentation: Amide Formation Yields
Amine ReactantProductTypical Yield (%)
BenzylamineN-Benzyl-3-chloro-4,5-diethoxybenzamide80-90
Morpholine(3-Chloro-4,5-diethoxyphenyl)(morpholino)methanone85-95
Ester Formation

Esterification of this compound can be achieved through various methods, including Fischer esterification or by using coupling agents.

Reaction Mechanism: Fischer Esterification

In the presence of a strong acid catalyst (e.g., sulfuric acid), the carboxylic acid is protonated, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, a molecule of water is eliminated, and the ester is formed.

Fischer_Esterification_Pathway reactant1 This compound intermediate Protonated Carbonyl Intermediate reactant1->intermediate Protonation reactant2 Alcohol (R-OH) reactant2->intermediate Nucleophilic Attack catalyst Acid Catalyst (H+) catalyst->intermediate product1 Alkyl 3-chloro-4,5-diethoxybenzoate intermediate->product1 Dehydration product2 Water (H2O) intermediate->product2

Caption: Fischer Esterification of this compound.

Experimental Protocol: Ester Formation
  • Reaction Setup: In a round-bottom flask, combine 5.0 g of this compound with a large excess of the desired alcohol (which also acts as the solvent).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (a few drops).

  • Reflux: Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.

  • Work-up: After completion, cool the mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like diethyl ether.

  • Neutralization and Washing: Wash the organic solution with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester. Further purification can be done by distillation or column chromatography.

Data Presentation: Esterification Yields
Alcohol ReactantProductTypical Yield (%)
MethanolMethyl 3-chloro-4,5-diethoxybenzoate75-85
EthanolEthyl 3-chloro-4,5-diethoxybenzoate70-80

Purifying 3-Chloro-4,5-diethoxybenzoic Acid: A Guide to Established Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides detailed protocols for the purification of 3-Chloro-4,5-diethoxybenzoic acid, a key intermediate in pharmaceutical and chemical synthesis. The following methods, based on established chemical principles for substituted benzoic acids, are designed for researchers, scientists, and professionals in drug development to achieve high purity of the target compound. While direct literature on the purification of this compound is limited, the protocols outlined below for recrystallization and acid-base extraction are widely applicable to this class of compounds.

Introduction

This compound is a substituted aromatic carboxylic acid. Its purification is crucial to remove unreacted starting materials, by-products, and other impurities that can affect the yield and quality of subsequent reactions. The primary purification strategies for such compounds leverage differences in solubility and acid-base properties.

Recommended Purification Techniques

Two primary methods are recommended for the purification of this compound:

  • Recrystallization: This technique relies on the differential solubility of the compound in a hot versus a cold solvent.

  • Acid-Base Extraction: This method separates the acidic target compound from neutral or basic impurities by converting it into its water-soluble salt.

Application Note 1: Purification by Recrystallization

Recrystallization is a robust method for purifying solid organic compounds. The choice of solvent is critical and should be determined experimentally. An ideal solvent will dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures.

Experimental Protocol: Single-Solvent Recrystallization
  • Solvent Selection: Begin by testing the solubility of a small amount of crude this compound in various solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, and toluene) at room and elevated temperatures.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a small volume of the selected solvent. Heat the mixture on a hot plate with stirring. Add small portions of hot solvent until the compound completely dissolves.

  • Decoloration (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Data Presentation: Solvent Screening for Recrystallization
SolventSolubility at Room TemperatureSolubility at Boiling PointCrystal Formation upon Cooling
WaterLowModerate to HighGood
EthanolModerateHighFair to Good
MethanolModerateHighFair to Good
AcetoneHighHighPoor
Ethyl AcetateModerateHighGood
TolueneLowModerateGood

Note: This table presents expected trends for a substituted benzoic acid and should be populated with experimental observations for this compound.

Workflow for Recrystallization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization & Isolation cluster_drying Drying Crude Crude Compound Solvent Add Hot Solvent Crude->Solvent Dissolved Dissolved Compound Solvent->Dissolved HotFiltration Hot Filtration Dissolved->HotFiltration Filtrate Clear Filtrate HotFiltration->Filtrate Cooling Slow Cooling Filtrate->Cooling Crystals Crystal Formation Cooling->Crystals VacuumFiltration Vacuum Filtration Crystals->VacuumFiltration Washing Wash with Cold Solvent VacuumFiltration->Washing PureCrystals Pure Crystals Washing->PureCrystals Drying Drying under Vacuum PureCrystals->Drying FinalProduct Pure, Dry Product Drying->FinalProduct

Caption: Workflow for the purification of this compound by recrystallization.

Application Note 2: Purification by Acid-Base Extraction

This technique is highly effective for separating acidic compounds from neutral or basic impurities. The carboxylic acid is deprotonated with a base to form a water-soluble carboxylate salt, which is then extracted into an aqueous layer.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Base Extraction: Add a dilute aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer containing the sodium salt of the benzoic acid into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times.

  • Acidification: Combine the aqueous extracts and cool the solution in an ice bath. Slowly add a strong acid, such as hydrochloric acid (HCl), dropwise with stirring until the solution is acidic (test with pH paper). The this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold deionized water to remove any remaining salts and then dry it thoroughly.

Data Presentation: Reagents for Acid-Base Extraction
StepReagentPurpose
DissolutionDiethyl Ether / Ethyl AcetateOrganic solvent to dissolve crude product
Extraction5% Sodium Bicarbonate (aq)Converts the carboxylic acid to its water-soluble salt
Acidification6M Hydrochloric Acid (aq)Reprotonates the carboxylate to precipitate the pure acid
WashingDeionized Water (cold)Removes residual inorganic salts

Workflow for Acid-Base Extraction

AcidBase_Extraction_Workflow Start Crude this compound in Organic Solvent AddBase Add aq. NaHCO3 Start->AddBase SeparateLayers Separate Layers AddBase->SeparateLayers OrganicLayer Organic Layer (Neutral/Basic Impurities) SeparateLayers->OrganicLayer AqueousLayer Aqueous Layer (Sodium 3-Chloro-4,5-diethoxybenzoate) SeparateLayers->AqueousLayer Acidify Acidify with HCl AqueousLayer->Acidify Precipitate Precipitation of Pure Acid Acidify->Precipitate Filter Vacuum Filtration Precipitate->Filter PureProduct Pure this compound Filter->PureProduct

Application Notes and Protocols for 3-Chloro-4,5-diethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the safe handling, storage, and use of 3-Chloro-4,5-diethoxybenzoic acid, a key intermediate in various research and development applications. The following protocols are intended to ensure the integrity of the compound and the safety of laboratory personnel.

Compound Information

PropertyValue
Chemical Name This compound
CAS Number 766523-19-7
Molecular Formula C₁₁H₁₃ClO₄
Molecular Weight 244.67 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO.

Safety and Handling

2.1. Hazard Identification

This compound and its structural analogs are classified with the following hazards:

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

2.2. Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn at all times when handling this compound:

PPE TypeSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection A lab coat or other protective clothing to prevent skin contact.
Respiratory Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dusts should be used.

2.3. General Handling Procedures

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.

  • Avoid contact with skin and eyes.

  • Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

2.4. First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Storage Procedures

  • Store in a cool, dry, and well-ventilated place.

  • Keep the container tightly closed.

  • Protect from moisture.

  • Store away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

4.1. Representative Synthesis of this compound

This protocol is adapted from the synthesis of structurally similar compounds and should be performed by trained chemists.

Materials:

  • 3,4-Diethoxy-chlorobenzene

  • Paraformaldehyde

  • Hydrochloric acid

  • Potassium permanganate

  • Tetrabutylammonium bromide

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Sodium bisulfite solution (0.5 M)

Procedure:

  • Chloromethylation of 3,4-Diethoxy-chlorobenzene: In a reaction flask, combine 3,4-diethoxy-chlorobenzene, paraformaldehyde, and concentrated hydrochloric acid. Stir the mixture at a controlled temperature (e.g., 60°C) for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Extraction: After the reaction is complete, cool the mixture and extract the product with ethyl acetate. Wash the organic layer with water and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2-chloro-4,5-diethoxybenzyl chloride.

  • Oxidation to Carboxylic Acid: In a separate flask, dissolve the crude 2-chloro-4,5-diethoxybenzyl chloride in water containing a phase-transfer catalyst such as tetrabutylammonium bromide. Heat the mixture (e.g., to 70-85°C) and add potassium permanganate portion-wise while stirring vigorously.

  • Reaction Quenching and Product Isolation: Monitor the reaction by TLC until the starting material is consumed. Filter the hot reaction mixture to remove manganese dioxide. Acidify the filtrate with hydrochloric acid to a pH of approximately 4 to precipitate the crude this compound.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

4.2. Quality Control - Purity Determination by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed to determine the purity of the synthesized this compound.

Instrumentation and Conditions (Example):

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Injection Volume 10 µL
Column Temperature 30°C

Procedure:

  • Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

  • Prepare a sample solution of the synthesized product at the same concentration.

  • Inject the standard and sample solutions into the HPLC system.

  • Compare the peak areas of the main component in the sample and standard chromatograms to determine the purity.

Diagrams

Handling_and_Storage_Workflow cluster_Handling Safe Handling Protocol cluster_Storage Proper Storage Conditions cluster_Emergency Emergency Procedures PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Ventilation Work in a Well-Ventilated Area (Fume Hood) PPE->Ventilation Handling Avoid Dust Generation Avoid Contact with Skin/Eyes Ventilation->Handling Hygiene Wash Hands Thoroughly After Handling Handling->Hygiene Spill Spill Response: Contain and Clean Up with Inert Material Handling->Spill If Spill Occurs Exposure Exposure Response: Follow First Aid Measures Handling->Exposure If Exposure Occurs Container Keep Container Tightly Closed Hygiene->Container Environment Store in a Cool, Dry Place Container->Environment Incompatibles Store Away From Incompatible Materials Environment->Incompatibles Start Start: Handling this compound Start->PPE

Caption: Workflow for the safe handling and storage of this compound.

Synthesis_Workflow Start Starting Materials: 3,4-Diethoxy-chlorobenzene Paraformaldehyde HCl Step1 Chloromethylation Start->Step1 Step2 Work-up & Extraction Step1->Step2 Intermediate Intermediate: 2-chloro-4,5-diethoxybenzyl chloride Step2->Intermediate Step3 Oxidation with KMnO4 Intermediate->Step3 Step4 Quenching & Precipitation Step3->Step4 Crude_Product Crude Product Step4->Crude_Product Step5 Purification by Recrystallization Crude_Product->Step5 Final_Product Final Product: This compound Step5->Final_Product

Caption: Representative synthesis workflow for this compound.

Application Notes and Protocols for 3-Chloro-4,5-diethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

To the Esteemed Community of Researchers, Scientists, and Drug Development Professionals,

This document aims to provide comprehensive application notes and detailed experimental protocols relevant to the use of 3-Chloro-4,5-diethoxybenzoic acid in scientific research. However, a thorough review of the current scientific literature and patent databases reveals a significant gap in the available information regarding the direct biological applications and detailed experimental protocols for this specific compound.

While numerous studies detail the synthesis and chemical properties of the closely related analog, 3-Chloro-4,5-dimethoxybenzoic acid, and other similar substituted benzoic acid derivatives, there is a conspicuous absence of published research on the biological activity, signaling pathways, or specific experimental uses of this compound. These related compounds are often cited as intermediates in the synthesis of more complex molecules with potential therapeutic applications, but data on the biological effects of the parent compound itself is not available.

Therefore, this document will focus on the available information regarding the synthesis of related compounds, which can serve as a foundational protocol for researchers interested in producing this compound for their own screening and research purposes. The provided protocols are adapted from established methods for similar molecules and should be considered as a starting point for further investigation.

Synthesis Protocol: A General Approach

The synthesis of substituted benzoic acids like this compound typically involves the modification of a readily available starting material. A plausible synthetic route could involve the chlorination and ethoxylation of a suitable benzoic acid precursor. Below is a generalized protocol adapted from the synthesis of similar compounds.

Table 1: Reagents and Materials for a Generalized Synthesis

Reagent/MaterialPurpose
3,4-Dihydroxy-5-nitrobenzoic acidStarting Material
Diethyl sulfateEthoxylating Agent
Sodium Hydride (NaH)Base
Anhydrous N,N-Dimethylformamide (DMF)Solvent
Sodium Nitrite (NaNO₂)Diazotization Reagent
Copper(I) Chloride (CuCl)Sandmeyer Reaction Catalyst
Hydrochloric Acid (HCl)Acid
Sodium Bicarbonate (NaHCO₃)Base for neutralization
Ethyl AcetateExtraction Solvent
Anhydrous Magnesium Sulfate (MgSO₄)Drying Agent
Experimental Workflow for a Plausible Synthesis

The following diagram illustrates a potential workflow for the synthesis of this compound, starting from a plausible precursor.

G cluster_0 Step 1: Diethoxylation cluster_1 Step 2: Reduction of Nitro Group cluster_2 Step 3: Sandmeyer Reaction (Chlorination) start Start with 3,4-Dihydroxy-5-nitrobenzoic acid step1 Dissolve in anhydrous DMF start->step1 step2 Add NaH portion-wise at 0°C step1->step2 step3 Add Diethyl sulfate dropwise step2->step3 step4 Stir at room temperature overnight step3->step4 step5 Quench with water and extract with Ethyl Acetate step4->step5 step6 Dissolve product from Step 1 in Ethanol step7 Add Pd/C catalyst step6->step7 step8 Hydrogenate under H₂ atmosphere step7->step8 step9 Filter catalyst and concentrate filtrate step8->step9 step10 Dissolve amino product in aqueous HCl step11 Cool to 0-5°C and add NaNO₂ solution step10->step11 step12 Add resulting diazonium salt solution to CuCl in HCl step11->step12 step13 Warm to room temperature and stir step12->step13 step14 Extract with Ethyl Acetate, wash, dry, and concentrate step13->step14 step15 Purify by column chromatography or recrystallization step14->step15 end Obtain this compound step15->end

Caption: A potential synthetic workflow for this compound.

Future Directions and a Call for Research

The absence of biological data for this compound presents a unique opportunity for the research community. We encourage researchers to explore the biological activities of this compound. Potential areas of investigation could include:

  • Antimicrobial Screening: Evaluating its efficacy against a panel of bacterial and fungal strains.

  • Anticancer Activity: Screening against various cancer cell lines to determine cytotoxic or cytostatic effects.

  • Enzyme Inhibition Assays: Testing for inhibitory activity against common drug targets such as kinases, proteases, or phosphatases.

  • Receptor Binding Assays: Investigating its potential to interact with known cellular receptors.

A logical workflow for such an exploratory study is proposed below.

G cluster_0 Phase 1: Synthesis and Characterization cluster_1 Phase 2: In Vitro Biological Screening cluster_2 Phase 3: Hit Identification and Follow-up synthesis Synthesize this compound purification Purify the compound (e.g., chromatography) synthesis->purification characterization Characterize structure (NMR, MS, etc.) purification->characterization antimicrobial Antimicrobial Assays characterization->antimicrobial anticancer Anticancer Cell Line Screening characterization->anticancer enzyme Enzyme Inhibition Assays characterization->enzyme hit Identify any significant biological activity ('Hit') antimicrobial->hit anticancer->hit enzyme->hit dose_response Conduct Dose-Response Studies hit->dose_response moa Investigate Mechanism of Action (MoA) dose_response->moa lead_opt Lead Optimization (if promising) moa->lead_opt

Caption: A proposed workflow for the biological evaluation of this compound.

We hope that this document, despite the current limitations in available data, provides a valuable starting point for researchers interested in this compound. The synthesis of this compound and the subsequent exploration of its biological properties could lead to exciting new discoveries in the fields of medicine and agricultural science. We strongly encourage the publication and dissemination of any future findings to enrich the collective knowledge of the scientific community.

Scale-Up Synthesis of 3-Chloro-4,5-diethoxybenzoic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the scale-up synthesis of 3-Chloro-4,5-diethoxybenzoic acid, a key intermediate in the development of various pharmaceutical compounds. The outlined synthetic pathway is designed for robustness and scalability, utilizing readily available starting materials and well-established chemical transformations.

Introduction

This compound is a substituted benzoic acid derivative of significant interest in medicinal chemistry and drug discovery. Its structural features make it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. This application note details a four-step synthetic route starting from protocatechuic acid, a naturally occurring phenolic acid. The process involves the protection of the carboxylic acid functionality via esterification, followed by etherification of the phenolic hydroxyl groups, regioselective chlorination of the aromatic ring, and subsequent deprotection to yield the final product.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through the following four-step sequence:

Synthesis_Workflow Protocatechuic_acid Protocatechuic Acid Ethyl_protocatechuate Ethyl Protocatechuate Protocatechuic_acid->Ethyl_protocatechuate Step 1: Esterification Ethyl_4_5_diethoxybenzoate Ethyl 4,5-diethoxybenzoate Ethyl_protocatechuate->Ethyl_4_5_diethoxybenzoate Step 2: Di-ethoxylation Ethyl_3_chloro_4_5_diethoxybenzoate Ethyl 3-chloro-4,5-diethoxybenzoate Ethyl_4_5_diethoxybenzoate->Ethyl_3_chloro_4_5_diethoxybenzoate Step 3: Chlorination Final_Product This compound Ethyl_3_chloro_4_5_diethoxybenzoate->Final_Product Step 4: Hydrolysis

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl Protocatechuate

This step involves the Fischer esterification of protocatechuic acid with ethanol to protect the carboxylic acid group.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Protocatechuic Acid154.12100 g0.649
Ethanol (absolute)46.07500 mL-
Sulfuric Acid (conc.)98.085 mL-

Procedure:

  • To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add protocatechuic acid (100 g, 0.649 mol) and absolute ethanol (500 mL).

  • Stir the mixture to dissolve the solid.

  • Slowly add concentrated sulfuric acid (5 mL) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Reduce the volume of ethanol by approximately half using a rotary evaporator.

  • Pour the concentrated solution into 1 L of ice-cold water with stirring.

  • The product will precipitate as a white solid.

  • Collect the solid by vacuum filtration and wash with cold water until the washings are neutral to pH paper.

  • Dry the product in a vacuum oven at 50-60 °C.

Expected Yield: 106 g (89%) of a white crystalline solid.[1]

Step 2: Synthesis of Ethyl 4,5-diethoxybenzoate

This step involves the di-ethoxylation of the phenolic hydroxyl groups of ethyl protocatechuate using a Williamson ether synthesis.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl Protocatechuate182.17100 g0.549
Diethyl Sulfate154.18185 mL (254 g)1.65
Sodium Hydroxide40.0048.3 g1.21
Toluene-500 mL-
Water-500 mL-

Procedure:

  • In a 2 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, dissolve ethyl protocatechuate (100 g, 0.549 mol) in toluene (500 mL).

  • Add diethyl sulfate (185 mL, 1.65 mol) to the mixture.

  • Prepare a solution of sodium hydroxide (48.3 g, 1.21 mol) in water (200 mL) and add it to the dropping funnel.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Add the sodium hydroxide solution dropwise over a period of 2-3 hours, maintaining the temperature between 80-90 °C.

  • After the addition is complete, continue stirring at the same temperature for an additional 2 hours.

  • Cool the reaction mixture to room temperature and add 300 mL of water.

  • Separate the organic layer and wash it with 1 M NaOH solution (2 x 150 mL) and then with brine (150 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be purified by vacuum distillation or recrystallization from ethanol/water.

Expected Yield: 121 g (92%) of a colorless oil or low-melting solid.

Step 3: Synthesis of Ethyl 3-chloro-4,5-diethoxybenzoate

This step involves the regioselective chlorination of the aromatic ring at the 3-position. The directing effects of the two activating ethoxy groups and the deactivating ester group make this a challenging transformation. Use of a mild chlorinating agent like sulfuryl chloride in a non-polar solvent at low temperature is proposed to favor chlorination at the less sterically hindered position meta to the ester.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 4,5-diethoxybenzoate238.27100 g0.420
Sulfuryl Chloride134.9731.5 mL (56.7 g)0.420
Dichloromethane-500 mL-

Procedure:

  • In a 1 L three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl 4,5-diethoxybenzoate (100 g, 0.420 mol) in dry dichloromethane (500 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add sulfuryl chloride (31.5 mL, 0.420 mol) dropwise to the cooled solution over a period of 1 hour.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, quench the reaction by carefully adding 200 mL of a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with water (2 x 200 mL) and brine (200 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Expected Yield: 98 g (86%) of a pale yellow oil.

Step 4: Synthesis of this compound

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 3-chloro-4,5-diethoxybenzoate272.71100 g0.367
Sodium Hydroxide40.0022 g0.550
Ethanol46.07300 mL-
Water18.02300 mL-
Hydrochloric Acid (conc.)36.46As needed-

Procedure:

  • In a 1 L round-bottom flask, dissolve ethyl 3-chloro-4,5-diethoxybenzoate (100 g, 0.367 mol) in a mixture of ethanol (300 mL) and water (300 mL).

  • Add sodium hydroxide (22 g, 0.550 mol) to the solution.

  • Heat the mixture to reflux and maintain for 4-6 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with 500 mL of water.

  • Acidify the solution to pH 1-2 by the slow addition of concentrated hydrochloric acid with cooling in an ice bath.

  • The product will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven at 60-70 °C.

Expected Yield: 85 g (95%) of a white to off-white solid.

Data Summary

StepProductStarting MaterialMolar Mass ( g/mol )Starting Weight (g)Product Weight (g)Yield (%)
1Ethyl ProtocatechuateProtocatechuic Acid182.1710010689
2Ethyl 4,5-diethoxybenzoateEthyl Protocatechuate238.2710012192
3Ethyl 3-chloro-4,5-diethoxybenzoateEthyl 4,5-diethoxybenzoate272.711009886
4This compoundEthyl 3-chloro-4,5-diethoxybenzoate244.651008595

Logical Relationships in Synthesis

The following diagram illustrates the key transformations and the progression of intermediates to the final product.

Logical_Relationships cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_intermediate3 Intermediate 3 cluster_final Final Product Protocatechuic_Acid Protocatechuic Acid (C7H6O4) Ethyl_Protocatechuate Ethyl Protocatechuate (C9H10O4) Protocatechuic_Acid->Ethyl_Protocatechuate Fischer Esterification Ethyl_4_5_diethoxybenzoate Ethyl 4,5-diethoxybenzoate (C13H18O4) Ethyl_Protocatechuate->Ethyl_4_5_diethoxybenzoate Williamson Ether Synthesis Ethyl_3_chloro_4_5_diethoxybenzoate Ethyl 3-chloro-4,5-diethoxybenzoate (C13H17ClO4) Ethyl_4_5_diethoxybenzoate->Ethyl_3_chloro_4_5_diethoxybenzoate Electrophilic Aromatic Chlorination Final_Product This compound (C11H13ClO4) Ethyl_3_chloro_4_5_diethoxybenzoate->Final_Product Saponification

Caption: Key chemical transformations in the synthesis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Concentrated acids and bases are corrosive and should be handled with extreme care.

  • Diethyl sulfate is a potent alkylating agent and is a suspected carcinogen; handle with appropriate caution.

  • Sulfuryl chloride is corrosive and reacts violently with water; handle under anhydrous conditions.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

This protocol provides a comprehensive guide for the scale-up synthesis of this compound. The procedures are based on established chemical principles and are designed to be robust and reproducible. As with any chemical synthesis, appropriate safety precautions must be taken, and the reactions should be monitored to ensure safe and efficient execution.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 3-Chloro-4,5-diethoxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 3-Chloro-4,5-diethoxybenzoic acid. It includes frequently asked questions, a troubleshooting guide, detailed experimental protocols, and visualizations to aid in understanding and executing the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A1: A common and readily available starting material is gallic acid (3,4,5-trihydroxybenzoic acid). Its three hydroxyl groups provide a scaffold for the desired diethoxy substitution, and the carboxylic acid can be protected and later deprotected.

Q2: Why is it necessary to protect the carboxylic acid group of gallic acid before etherification?

A2: The carboxylic acid group is acidic and can interfere with the basic conditions typically used for Williamson ether synthesis. Protection, usually by esterification, prevents unwanted side reactions and ensures the hydroxyl groups are selectively etherified.

Q3: What are the common reagents for the ethylation of the hydroxyl groups?

A3: Diethyl sulfate or ethyl iodide in the presence of a base like potassium carbonate are commonly used for the Williamson ether synthesis to form the diethoxy ether.

Q4: How can the progress of the reaction be monitored?

A4: Thin Layer Chromatography (TLC) is a convenient method to monitor the progress of each reaction step. By comparing the spots of the starting material, the reaction mixture, and the expected product, one can determine if the reaction is complete.

Q5: What are the critical parameters for the selective chlorination of 4,5-diethoxybenzoic acid?

A5: The choice of chlorinating agent, solvent, and reaction temperature are critical for achieving selective monochlorination at the 3-position. Common chlorinating agents include sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). The reaction is often carried out in a non-polar solvent at a controlled temperature to minimize side reactions.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low yield in the esterification step - Incomplete reaction.- Loss of product during workup.- Increase the reaction time or temperature.- Ensure the use of a sufficient excess of alcohol.- Optimize the extraction and purification steps.
Incomplete etherification of the hydroxyl groups - Insufficient base or ethylating agent.- Low reaction temperature or short reaction time.- Use a molar excess of the base and ethylating agent.- Increase the reaction temperature and monitor the reaction by TLC until completion.
Formation of multiple chlorinated byproducts - Overly reactive chlorinating agent.- High reaction temperature.- Use a milder chlorinating agent like NCS.- Perform the reaction at a lower temperature and add the chlorinating agent slowly.- Carefully monitor the reaction progress to stop it once the desired product is formed.
Difficulty in purifying the final product - Presence of unreacted starting materials or byproducts with similar polarity.- Optimize the recrystallization solvent system.- Consider column chromatography for purification if recrystallization is ineffective.
Hydrolysis of the ester during etherification - Presence of water in the reaction mixture.- Use anhydrous solvents and reagents.- Ensure the reaction is carried out under an inert atmosphere.

Experimental Protocols

A plausible synthetic route starting from gallic acid involves four main steps:

  • Esterification of Gallic Acid: Protection of the carboxylic acid group.

  • Etherification: Formation of the diethoxy ether.

  • Saponification: Deprotection of the carboxylic acid.

  • Chlorination: Introduction of the chlorine atom at the 3-position.

Step 1: Synthesis of Ethyl 3,4,5-trihydroxybenzoate
Reagent Molar Mass ( g/mol ) Amount Moles
Gallic Acid170.1217.0 g0.1
Ethanol46.07200 mLExcess
Sulfuric Acid (conc.)98.082 mLCatalyst

Procedure:

  • Suspend gallic acid in ethanol in a round-bottom flask.

  • Carefully add concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and reduce the volume of ethanol under reduced pressure.

  • Pour the residue into cold water and extract with ethyl acetate.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Recrystallize the crude product from ethanol/water to yield pure ethyl 3,4,5-trihydroxybenzoate.

Step 2: Synthesis of Ethyl 4,5-diethoxy-3-hydroxybenzoate
Reagent Molar Mass ( g/mol ) Amount Moles
Ethyl 3,4,5-trihydroxybenzoate198.1719.8 g0.1
Diethyl Sulfate154.1833.9 g (2.2 eq)0.22
Potassium Carbonate138.2130.4 g (2.2 eq)0.22
Acetone58.08250 mLSolvent

Procedure:

  • Dissolve ethyl 3,4,5-trihydroxybenzoate in anhydrous acetone in a round-bottom flask equipped with a reflux condenser.

  • Add potassium carbonate and diethyl sulfate to the mixture.

  • Reflux the reaction mixture for 24-48 hours, monitoring by TLC.

  • After completion, filter off the potassium carbonate and wash with acetone.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify by column chromatography (silica gel, hexane/ethyl acetate gradient).

Step 3: Synthesis of 4,5-diethoxybenzoic Acid
Reagent Molar Mass ( g/mol ) Amount Moles
Ethyl 4,5-diethoxybenzoate254.2825.4 g0.1
Sodium Hydroxide40.008.0 g (2 eq)0.2
Ethanol/Water (1:1)-200 mLSolvent

Procedure:

  • Dissolve ethyl 4,5-diethoxybenzoate in a mixture of ethanol and water.

  • Add sodium hydroxide and reflux the mixture for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the residue with water and acidify with concentrated HCl to a pH of ~2.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to obtain 4,5-diethoxybenzoic acid.

Step 4: Synthesis of this compound
Reagent Molar Mass ( g/mol ) Amount Moles
4,5-diethoxybenzoic Acid210.2221.0 g0.1
Sulfuryl Chloride134.9714.8 g (1.1 eq)0.11
Dichloromethane84.93200 mLSolvent

Procedure:

  • Dissolve 4,5-diethoxybenzoic acid in anhydrous dichloromethane in a flask protected from light.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sulfuryl chloride dropwise to the solution while stirring.

  • Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction with cold water.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the crude product.

  • Recrystallize from ethanol/water to yield pure this compound.

Visualizations

Synthesis_Pathway Gallic_Acid Gallic Acid Ethyl_Gallate Ethyl 3,4,5-trihydroxybenzoate Gallic_Acid->Ethyl_Gallate   EtOH, H₂SO₄ (Esterification) Ethyl_Diethoxybenzoate Ethyl 4,5-diethoxy-3-hydroxybenzoate Ethyl_Gallate->Ethyl_Diethoxybenzoate   (Et)₂SO₄, K₂CO₃   (Etherification) Diethoxybenzoic_Acid 4,5-diethoxybenzoic Acid Ethyl_Diethoxybenzoate->Diethoxybenzoic_Acid   NaOH, H₂O/EtOH   (Saponification) Final_Product This compound Diethoxybenzoic_Acid->Final_Product   SO₂Cl₂, DCM   (Chlorination)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Purity->Start Impure Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) Check_Purity->Optimize_Conditions Pure Side_Reactions Identify Side Reactions by Spectroscopic Methods (NMR, MS) Optimize_Conditions->Side_Reactions Purification Improve Purification Method (Recrystallization, Chromatography) Success Optimized Synthesis Purification->Success Side_Reactions->Purification No Modify_Reagents Modify Reagents or Solvents Side_Reactions->Modify_Reagents Yes Modify_Reagents->Optimize_Conditions

Caption: A workflow for troubleshooting synthesis issues.

Logical_Relationships cluster_etherification Etherification Efficiency cluster_chlorination Chlorination Selectivity Base_Strength Base Strength Yield Overall Yield Base_Strength->Yield Temperature Temperature Temperature->Yield Reaction_Time Reaction Time Reaction_Time->Yield Chlorinating_Agent Chlorinating Agent Reactivity Purity Product Purity Chlorinating_Agent->Purity Solvent_Polarity Solvent Polarity Solvent_Polarity->Purity Reaction_Temp Reaction Temperature Reaction_Temp->Purity

Caption: Key parameters influencing reaction outcomes.

Technical Support Center: Synthesis of 3-Chloro-4,5-diethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-4,5-diethoxybenzoic acid.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound.

Problem IDIssuePossible CausesSuggested Solutions
SYN-001 Low Yield of Final Product - Incomplete reaction. - Suboptimal reaction temperature or time. - Inefficient purification leading to product loss.- Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize reaction temperature and time based on small-scale trials. - Ensure efficient extraction and recrystallization procedures.
SYN-002 Presence of Multiple Spots on TLC/Peaks in HPLC - Formation of side products (e.g., over-chlorination, regioisomers). - Incomplete reaction, leaving starting material. - Decomposition of the product.- Purify the crude product using column chromatography or recrystallization. - Adjust the stoichiometry of the chlorinating agent to minimize over-chlorination. - Control the reaction temperature to prevent decomposition.
SYN-003 Product is Off-Color (Not White/Off-White) - Presence of colored impurities from starting materials or side reactions. - Residual manganese dioxide if potassium permanganate is used for oxidation.- Treat the crude product with activated charcoal during recrystallization. - Ensure complete removal of manganese dioxide by hot filtration.
SYN-004 Melting Point of the Product is Low and Broad - The product is impure.- Recrystallize the product from a suitable solvent system (e.g., ethanol/water) until a sharp melting point is achieved.
SYN-005 Hydrolysis of Ethoxy Groups - Use of strong acids or bases at elevated temperatures.- Employ milder reaction conditions. - If acidic or basic conditions are necessary, conduct the reaction at lower temperatures.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common precursor is 3,4-diethoxybenzoic acid, which can be selectively chlorinated at the 5-position. Alternatively, 3-chloro-4,5-diethoxytoluene can be oxidized to the corresponding benzoic acid.

Q2: What chlorinating agents are suitable for this synthesis?

Sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS) in a suitable solvent like dichloromethane or acetic acid are commonly used for the chlorination of activated aromatic rings.

Q3: How can I monitor the progress of the chlorination reaction?

The reaction can be monitored by Thin Layer Chromatography (TLC). A sample of the reaction mixture is spotted on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates the formation of the product.

Q4: What are the expected side products in this synthesis?

Potential side products include regioisomers (e.g., 2-chloro-4,5-diethoxybenzoic acid or 6-chloro-4,5-diethoxybenzoic acid) and products of over-chlorination (dichiorinated species). If starting from a toluene derivative, incomplete oxidation can lead to the corresponding aldehyde as an impurity.

Q5: What is a suitable solvent system for the recrystallization of this compound?

A mixture of ethanol and water is often effective for the recrystallization of substituted benzoic acids. The crude product is dissolved in a minimum amount of hot ethanol, and water is added dropwise until turbidity persists. The solution is then cooled slowly to induce crystallization.

Experimental Protocols

Protocol 1: Chlorination of 3,4-Diethoxybenzoic Acid
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4-diethoxybenzoic acid (1 equivalent) in glacial acetic acid.

  • Chlorination: Slowly add a solution of sulfuryl chloride (1.1 equivalents) in glacial acetic acid to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up: Pour the reaction mixture into ice-water. The crude product will precipitate out of solution.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry. Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Protocol 2: Oxidation of 3-Chloro-4,5-diethoxytoluene
  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend 3-chloro-4,5-diethoxytoluene (1 equivalent) in water.

  • Oxidation: Heat the suspension to 80-90 °C and add potassium permanganate (3 equivalents) portion-wise over 1-2 hours.

  • Reaction Monitoring: Monitor the reaction by TLC. The purple color of the permanganate will disappear as it is consumed.

  • Work-up: While still hot, filter the reaction mixture to remove the manganese dioxide byproduct.

  • Isolation: Cool the filtrate and acidify with concentrated hydrochloric acid to a pH of 2-3. The product will precipitate.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry. Recrystallize from ethanol/water.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Chlorination cluster_product Main Product cluster_side_products Side Products 3_4_Diethoxybenzoic_Acid 3,4-Diethoxybenzoic Acid Chlorination Chlorination (e.g., SO2Cl2) 3_4_Diethoxybenzoic_Acid->Chlorination Main_Product 3-Chloro-4,5-diethoxybenzoic Acid Chlorination->Main_Product Desired Reaction Over_Chlorination Over-chlorination (Dichlorinated products) Chlorination->Over_Chlorination Side Reaction Isomers Regioisomers Chlorination->Isomers Side Reaction

Caption: Synthesis pathway and potential side reactions.

Troubleshooting_Flowchart Start Experiment Complete Check_Yield Check Yield and Purity (TLC/HPLC, Melting Point) Start->Check_Yield Is_Pure Is Product Pure and Yield Acceptable? Check_Yield->Is_Pure End Successful Synthesis Is_Pure->End Yes Troubleshoot Identify Issue Is_Pure->Troubleshoot No Low_Yield Low Yield Troubleshoot->Low_Yield Impure Impure Product Troubleshoot->Impure Optimize Optimize Reaction Conditions (Time, Temp) Low_Yield->Optimize Purify Purify by Recrystallization or Chromatography Impure->Purify Optimize->Start Purify->Start

Caption: Troubleshooting workflow for synthesis.

Technical Support Center: Synthesis of 3-Chloro-4,5-diethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Chloro-4,5-diethoxybenzoic acid.

Synthesis Overview

The synthesis of this compound can be effectively carried out in a two-stage process. The first stage involves the ethylation of 3,4-dihydroxybenzoic acid to produce 4,5-diethoxybenzoic acid. The subsequent stage is the regioselective chlorination of this intermediate to yield the final product.

Stage 1: Ethylation of 3,4-dihydroxybenzoic acid

This stage focuses on the Williamson ether synthesis to introduce the two ethoxy groups onto the benzene ring.

Experimental Protocol: Synthesis of 4,5-diethoxybenzoic acid

Materials:

  • 3,4-dihydroxybenzoic acid

  • Ethyl iodide or diethyl sulfate

  • Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)

  • Acetone or ethanol as solvent

  • Hydrochloric acid (HCl) for acidification

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-dihydroxybenzoic acid in the chosen solvent (e.g., acetone).

  • Add a base (e.g., anhydrous potassium carbonate) in excess (typically 2.5 to 3 equivalents).

  • To the stirred suspension, add the ethylating agent (e.g., ethyl iodide) dropwise. An excess of the ethylating agent (typically 2.5 to 3 equivalents) is recommended.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in water and acidify with dilute hydrochloric acid to a pH of approximately 2.

  • The product, 4,5-diethoxybenzoic acid, will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Recrystallization from an appropriate solvent (e.g., ethanol/water mixture) can be performed for further purification.

Troubleshooting Guide: Ethylation Stage
Issue Possible Cause Recommended Solution
Low Yield of 4,5-diethoxybenzoic acid Incomplete reaction.Increase the reaction time and continue monitoring by TLC. Ensure sufficient excess of the ethylating agent and base are used.
Inefficient base.Use a stronger base like sodium hydride (NaH) if potassium carbonate is ineffective. Ensure the base is anhydrous.
Hydrolysis of the ethylating agent.Ensure all reagents and solvents are dry. Add the ethylating agent slowly to control any exothermic reaction.
Presence of mono-ethylated byproducts Insufficient ethylating agent or base.Increase the stoichiometry of the ethylating agent and base to ensure complete reaction of both hydroxyl groups.
Steric hindrance.While less likely for this substrate, optimizing the reaction temperature and trying a more reactive ethylating agent like diethyl sulfate might help.
Product is difficult to precipitate Product is too soluble in the aqueous solution.After acidification, cool the solution in an ice bath to promote precipitation. If the product remains in solution, extract with an organic solvent like ethyl acetate.
Product is oily and does not solidify Presence of impurities.Purify the crude product by column chromatography on silica gel before attempting recrystallization.
Frequently Asked Questions (FAQs): Ethylation Stage

Q1: What is the best solvent for the ethylation reaction? A1: Acetone and ethanol are commonly used solvents for Williamson ether synthesis. Acetone is often preferred due to its lower boiling point, which simplifies removal after the reaction.

Q2: Can I use a different ethylating agent? A2: Yes, while ethyl iodide is effective, diethyl sulfate can also be used. Diethyl sulfate is often more reactive but also more toxic, so appropriate safety precautions must be taken.

Q3: How can I effectively monitor the reaction? A3: Thin Layer Chromatography (TLC) is a straightforward method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to track the disappearance of the starting material (3,4-dihydroxybenzoic acid) and the appearance of the product (4,5-diethoxybenzoic acid).

Stage 2: Chlorination of 4,5-diethoxybenzoic acid

This stage involves the electrophilic aromatic substitution to introduce a chlorine atom at the 3-position of the 4,5-diethoxybenzoic acid.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4,5-diethoxybenzoic acid

  • Sulfuryl chloride (SO₂Cl₂) or another suitable chlorinating agent

  • A suitable solvent such as dichloromethane (DCM) or chloroform

  • A Lewis acid catalyst (optional, e.g., AlCl₃, FeCl₃)

  • Sodium bicarbonate solution

  • Deionized water

Procedure:

  • Dissolve 4,5-diethoxybenzoic acid in a dry, chlorinated solvent (e.g., dichloromethane) in a round-bottom flask protected from moisture.

  • Cool the solution in an ice bath.

  • Slowly add sulfuryl chloride (1.0 to 1.2 equivalents) dropwise to the stirred solution. The reaction can be exothermic.

  • If required, a catalytic amount of a Lewis acid can be added prior to the chlorinating agent.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, quench by carefully adding a saturated sodium bicarbonate solution to neutralize the excess acid and chlorinating agent.

  • Separate the organic layer, and wash it with water.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Evaporate the solvent to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Troubleshooting Guide: Chlorination Stage
Issue Possible Cause Recommended Solution
Low Yield of this compound Incomplete reaction.Increase the reaction time or slightly increase the reaction temperature. Ensure the stoichiometry of the chlorinating agent is correct.
Decomposition of the starting material or product.Maintain a low temperature during the addition of the chlorinating agent. Avoid overly harsh reaction conditions.
Formation of multiple chlorinated products (isomers or dichlorinated) Lack of regioselectivity.The ethoxy groups strongly direct ortho and para. Chlorination is expected at the positions ortho to the ethoxy groups. The carboxylic acid is a meta-director. The 3-position is the most likely site. To improve selectivity, run the reaction at a lower temperature.
Over-chlorination.Use a stoichiometric amount of the chlorinating agent. Adding the chlorinating agent slowly and at a low temperature can help minimize over-reaction.
Reaction does not proceed Insufficiently reactive chlorinating agent.Consider the use of a more potent chlorinating system, such as chlorine gas with a Lewis acid catalyst, but be aware this may reduce selectivity.
Deactivation of the aromatic ring.While the ethoxy groups are activating, ensure the reaction is not being inhibited by impurities.
Frequently Asked questions (FAQs): Chlorination Stage

Q1: Why is sulfuryl chloride a good choice for this chlorination? A1: Sulfuryl chloride is a convenient and effective source of chlorine for electrophilic aromatic substitution. It is a liquid that is easier to handle than chlorine gas and often provides good yields under mild conditions.

Q2: How do the substituents on the ring direct the chlorination? A2: The two ethoxy groups are ortho, para-directing and strongly activating. The carboxylic acid group is a meta-directing and deactivating group. The combined effect of these groups favors chlorination at the 3-position, which is ortho to the 4-ethoxy group and meta to the carboxylic acid.

Q3: What are the likely side products? A3: The main side products could include the other regioisomer (6-chloro-4,5-diethoxybenzoic acid) and potentially dichlorinated products if the reaction conditions are too harsh.

Visualizing the Process

Synthesis Pathway

Synthesis_Pathway Synthesis of this compound A 3,4-dihydroxybenzoic acid B 4,5-diethoxybenzoic acid A->B Ethyl Iodide, K2CO3 (Williamson Ether Synthesis) C This compound B->C SO2Cl2 (Electrophilic Chlorination)

Caption: Overall synthetic route.

Troubleshooting Workflow

Troubleshooting_Workflow General Troubleshooting Workflow Start Low Yield or Impure Product Analyze Analyze Reaction Mixture (TLC, LC-MS, NMR) Start->Analyze Identify Identify Problem: - Incomplete Reaction - Side Product Formation - Decomposition Analyze->Identify Incomplete Optimize Reaction Conditions: - Increase Time/Temp - Check Reagent Stoichiometry/Purity Identify->Incomplete Incomplete Reaction Side_Products Modify Reaction Parameters: - Lower Temperature - Change Solvent/Catalyst - Adjust Reagent Addition Rate Identify->Side_Products Side Products Decomposition Use Milder Conditions: - Lower Temperature - Less Reactive Reagents Identify->Decomposition Decomposition Purify Purify Product: - Recrystallization - Column Chromatography Identify->Purify Problem Resolved Incomplete->Analyze Side_Products->Analyze Decomposition->Analyze

Caption: A logical approach to troubleshooting.

Technical Support Center: 3-Chloro-4,5-diethoxybenzoic acid Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of 3-Chloro-4,5-diethoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in a synthesis of this compound?

A1: Common impurities can include unreacted starting materials (e.g., 3-chloro-4,5-diethoxybenzaldehyde or the corresponding benzyl chloride), byproducts from incomplete reactions, or side reactions such as de-ethylation, and residual solvents or reagents used in the synthesis.

Q2: How can I assess the purity of my this compound sample?

A2: The purity of your sample can be determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for quantifying purity and identifying impurities.[1] Other useful methods include Thin Layer Chromatography (TLC) for a quick qualitative assessment, and melting point determination, where a broad melting range can indicate the presence of impurities.

Q3: What is the recommended storage condition for this compound?

A3: It is recommended to store this compound in a cool, dry, and well-ventilated place.[2] The container should be tightly closed to prevent moisture absorption and degradation.[2]

Q4: What are the primary safety precautions to take when handling this compound?

A4: Handle this compound in a well-ventilated area, preferably in a fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Avoid inhalation of dust and contact with skin and eyes.[2][4]

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Issue 1: Low Yield After Purification

  • Possible Cause: The compound may be partially soluble in the washing solvents.

  • Solution: Minimize the volume of solvent used for washing the purified crystals. Ensure the washing solvent is ice-cold to reduce solubility.

  • Possible Cause: Incomplete precipitation or crystallization.

  • Solution: If precipitating from an aqueous solution by acidification, ensure the pH is sufficiently low (typically pH 1-2) to fully protonate the carboxylic acid.[5] For recrystallization, allow sufficient time for crystals to form at a low temperature.

  • Possible Cause: Product loss during transfers between vessels.

  • Solution: Rinse glassware with the mother liquor or a minimal amount of cold solvent to recover all the product.

Issue 2: Colored Impurities in the Final Product

  • Possible Cause: Presence of colored byproducts from the synthesis.

  • Solution: Recrystallization is often effective. The addition of a small amount of activated carbon to the hot solution before filtration can help adsorb colored impurities. Use activated carbon sparingly, as it can also adsorb the desired product.

  • Solution: If recrystallization is ineffective, column chromatography may be necessary to separate the colored impurities.

Issue 3: Residual Starting Material Detected in the Product

  • Possible Cause: Incomplete reaction during synthesis.

  • Solution: If the starting material has a significantly different polarity from the product, column chromatography is the most effective purification method.

  • Solution: If the starting material is not acidic, an acid-base extraction can be performed. Dissolve the crude product in an organic solvent and extract with a basic aqueous solution (e.g., sodium bicarbonate). The this compound will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified to precipitate the pure product.

Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is a common technique for purifying solid organic compounds. The choice of solvent is crucial for successful recrystallization.

Methodology:

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Suitable starting points for solvent screening include ethanol, methanol, ethyl acetate, toluene, and mixtures with water.

  • Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography

Column chromatography is used to separate compounds based on their differential adsorption to a stationary phase.

Methodology:

  • Stationary Phase: For a moderately polar compound like this compound, silica gel is a suitable stationary phase.

  • Mobile Phase (Eluent): The choice of eluent depends on the polarity of the impurities. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The ratio can be optimized using TLC to achieve good separation (Rf of the product around 0.3-0.4).

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Add the eluent to the top of the column and apply pressure to move it through the stationary phase.

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Analyze the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Purity Determination by HPLC

This is a general method that may require optimization for your specific system.

Methodology:

  • Column: A C18 reverse-phase column is typically suitable for the analysis of benzoic acid derivatives.[6][7]

  • Mobile Phase: A gradient of an aqueous acidic solution (e.g., 0.1% formic or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.[7]

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., around 254 nm).

  • Sample Preparation: Prepare a standard solution of known concentration of a reference standard of this compound. Prepare a solution of your purified sample at the same concentration.

  • Injection: Inject both the standard and sample solutions into the HPLC system.

  • Analysis: Compare the retention time of the main peak in your sample to that of the standard to confirm the identity. The area of the main peak relative to the total area of all peaks gives an estimate of the purity.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₃ClO₄
Molecular Weight 244.67 g/mol
CAS Number 766523-19-7
Appearance White to off-white solid
Storage Temperature 4-8°C

Data sourced from chemical supplier information.

Visualizations

G Troubleshooting Workflow for Purification start Start Purification check_purity Assess Purity (TLC, HPLC, MP) start->check_purity is_pure Is Product Pure? check_purity->is_pure end Pure Product is_pure->end Yes troubleshoot Identify Problem is_pure->troubleshoot No low_yield Low Yield troubleshoot->low_yield Yield Issue colored_product Colored Product troubleshoot->colored_product Color Issue impure Residual Impurities troubleshoot->impure Purity Issue optimize_cryst Optimize Crystallization/ Precipitation Conditions low_yield->optimize_cryst charcoal Recrystallize with Activated Carbon colored_product->charcoal re_purify Re-purify (e.g., Column Chromatography) impure->re_purify optimize_cryst->start charcoal->start re_purify->start

Caption: A flowchart for troubleshooting common purification issues.

G General Recrystallization Workflow start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve decolorize Add Activated Carbon (Optional) dissolve->decolorize filter_hot Hot Filtration decolorize->filter_hot cool Cool to Crystallize filter_hot->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry end Purified Product dry->end

Caption: A standard experimental workflow for purification by recrystallization.

G Purification Method Selection Based on Impurity Type impurity_type Impurity Type colored Colored Impurities impurity_type->colored non_acidic Non-Acidic Starting Material/Byproducts impurity_type->non_acidic polar_similar Impurities with Similar Polarity to Product impurity_type->polar_similar recrystallization Recrystallization (with Charcoal) colored->recrystallization extraction Acid-Base Extraction non_acidic->extraction chromatography Column Chromatography polar_similar->chromatography

Caption: Logical guide for selecting a purification method.

References

Stability and degradation of 3-Chloro-4,5-diethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 3-Chloro-4,5-diethoxybenzoic acid

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of this compound. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[1] Avoid exposure to light and moisture to minimize potential degradation.

2. What are the typical signs of degradation of this compound?

Visual signs of degradation can include a change in color, the appearance of new peaks in High-Performance Liquid Chromatography (HPLC) analysis, or a decrease in the main peak area of the active pharmaceutical ingredient (API). Unexpected results in bioassays can also be an indicator of degradation.

3. What are the likely degradation pathways for this compound under stress conditions?

While specific degradation pathways for this compound are not extensively documented, similar substituted benzoic acids can undergo hydrolysis of the ethoxy groups, decarboxylation, or modifications to the aromatic ring under forced degradation conditions such as strong acid/base, high temperature, or oxidative stress.

4. How can I assess the stability of this compound in my formulation?

Forced degradation studies are essential to understand the stability of a drug substance.[2] These studies involve exposing the compound to harsh conditions like acid, base, heat, light, and oxidation to identify potential degradation products and pathways.[2][3] This helps in developing stability-indicating analytical methods.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis

Symptoms:

  • Appearance of one or more new peaks in the HPLC chromatogram.

  • A decrease in the area of the main this compound peak.

  • Changes in the retention time of the main peak.

Possible Causes:

  • Degradation: The compound may be degrading under the experimental or storage conditions.

  • Contamination: The sample or solvent may be contaminated.

  • Interaction with Excipients: The compound may be reacting with other components in the formulation.

Troubleshooting Steps:

  • Verify Solvent and Standard Purity: Run a blank solvent injection to check for solvent contamination. Prepare a fresh standard of this compound to ensure its integrity.

  • Review Storage Conditions: Confirm that the compound has been stored under the recommended conditions (cool, dry, dark).[1]

  • Perform Forced Degradation Studies: To identify if the new peaks correspond to degradation products, conduct forced degradation studies as outlined in the experimental protocols below. This will help to create a degradation profile.

  • Evaluate Excipient Compatibility: If in a formulation, analyze the compound in the absence of excipients to rule out interactions.

Issue 2: Inconsistent Results in Biological Assays

Symptoms:

  • Variability in assay results between different batches of the compound.

  • Loss of expected biological activity over time.

Possible Causes:

  • Compound Degradation: The active compound may be degrading, leading to a lower effective concentration.

  • Formation of Inactive or Inhibitory Degradants: Degradation products may interfere with the assay.

  • Solvent Effects: The solvent used to dissolve the compound may be affecting the assay.

Troubleshooting Steps:

  • Confirm Compound Integrity: Use a freshly prepared solution of this compound from a properly stored solid sample for each experiment.

  • Analyze for Degradants: Use a stability-indicating method (like HPLC) to check for the presence of degradation products in the sample used for the bioassay.

  • Assess Solvent Stability: Investigate the stability of the compound in the chosen solvent over the duration of the experiment. Some solvents can promote degradation.

  • Test Degradation Products: If degradation products are identified, and if they can be isolated, test their activity in the bioassay to understand their impact.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are crucial for developing and validating stability-indicating methods.[3] The goal is to achieve 5-20% degradation of the drug substance.[2]

1. Acid Hydrolysis:

  • Protocol: Dissolve this compound in a suitable solvent and add 0.1 N Hydrochloric Acid (HCl). Heat the solution at 60°C for 48 hours.

  • Analysis: At various time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N Sodium Hydroxide (NaOH), and analyze by HPLC.

2. Base Hydrolysis:

  • Protocol: Dissolve this compound in a suitable solvent and add 0.1 N NaOH. Heat the solution at 60°C for 48 hours.

  • Analysis: At various time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and analyze by HPLC.

3. Oxidative Degradation:

  • Protocol: Dissolve this compound in a suitable solvent and add 3% Hydrogen Peroxide (H₂O₂). Keep the solution at room temperature for 48 hours.

  • Analysis: Analyze samples by HPLC at various time points.

4. Thermal Degradation:

  • Protocol: Place the solid compound in a thermostatically controlled oven at 70°C for 7 days.

  • Analysis: Dissolve the stressed solid sample in a suitable solvent and analyze by HPLC.

5. Photolytic Degradation:

  • Protocol: Expose a solution of this compound to UV light (254 nm) and fluorescent light for a specified duration (e.g., 24 hours).

  • Analysis: Analyze the sample by HPLC.

Data Presentation

The results of the forced degradation studies should be summarized in a table for easy comparison.

Stress ConditionDurationTemperatureThis compound Assay (%)Number of DegradantsMajor Degradant Peak Area (%)
0.1 N HCl48 hours60°C
0.1 N NaOH48 hours60°C
3% H₂O₂48 hoursRoom Temp
Thermal (Solid)7 days70°C
Photolytic (Solution)24 hoursRoom Temp

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API This compound (Solid) Solution Stock Solution in Solvent API->Solution Dissolve Thermal Thermal Degradation (Solid, 70°C) API->Thermal Acid Acid Hydrolysis (0.1 N HCl, 60°C) Solution->Acid Base Base Hydrolysis (0.1 N NaOH, 60°C) Solution->Base Oxidation Oxidation (3% H₂O₂, RT) Solution->Oxidation Photo Photolytic Degradation (UV/Vis Light, RT) Solution->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralization Neutralize (if needed) Sampling->Neutralization HPLC HPLC Analysis Neutralization->HPLC Results Degradation Profile HPLC->Results

Caption: Workflow for Forced Degradation Studies.

Potential_Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_thermal Thermal/Photolytic Parent This compound Dealkylation1 3-Chloro-4-ethoxy-5-hydroxybenzoic acid Parent->Dealkylation1 Loss of one ethoxy group RingOpening Ring-Opened Products Parent->RingOpening Decarboxylation 1-Chloro-2,3-diethoxybenzene Parent->Decarboxylation Loss of CO₂ Dealkylation2 3-Chloro-4,5-dihydroxybenzoic acid Dealkylation1->Dealkylation2 Loss of second ethoxy group

Caption: Potential Degradation Pathways.

References

Technical Support Center: 3-Chloro-4,5-diethoxybenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 3-Chloro-4,5-diethoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed in the synthesis of this compound?

A1: Common impurities can be categorized based on the synthetic route employed. The most likely impurities include unreacted starting materials, regioisomers from chlorination, partially ethylated intermediates, and over-oxidized or under-oxidized products.

Q2: How can I detect and quantify these impurities?

A2: High-Performance Liquid Chromatography (HPLC) is the gold standard for analyzing impurities in pharmaceutical synthesis.[1] Other useful techniques include Gas Chromatography (GC) for volatile impurities like residual solvents, and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural elucidation of unknown impurities.[1]

Q3: What are the typical starting materials for the synthesis of this compound?

A3: While a specific, standardized synthesis is not universally cited, plausible starting materials, based on the synthesis of analogous compounds, include 3,4-diethoxybenzoic acid, a suitably substituted dihydroxychlorobenzoic acid, or 1-chloro-2,3-diethoxy-5-methylbenzene.

Q4: Are there any specific safety precautions I should take during the synthesis?

A4: Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. Many reagents used in benzoic acid synthesis can be corrosive or toxic. For instance, chlorinating agents can be hazardous, and reactions may need to be conducted in a well-ventilated fume hood.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, categorized by the probable synthetic pathway.

Scenario 1: Synthesis via Chlorination of 3,4-diethoxybenzoic Acid

This synthetic approach involves the direct chlorination of the aromatic ring.

Problem: The final product shows multiple spots on TLC/peaks in HPLC, indicating a mixture of isomers.

  • Possible Cause: The directing effects of the ethoxy and carboxylic acid groups can lead to the formation of undesired regioisomers, such as 2-chloro and 6-chloro isomers, in addition to the desired 3-chloro product.

  • Troubleshooting Steps:

    • Reaction Conditions: Optimize the reaction temperature and time. Lowering the temperature may increase the selectivity of the chlorination.

    • Chlorinating Agent: The choice of chlorinating agent (e.g., SO₂Cl₂, Cl₂) and catalyst can influence the isomeric distribution. Experiment with different reagents to improve selectivity.

    • Purification: Employ column chromatography or recrystallization to isolate the desired this compound isomer.

Problem: The product is contaminated with unreacted starting material (3,4-diethoxybenzoic acid).

  • Possible Cause: Incomplete reaction due to insufficient chlorinating agent, short reaction time, or low reaction temperature.

  • Troubleshooting Steps:

    • Stoichiometry: Ensure the correct molar ratio of the chlorinating agent to the starting material is used. A slight excess of the chlorinating agent may be necessary.

    • Reaction Monitoring: Monitor the reaction progress using TLC or HPLC to ensure the complete consumption of the starting material.

    • Purification: If a small amount of starting material remains, it can often be removed by recrystallization.

Potential Impurities in Chlorination Route

Impurity NameStructurePotential Source
3,4-diethoxybenzoic acidC₁₁H₁₄O₄Unreacted starting material
2-Chloro-4,5-diethoxybenzoic acidC₁₁H₁₃ClO₄Regioisomer formation
6-Chloro-3,4-diethoxybenzoic acidC₁₁H₁₃ClO₄Regioisomer formation
Dichloro-3,4-diethoxybenzoic acidC₁₁H₁₂Cl₂O₄Over-chlorination

Diagram: Potential Side Reactions in Chlorination

G A 3,4-diethoxybenzoic acid B This compound (Desired Product) A->B Chlorination (Desired) C 2-Chloro-4,5-diethoxybenzoic acid (Isomer Impurity) A->C Chlorination (Side Reaction) D 6-Chloro-3,4-diethoxybenzoic acid (Isomer Impurity) A->D Chlorination (Side Reaction) E Dichloro-diethoxybenzoic acids (Over-chlorination Impurity) B->E Further Chlorination

Caption: Formation of isomeric and over-chlorinated impurities.

Scenario 2: Synthesis via Ethylation of a Dihydroxy Precursor

This route involves the ethylation of the hydroxyl groups of a chlorinated dihydroxybenzoic acid.

Problem: The product contains significant amounts of mono-ethylated intermediates.

  • Possible Cause: Incomplete ethylation due to insufficient ethylating agent, inadequate base, or non-optimal reaction conditions.

  • Troubleshooting Steps:

    • Reagent Stoichiometry: Use a sufficient excess of the ethylating agent (e.g., diethyl sulfate, ethyl iodide) and a strong enough base (e.g., K₂CO₃, NaH) to ensure complete deprotonation and subsequent ethylation of both hydroxyl groups.

    • Reaction Time and Temperature: Increase the reaction time or temperature to drive the reaction to completion. Monitor progress by TLC or HPLC.

    • Solvent: Ensure the solvent is anhydrous, as water can consume the base and hinder the reaction.

Problem: Presence of unreacted dihydroxy starting material.

  • Possible Cause: Similar to the formation of mono-ethylated intermediates, this points to an incomplete reaction.

  • Troubleshooting Steps: Follow the same troubleshooting steps as for mono-ethylated intermediates, paying close attention to the reaction conditions and reagent stoichiometry.

Potential Impurities in Ethylation Route

Impurity NameStructurePotential Source
3-Chloro-4,5-dihydroxybenzoic acidC₇H₅ClO₄Unreacted starting material
3-Chloro-4-ethoxy-5-hydroxybenzoic acidC₉H₉ClO₄Incomplete ethylation
3-Chloro-5-ethoxy-4-hydroxybenzoic acidC₉H₉ClO₄Incomplete ethylation

Diagram: Incomplete Ethylation Workflow

G cluster_0 Reaction Mixture A 3-Chloro-4,5-dihydroxybenzoic acid B Mono-ethylated Intermediates A->B 1st Ethylation C This compound (Final Product) B->C 2nd Ethylation

Caption: Stepwise ethylation leading to potential intermediates.

Scenario 3: Synthesis via Oxidation of a Substituted Toluene

This method involves the oxidation of the methyl group of a 1-chloro-2,3-diethoxy-5-methylbenzene precursor to a carboxylic acid.

Problem: The product is contaminated with the starting toluene derivative.

  • Possible Cause: Incomplete oxidation due to a weak oxidizing agent, insufficient reaction time, or non-ideal temperature.

  • Troubleshooting Steps:

    • Oxidizing Agent: Use a strong oxidizing agent such as potassium permanganate (KMnO₄) or chromic acid.

    • Reaction Conditions: Ensure the reaction is heated sufficiently and for an adequate duration to drive the oxidation to completion.[2]

    • Phase Transfer Catalyst: In biphasic reactions with KMnO₄, a phase transfer catalyst can improve the reaction rate.

Problem: Presence of the intermediate aldehyde (3-Chloro-4,5-diethoxybenzaldehyde).

  • Possible Cause: The oxidation was not strong enough or did not proceed for a sufficient amount of time to fully convert the aldehyde to the carboxylic acid.

  • Troubleshooting Steps:

    • Prolong Reaction: Increase the reaction time to allow for the complete oxidation of the intermediate aldehyde.

    • Stronger Conditions: If prolonging the time is ineffective, consider using a stronger oxidizing agent or increasing the reaction temperature.

Potential Impurities in Oxidation Route

Impurity NameStructurePotential Source
1-Chloro-2,3-diethoxy-5-methylbenzeneC₁₁H₁₅ClO₂Unreacted starting material
3-Chloro-4,5-diethoxybenzaldehydeC₁₁H₁₃ClO₃Partially oxidized intermediate

Diagram: Oxidation Pathway and Intermediates

G A 1-Chloro-2,3-diethoxy-5-methylbenzene B 3-Chloro-4,5-diethoxybenzaldehyde (Intermediate Impurity) A->B Partial Oxidation C This compound (Desired Product) B->C Full Oxidation

Caption: Oxidation of the toluene derivative to the final acid.

Experimental Protocols

General Protocol for Impurity Analysis by HPLC

A general reversed-phase HPLC method can be used for the analysis of this compound and its potential impurities.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the sample in a suitable solvent (e.g., mobile phase or acetonitrile/water mixture).

This method should be optimized and validated for the specific impurities being monitored.

References

Overcoming solubility issues with 3-Chloro-4,5-diethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with 3-Chloro-4,5-diethoxybenzoic acid.

Troubleshooting Guide

Issue: My this compound is not dissolving in my desired aqueous solvent system.

This is a common challenge with substituted benzoic acid derivatives. The following steps provide a systematic approach to troubleshoot and overcome solubility issues.

Step 1: Initial Solvent Screening

  • Question: Have you tried a range of common laboratory solvents?

Step 2: pH Adjustment

  • Question: Is your aqueous solution buffered or have you tried adjusting the pH?

  • Answer: As a carboxylic acid, this compound is expected to be more soluble in basic aqueous solutions due to the formation of a more polar carboxylate salt.[2][3][4] Gradually increasing the pH of your aqueous medium with a suitable base (e.g., NaOH, KOH, or an organic base like triethylamine) should enhance its solubility. It is advisable to use a buffer system to maintain a stable pH.[3]

Step 3: Co-solvent Systems

  • Question: Are you restricted to using a purely aqueous system?

  • Answer: If your experimental design allows, the use of co-solvents can significantly improve solubility.[1][2][5] Co-solvents are water-miscible organic solvents that reduce the overall polarity of the solvent system, making it more favorable for dissolving less polar compounds.[2] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[2]

Step 4: Temperature Modification

  • Question: Have you tried gently heating the solution?

  • Answer: The solubility of most solid organic compounds in liquid solvents increases with temperature.[1][5] Gentle heating of your solvent while stirring can help to dissolve the compound. However, be cautious about the thermal stability of this compound and any other components in your mixture. Always check for degradation after heating.

Step 5: Particle Size Reduction

  • Question: What is the physical form of your this compound?

  • Answer: If you are working with a crystalline solid, reducing the particle size can increase the surface area available for solvation, which can lead to a faster dissolution rate and potentially increased apparent solubility.[3][5] Techniques such as micronization or grinding can be employed.[3]

Frequently Asked Questions (FAQs)

Q1: What is the molecular weight of this compound?

The molecular weight of this compound is 244.67 g/mol .[6]

Q2: In which solvents is this compound likely to be soluble?

While specific quantitative data is limited, based on its structure as a substituted benzoic acid, it is expected to be soluble in many organic solvents and in aqueous bases.[7] For structurally similar compounds, good solubility is often observed in solvents like ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO).[1]

Q3: How does pH affect the solubility of this compound in water?

As a carboxylic acid, this compound will exist in its protonated, less polar form at low pH, resulting in lower aqueous solubility. As the pH increases above its pKa, it will deprotonate to form the more polar and, therefore, more water-soluble carboxylate anion.[2][3][4]

Q4: Can I use surfactants to improve the solubility?

Yes, surfactants can be used to increase the apparent solubility of poorly soluble compounds through a process called micellar solubilization.[5] Above their critical micelle concentration (CMC), surfactant molecules form micelles that can encapsulate nonpolar molecules, facilitating their dispersion in an aqueous medium.[5]

Q5: Are there any safety precautions I should take when handling this compound?

Yes, you should always consult the Safety Data Sheet (SDS) before handling any chemical. For this compound and similar chemicals, it is recommended to wear protective gloves, clothing, and eye protection.[8][9] Ensure you work in a well-ventilated area and wash your hands thoroughly after handling.[8][9]

Data Presentation

As specific experimental solubility data for this compound is not available in the searched literature, the following table provides an illustrative example of how solubility data for this compound could be presented. These values are hypothetical and should be determined experimentally.

Solvent SystemTemperature (°C)Estimated Solubility (mg/mL)
Water25< 0.1
pH 7.4 Buffer250.5 - 1.0
pH 9.0 Buffer25> 10
Ethanol25> 50
DMSO25> 100
10% Ethanol in Water250.2 - 0.5
10% Ethanol in Water400.5 - 1.0

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility Enhancement by pH Adjustment

  • Preparation of Buffers: Prepare a series of aqueous buffers with pH values ranging from 4 to 10 (e.g., acetate, phosphate, and borate buffers).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Plot the measured solubility as a function of pH to determine the pH-solubility profile.

Protocol 2: Solubility Enhancement using Co-solvents

  • Preparation of Co-solvent Mixtures: Prepare a series of co-solvent mixtures by mixing a water-miscible organic solvent (e.g., ethanol) with water in varying ratios (e.g., 10%, 20%, 50% v/v).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each co-solvent mixture.

  • Equilibration: Agitate the samples at a constant temperature until equilibrium is achieved.

  • Sample Processing and Quantification: Follow steps 4 and 5 from Protocol 1.

  • Data Analysis: Plot the solubility against the percentage of the co-solvent to evaluate its effect on solubility.

Visualizations

G cluster_0 Troubleshooting Workflow for Solubility Issues start Start: Insoluble Compound solvent_screen Step 1: Perform Initial Solvent Screen start->solvent_screen ph_adjust Step 2: Adjust pH (for aqueous systems) solvent_screen->ph_adjust If aqueous solubility is poor soluble Success: Compound Solubilized solvent_screen->soluble If successful cosolvent Step 3: Use Co-solvent System ph_adjust->cosolvent If pH adjustment is insufficient ph_adjust->soluble If successful temp_mod Step 4: Modify Temperature cosolvent->temp_mod If co-solvents are not fully effective cosolvent->soluble If successful particle_size Step 5: Reduce Particle Size temp_mod->particle_size If further enhancement is needed temp_mod->soluble If successful particle_size->soluble If successful insoluble Further investigation needed particle_size->insoluble If still insoluble

Caption: A step-by-step workflow for troubleshooting solubility issues.

G cluster_1 Logical Relationship of Solubility Enhancement Techniques cluster_physical Physical Methods cluster_chemical Chemical Methods compound This compound (Poorly Soluble) heating Heating compound->heating grinding Particle Size Reduction compound->grinding ph_increase Increase pH (Salt Formation) compound->ph_increase cosolvents Add Co-solvents compound->cosolvents surfactants Add Surfactants compound->surfactants soluble_form Solubilized Compound heating->soluble_form grinding->soluble_form ph_increase->soluble_form cosolvents->soluble_form surfactants->soluble_form

Caption: Key methods for enhancing the solubility of the target compound.

References

Technical Support Center: Reaction Monitoring for 3-Chloro-4,5-diethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for monitoring the synthesis of 3-chloro-4,5-diethoxybenzoic acid using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). The protocols are based on a common synthetic route: the hydrolysis of an ester precursor, such as Ethyl 3-chloro-4,5-diethoxybenzoate.

Section 1: Thin-Layer Chromatography (TLC) Monitoring

TLC is a rapid and effective qualitative technique for monitoring reaction progress by separating the more polar carboxylic acid product from the less polar ester starting material.

Frequently Asked Questions (FAQs)

Q1: What is a standard TLC protocol for monitoring the hydrolysis of Ethyl 3-chloro-4,5-diethoxybenzoate?

A1: A detailed experimental protocol for TLC analysis is provided below. The key is to use a mobile phase that provides good separation between the starting ester and the product acid, and to include an acidic modifier to prevent the carboxylic acid from streaking.

Experimental Protocol: TLC Monitoring

  • Plate Preparation: Use silica gel plates with a fluorescent indicator (e.g., Silica Gel 60 F254). With a pencil, gently draw a starting line (origin) approximately 1 cm from the bottom of the plate.

  • Sample Preparation:

    • Starting Material (SM): Dissolve a small amount of Ethyl 3-chloro-4,5-diethoxybenzoate in a volatile solvent like ethyl acetate or dichloromethane (DCM).

    • Reaction Mixture (RM): Take a small aliquot (1-2 drops) from the reaction and dilute it with 1 mL of ethyl acetate or DCM.

  • Spotting: Using a capillary tube, spot small, concentrated dots of the starting material and the reaction mixture onto the origin line. It is also highly recommended to "co-spot" by applying a spot of the starting material directly on top of a spot of the reaction mixture.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase. A recommended mobile phase is a mixture of 70:30 Hexane:Ethyl Acetate with 1% Acetic Acid . The acetic acid is crucial for obtaining sharp spots for the carboxylic acid product.[1][2][3] Ensure the solvent level is below the origin line.[1] Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry completely. Visualize the spots under a UV lamp at 254 nm. If spots are not visible with UV, staining methods like potassium permanganate can be used.[4]

Data Presentation: Typical TLC Results

CompoundDescriptionTypical Rf Value*Appearance
Ethyl 3-chloro-4,5-diethoxybenzoateStarting Material~ 0.70Dark spot on a green background
This compoundProduct~ 0.30Dark spot on a green background

*Rf values are approximate and can vary based on exact mobile phase composition, temperature, and plate type.

TLC_Workflow TLC Experimental Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Sample_Prep Prepare SM & Reaction Samples Spot_Plate Spot Samples on TLC Plate Sample_Prep->Spot_Plate TLC_Chamber Prepare Developing Chamber Develop_Plate Develop Plate in Chamber TLC_Chamber->Develop_Plate Spot_Plate->Develop_Plate Dry_Plate Dry Plate Develop_Plate->Dry_Plate Visualize Visualize under UV Light Dry_Plate->Visualize Interpret Calculate Rf & Interpret Results Visualize->Interpret

Caption: A typical workflow for monitoring a chemical reaction using TLC.

TLC Troubleshooting Guide

Q2: My spot for the carboxylic acid product is streaking badly. How can I fix this?

A2: This is the most common issue when analyzing carboxylic acids on silica gel.[2][3] The acidic nature of your product causes strong interactions with the silica stationary phase.

  • Solution: Add a small amount (0.5-2%) of a polar acidic modifier like acetic acid or formic acid to your eluting solvent system.[1][2][3][4] This will protonate the silica surface and the carboxylate, reducing the strong interaction and resulting in sharper, more defined spots.

Q3: My product spot is stuck on the baseline (Rf ≈ 0). What should I do?

A3: This indicates your mobile phase is not polar enough to move the highly polar carboxylic acid up the plate.[4]

  • Solution: Increase the polarity of your mobile phase. For a Hexane/Ethyl Acetate system, increase the proportion of ethyl acetate. For example, try changing from 70:30 to 50:50 Hexane:Ethyl Acetate (while still including 1% acetic acid).

Q4: My starting material and product spots are too close together to resolve.

A4: This means your chosen solvent system has poor selectivity for your two compounds.

  • Solution 1: Adjust the solvent polarity. A less polar system might increase the separation.

  • Solution 2: Try a different solvent system altogether. For example, a system of Dichloromethane/Methanol (e.g., 95:5) with 1% acetic acid might provide different selectivity and better resolution.

Q5: I don't see any spots on the plate after developing.

A5: This can happen for several reasons.

  • Solution 1: Your sample may be too dilute. Try concentrating your sample or spotting multiple times in the same location, allowing the solvent to dry between applications.[1][4]

  • Solution 2: Your compounds may not be UV-active. If the F254 indicator is present, most aromatic compounds should be visible. If not, you will need to use a chemical stain (e.g., potassium permanganate, anisaldehyde) to visualize the spots.[4]

  • Solution 3: Ensure the solvent level in the developing chamber was below the spotting line. If it was too high, your sample would dissolve into the solvent reservoir instead of developing up the plate.[1]

Section 2: High-Performance Liquid Chromatography (HPLC) Monitoring

HPLC provides quantitative data on reaction conversion by separating and measuring the concentration of the starting material and product. Reverse-phase HPLC is the most common method for this type of analysis.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting HPLC method for this reaction?

A1: A reverse-phase HPLC method is ideal. The key is to control the mobile phase pH to ensure the carboxylic acid is fully protonated, which results in sharp, symmetrical peaks and reproducible retention times.

Experimental Protocol: HPLC Monitoring

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid or 0.1% Phosphoric Acid.

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

    • The acidic modifier is critical to suppress the ionization of the carboxylic acid, preventing peak tailing.[5]

  • Method:

    • Mode: Isocratic.

    • Composition: 50% Solvent A / 50% Solvent B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 5-10 µL.

  • Sample Preparation: Quench a small aliquot of the reaction mixture (e.g., 50 µL) and dilute it with the mobile phase to a final concentration of approximately 0.1-1.0 mg/mL.[6] Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation: Typical HPLC Results

CompoundDescriptionTypical Retention Time (tR)*Peak Shape
This compoundProduct (more polar)~ 3.5 minSharp, symmetrical
Ethyl 3-chloro-4,5-diethoxybenzoateStarting Material (less polar)~ 6.2 minSharp, symmetrical

*Retention times are estimates and will vary significantly based on the exact column, mobile phase, and system used.

HPLC_Workflow HPLC Analysis Workflow cluster_prep Sample Preparation cluster_run Analysis cluster_analysis Data Processing Aliquot Take Reaction Aliquot Quench Quench Reaction Aliquot->Quench Dilute Dilute with Mobile Phase Quench->Dilute Filter Filter Sample (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Area or Conversion Integrate->Calculate

Caption: A standard workflow for preparing and analyzing a reaction sample by HPLC.

HPLC Troubleshooting Guide

Q2: My carboxylic acid product peak is broad or tailing.

A2: This is a classic sign of secondary interactions or incomplete suppression of ionization.

  • Solution: The pH of your mobile phase is likely too high or not adequately buffered. Ensure you have an acid modifier (like 0.1% formic or phosphoric acid) in your mobile phase. The mobile phase pH should be at least 2 units below the pKa of your carboxylic acid (typically pKa is ~4-5) to ensure it is fully protonated.[5][6]

Q3: I am seeing split or distorted peaks for both my compounds.

A3: This is often caused by a mismatch between the sample solvent and the mobile phase.[5][6]

  • Solution: Dissolve and dilute your sample in the mobile phase itself whenever possible.[6][7] Injecting a sample dissolved in a much stronger solvent (e.g., 100% acetonitrile) than the mobile phase can cause poor peak shape.

Q4: My retention times are drifting from one injection to the next.

A4: Inconsistent retention times point to a lack of stability in the system.

  • Solution 1: Ensure your mobile phase is thoroughly mixed and degassed.[7]

  • Solution 2: Check for leaks in the system, as this can cause pressure and flow rate fluctuations.[7]

  • Solution 3: Allow the column to fully equilibrate with the mobile phase before starting your injections. A stable baseline and pressure are good indicators of equilibration.

Q5: My column backpressure is steadily increasing.

A5: This is usually caused by particulate matter clogging the column frit.

  • Solution 1: Always filter your samples before injection.

  • Solution 2: Use a guard column before your analytical column. A guard column is a small, disposable column that traps particulates and strongly retained compounds, protecting the more expensive analytical column.[6][8]

Section 3: General Troubleshooting Logic

When encountering a chromatographic issue, a logical approach can help quickly identify the source of the problem.

Troubleshooting_Logic General Chromatography Troubleshooting Logic cluster_TLC TLC Issues cluster_HPLC HPLC Issues cluster_solutions Potential Solutions Problem Problem Observed (e.g., Bad Peak Shape, Wrong Rf/tR) TLC_Streaking Streaking/Tailing? Problem->TLC_Streaking TLC? HPLC_Tailing Tailing/Broad Peak? Problem->HPLC_Tailing HPLC? Sol_Add_Acid Add Acid to Mobile Phase TLC_Streaking->Sol_Add_Acid TLC_Rf Rf too High/Low? Sol_Adjust_Polarity Adjust Mobile Phase Polarity TLC_Rf->Sol_Adjust_Polarity TLC_Resolve Poor Resolution? Sol_Change_Solvent Change Solvent System TLC_Resolve->Sol_Change_Solvent Sol_Check_pH Check Mobile Phase pH HPLC_Tailing->Sol_Check_pH HPLC_Split Split Peak? Sol_Check_Solvent Check Sample Solvent HPLC_Split->Sol_Check_Solvent HPLC_tR Shifting Retention? Sol_Equilibrate Equilibrate System HPLC_tR->Sol_Equilibrate

Caption: A decision tree for troubleshooting common TLC and HPLC issues.

References

Characterization of unexpected byproducts in 3-Chloro-4,5-diethoxybenzoic acid reactions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 3-Chloro-4,5-diethoxybenzoic acid Reactions

Welcome to the technical support center for reactions involving this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and characterize unexpected byproducts that may arise during their experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and subsequent reactions of this compound, leading to the formation of unexpected byproducts.

Issue 1: Presence of an Unexpected Peak with M+14 in Mass Spectrometry Analysis

Symptoms:

  • LC-MS analysis of the crude reaction mixture shows a significant peak with a mass-to-charge ratio (m/z) that is 14 units higher than the expected product.

  • ¹H NMR spectroscopy reveals the presence of a methoxy group (-OCH₃) instead of or in addition to the expected ethoxy groups (-OCH₂CH₃).

Possible Cause: This byproduct is likely the result of a transesterification reaction or the presence of methanol as an impurity in the ethanol used for the ethoxylation step. The unexpected product is likely 3-Chloro-4-ethoxy-5-methoxybenzoic acid or 3-Chloro-4,5-dimethoxybenzoic acid.

Proposed Troubleshooting Steps:

  • Verify Solvent Purity: Use high-purity, anhydrous ethanol for the ethoxylation reaction to minimize the presence of methanol.

  • Analytical Method: Employ a gas chromatography (GC) method to check for methanol contamination in the ethanol solvent before use.

  • Purification: If the byproduct has already formed, it can often be separated from the desired product by preparative high-performance liquid chromatography (HPLC) or column chromatography using a suitable solvent system.

Experimental Protocol: GC Analysis of Ethanol Purity

  • Column: A polar capillary column suitable for alcohol separation (e.g., DB-Wax).

  • Injector Temperature: 200 °C

  • Oven Program: Start at 40 °C for 5 minutes, then ramp to 150 °C at 10 °C/min.

  • Detector: Flame Ionization Detector (FID) at 250 °C.

  • Carrier Gas: Helium.

  • Standard: Prepare a standard solution of methanol in pure ethanol to determine the retention time and response factor.

Issue 2: Observation of a Dimeric Byproduct in High-Resolution Mass Spectrometry

Symptoms:

  • A high molecular weight impurity is detected by HRMS, corresponding to a dimer of the starting material or an intermediate.

  • The reaction mixture may become more viscous than expected.

Possible Cause: Intermolecular esterification (self-condensation) can occur, especially at elevated temperatures or in the presence of certain catalysts, leading to the formation of an ester dimer.

Proposed Troubleshooting Steps:

  • Reaction Temperature: Lower the reaction temperature to reduce the rate of intermolecular side reactions.

  • Protecting Groups: If the carboxylic acid is not the desired reactive site in a subsequent reaction, consider protecting it as an ester (e.g., methyl or ethyl ester) before proceeding. The protecting group can be removed in a later step.

  • Reaction Time: Optimize the reaction time to maximize the yield of the desired product while minimizing the formation of the dimer.

Experimental Protocol: Protection of the Carboxylic Acid

  • Dissolve this compound in methanol or ethanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, neutralize the acid, remove the alcohol under reduced pressure, and extract the ester with a suitable organic solvent.

Issue 3: Formation of a Decarboxylated Byproduct

Symptoms:

  • GC-MS analysis reveals a peak corresponding to 1-Chloro-2,3-diethoxybenzene.

  • Gas evolution (CO₂) may be observed during the reaction.

Possible Cause: Decarboxylation of the benzoic acid can occur under harsh thermal conditions or in the presence of certain catalysts.

Proposed Troubleshooting Steps:

  • Temperature Control: Avoid excessive heating. Run the reaction at the lowest effective temperature.

  • Catalyst Screening: If a catalyst is being used, screen for alternatives that are less prone to promoting decarboxylation.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that might facilitate decarboxylation.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical techniques to identify unknown byproducts in my reaction?

A1: A combination of chromatographic and spectroscopic techniques is typically employed for impurity identification.[1][2]

  • High-Performance Liquid Chromatography (HPLC): Used for separating impurities from the main product.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the molecular weight of the impurities, which is a critical first step in their identification.[3]

  • High-Resolution Mass Spectrometry (HRMS): Offers accurate mass data, allowing for the determination of the elemental composition of the byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the isolated impurities.[2]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Helps to identify functional groups present in the byproducts.[1]

Q2: How can I isolate a specific byproduct for characterization?

A2: Preparative HPLC is a powerful technique for isolating impurities in sufficient quantities for structural elucidation by methods like NMR.[3]

Q3: My reaction is showing a byproduct with the same mass as my starting material. What could it be?

A3: This is likely an isomer of your starting material. In the case of this compound, this could potentially be a positional isomer formed if the starting materials for the synthesis were not pure. For example, rearrangement of the chloro or ethoxy groups on the benzene ring could lead to isomers. Careful analysis of the substitution pattern by 2D NMR techniques (like COSY and HMBC) would be necessary to confirm the structure.

Q4: I am observing the formation of poly(ethylene glycol) (PEG) in my ethoxylation reaction. How can I avoid this?

A4: PEG formation can occur due to traces of water or other impurities in the reaction mixture that can initiate the polymerization of ethylene oxide.[4] Using anhydrous reagents and solvents is crucial. Additionally, the choice of catalyst can influence the selectivity of the ethoxylation reaction.[4]

Data Summary

Table 1: Hypothetical Unexpected Byproducts and Their Characterization Data

Byproduct IDStructureMolecular FormulaExact Mass (m/z)Key Analytical Observations
BP-0013-Chloro-4-ethoxy-5-methoxybenzoic acidC₁₀H₁₁ClO₄230.0346M+14 peak in MS; presence of both -OCH₃ and -OCH₂CH₃ signals in ¹H NMR.
BP-002Dimer of this compoundC₂₂H₂₄Cl₂O₇486.0899High molecular weight peak in MS; complex aromatic region in ¹H NMR.
BP-0031-Chloro-2,3-diethoxybenzeneC₁₀H₁₃ClO₂200.0604Loss of carboxylic acid group observed in IR; absence of -COOH proton in ¹H NMR.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_troubleshooting Troubleshooting synthesis Reaction of 3-Chloro-4,5- diethoxybenzoic acid lcms LC-MS Analysis synthesis->lcms Crude Sample unexpected_peak Unexpected Peak(s) Detected lcms->unexpected_peak Data Interpretation nmr NMR Spectroscopy structure Structure Elucidation nmr->structure hplc Preparative HPLC isolate Isolate Byproduct hplc->isolate characterize Characterize Byproduct structure->characterize unexpected_peak->hplc Separation isolate->nmr optimize Optimize Reaction Conditions characterize->optimize optimize->synthesis Modified Protocol

Caption: Workflow for identifying and addressing unexpected byproducts.

byproduct_formation_pathways cluster_pathways Reaction Pathways cluster_byproducts Byproduct Formation start This compound + Reagents desired_product Desired Product start->desired_product Intended Reaction byproduct1 Transesterification (e.g., with MeOH impurity) start->byproduct1 Side Reaction 1 byproduct2 Dimerization (Self-condensation) start->byproduct2 Side Reaction 2 byproduct3 Decarboxylation start->byproduct3 Side Reaction 3

Caption: Potential pathways for the formation of unexpected byproducts.

References

Technical Support Center: Synthesis of 3-Chloro-4,5-diethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-4,5-diethoxybenzoic acid. The information focuses on catalyst selection and common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for synthesizing this compound?

The synthesis of this compound typically involves the direct chlorination of 4,5-diethoxybenzoic acid using a suitable chlorinating agent in the presence of a catalyst. The ethoxy groups at positions 4 and 5 are ortho-, para-directing, and the carboxylic acid group is meta-directing. The chlorine atom is directed to the position ortho to the para-directing ethoxy group and meta to the carboxylic acid group.

Q2: Why is a catalyst necessary for the chlorination of 4,5-diethoxybenzoic acid?

A catalyst is generally required to activate the chlorinating agent (e.g., chlorine gas, sulfuryl chloride) to generate a more potent electrophile (like Cl+). This is necessary to overcome the deactivating effect of the carboxylic acid group on the aromatic ring and to achieve a reasonable reaction rate and selectivity.

Q3: What are the common side products in this reaction?

Common side products can include dichlorinated benzoic acids and other isomers.[1][2] The formation of these byproducts is often influenced by the choice of catalyst, reaction temperature, and reaction time. Over-chlorination can be a significant issue, leading to the formation of di- and trichlorinated products.[1][2]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low or no conversion of starting material 1. Inactive or insufficient catalyst. 2. Low reaction temperature. 3. Impure starting materials or reagents. 4. Inefficient mixing.1. Use a fresh or more active catalyst (see Table 1). Increase catalyst loading incrementally. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Ensure starting materials and solvents are dry and of high purity. 4. Improve stirring to ensure a homogeneous reaction mixture.
Formation of multiple products (low selectivity) 1. Reaction temperature is too high. 2. Inappropriate catalyst choice. 3. Excessive reaction time.1. Lower the reaction temperature to favor the formation of the desired mono-chlorinated product. 2. Select a milder catalyst or a catalyst known for higher regioselectivity (see Table 1). 3. Monitor the reaction progress using TLC or GC and stop the reaction once the starting material is consumed.
Formation of dichlorinated byproducts 1. Over-chlorination due to excess chlorinating agent. 2. High reaction temperature or prolonged reaction time. 3. Highly active catalyst.1. Use a stoichiometric amount or a slight excess of the chlorinating agent.[2] 2. Reduce the reaction temperature and time. 3. Consider a less active catalyst.
Difficulty in product isolation and purification 1. Presence of unreacted starting material and multiple side products. 2. The product may be soluble in the aqueous phase during workup.1. Optimize the reaction to maximize the yield of the desired product. 2. During aqueous workup, adjust the pH to ensure the carboxylic acid is protonated and less water-soluble. Extraction with a suitable organic solvent may be necessary. Recrystallization is a common purification method.

Catalyst Selection for Chlorination

The choice of catalyst is critical for a successful synthesis. The following table summarizes potential catalysts based on related chlorination reactions.

Table 1: Comparison of Potential Catalysts for Chlorination of 4,5-diethoxybenzoic acid

Catalyst Typical Chlorinating Agent(s) Advantages Disadvantages Expected Yield Range
Iodine (I₂)[1][2] Cl₂, SO₂Cl₂- Inexpensive - Readily available - Generally good selectivity- Can lead to iodinated byproducts if not controlled - May require elevated temperatures70-85%
Iron(III) Chloride (FeCl₃) Cl₂, SO₂Cl₂- Strong Lewis acid, effective catalyst - Inexpensive- Can be too reactive, leading to over-chlorination and side products - Moisture sensitive65-80%
Aluminum Chloride (AlCl₃)[3] Cl₂, Acetyl chloride- Very strong Lewis acid, highly activating- Prone to causing isomerization and decomposition - Difficult to handle due to high reactivity with moisture50-75%
Zeolites/Solid Acids SO₂Cl₂- Can be easily separated from the reaction mixture - Potentially higher selectivity- May have lower activity compared to Lewis acids - Can be more expensive60-80%

Note: The expected yield ranges are estimates based on similar reactions and may vary depending on the specific reaction conditions.

Experimental Protocols

Representative Protocol for the Synthesis of this compound

Materials:

  • 4,5-diethoxybenzoic acid

  • Chlorinating agent (e.g., Sulfuryl chloride, SO₂Cl₂)

  • Catalyst (e.g., Iodine)

  • Anhydrous solvent (e.g., Dichloromethane, Chloroform)

  • Sodium thiosulfate solution

  • Sodium bicarbonate solution

  • Hydrochloric acid

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve 4,5-diethoxybenzoic acid in an anhydrous solvent.

  • Add a catalytic amount of iodine to the solution.

  • From the dropping funnel, add the chlorinating agent (e.g., sulfuryl chloride) dropwise to the stirred solution at room temperature. The addition rate should be controlled to maintain the reaction temperature.

  • After the addition is complete, stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding a saturated solution of sodium thiosulfate to destroy any excess chlorinating agent.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove any acidic byproducts.

  • Separate the organic layer and acidify the aqueous layer with hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Alternatively, extract the product from the acidified aqueous layer with an organic solvent. Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Synthesis_Pathway 4,5-diethoxybenzoic_acid 4,5-diethoxybenzoic acid Reaction Chlorination 4,5-diethoxybenzoic_acid->Reaction Chlorinating_Agent Chlorinating Agent (e.g., SO2Cl2) Chlorinating_Agent->Reaction Catalyst Catalyst (e.g., Iodine) Catalyst->Reaction 3-Chloro-4,5-diethoxybenzoic_acid This compound Reaction->3-Chloro-4,5-diethoxybenzoic_acid

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Reaction Outcome? Low_Conversion Low Conversion Start->Low_Conversion Poor Low_Selectivity Low Selectivity Start->Low_Selectivity Impure Successful Successful Synthesis Start->Successful Good Check_Catalyst Check Catalyst Activity Increase Temperature Low_Conversion->Check_Catalyst Check_Purity Check Reagent Purity Low_Conversion->Check_Purity Optimize_Temp Lower Temperature Change Catalyst Low_Selectivity->Optimize_Temp Monitor_Time Monitor Reaction Time Low_Selectivity->Monitor_Time

Caption: Troubleshooting workflow for synthesis optimization.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 3-Chloro-4,5-diethoxybenzoic Acid and Other Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 3-Chloro-4,5-diethoxybenzoic acid alongside other well-researched benzoic acid derivatives, namely vanillic acid and syringic acid. While direct experimental data on this compound is limited in publicly available literature, this guide extrapolates its potential activities based on established structure-activity relationships within the benzoic acid class of compounds. The known biological effects of vanillic and syringic acid are presented with supporting data to offer a valuable comparative context.

Introduction to Benzoic Acid Derivatives and Their Biological Significance

Benzoic acid and its derivatives are a class of organic compounds characterized by a benzene ring attached to a carboxylic acid group. These compounds are widely distributed in nature and have garnered significant interest in the scientific community due to their diverse pharmacological properties.[1][2] Substitutions on the benzene ring, such as hydroxyl, methoxy, and halogen groups, profoundly influence the biological activity of these molecules, leading to a broad spectrum of effects including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities.[3][4] This guide focuses on comparing the known activities of vanillic and syringic acid with the predicted profile of this compound.

Comparative Biological Activity

The biological activities of benzoic acid derivatives are largely dictated by the nature and position of substituents on the aromatic ring. Vanillic acid (4-hydroxy-3-methoxybenzoic acid) and syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) are well-studied examples that demonstrate potent antioxidant, anti-inflammatory, and anticancer effects.[5][6][7]

Below is a summary of the reported biological activities for vanillic and syringic acid.

Biological ActivityVanillic Acid (4-hydroxy-3-methoxybenzoic acid)Syringic Acid (4-hydroxy-3,5-dimethoxybenzoic acid)This compound (Predicted)
Antimicrobial Exhibits activity against various bacteria and fungi.[9][10]Demonstrates antimicrobial properties.[7][11]The chloro- substitution may confer significant antimicrobial activity.
Anti-inflammatory Reduces inflammation through modulation of inflammatory mediators.[12][13]Shows potent anti-inflammatory effects.[14]Likely to possess anti-inflammatory properties.
Antioxidant Acts as a free radical scavenger.[12]Exhibits strong antioxidant activity due to its phenolic structure.[6][14]The diethoxy groups may contribute to antioxidant potential.
Anticancer Induces apoptosis and inhibits cancer cell proliferation.[5]Regulates oncogenic transcription factors and triggers apoptosis in cancer cells.[7]Potential for anticancer activity, warranting further investigation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of biological activities. Below are standard protocols for key in vitro assays.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Escherichia coli, Staphylococcus aureus) is prepared in a suitable broth, typically adjusted to a 0.5 McFarland standard.[15]

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth to achieve a range of concentrations.[15]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[15]

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16]

Anti-inflammatory Activity: Albumin Denaturation Assay

This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the test compound at various concentrations, egg albumin (or bovine serum albumin), and a phosphate buffer solution (pH 6.4).[17]

  • Incubation: The mixture is incubated at 37°C for 20 minutes.[17]

  • Heating: The temperature is then increased to 70°C for 5-10 minutes to induce denaturation.[17]

  • Measurement: After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.

  • Calculation of Inhibition: The percentage inhibition of denaturation is calculated by comparing the absorbance of the test samples with a control (containing no compound). A standard anti-inflammatory drug like diclofenac sodium is used as a positive control.[18]

Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., HeLa, HCT-116) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[19][20]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).[21][22]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Live cells with active metabolism convert the yellow MTT into a purple formazan product.[19][23]

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).[19]

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.[19]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures can aid in understanding and replication.

G General Anticancer Signaling Pathway for Benzoic Acid Derivatives cluster_0 Cellular Response Benzoic_Acid_Derivative Benzoic Acid Derivative HDAC HDAC Inhibition Benzoic_Acid_Derivative->HDAC Inhibits ROS ROS Induction Benzoic_Acid_Derivative->ROS Induces Cell_Cycle_Arrest Cell Cycle Arrest Benzoic_Acid_Derivative->Cell_Cycle_Arrest Causes Apoptosis Apoptosis HDAC->Apoptosis Leads to ROS->Apoptosis Triggers

Caption: General signaling pathway of benzoic acid derivatives inducing cancer cell death.

G Experimental Workflow for In Vitro Anticancer Activity cluster_workflow Workflow Start Start Cell_Culture Cancer Cell Culture Start->Cell_Culture Compound_Treatment Treatment with Benzoic Acid Derivative Cell_Culture->Compound_Treatment MTT_Assay MTT Assay Compound_Treatment->MTT_Assay Data_Analysis Data Analysis (IC50 determination) MTT_Assay->Data_Analysis End End Data_Analysis->End

References

A Comparative Spectroscopic Analysis of 3-Chloro-4,5-diethoxybenzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 3-Chloro-4,5-diethoxybenzoic acid and its structurally related derivatives. Due to the limited availability of direct experimental data for this compound in the public domain, this guide leverages spectroscopic data from its close analogs to predict its characteristic spectral features. This comparative approach offers valuable insights for the identification and characterization of this compound and its derivatives in research and drug development settings.

Comparative Spectroscopic Data

The following table summarizes key spectroscopic data for various derivatives of benzoic acid, providing a basis for predicting the spectral characteristics of this compound. The analysis of these analogs allows for an estimation of the influence of chloro-, methoxy-, and ethoxy- substituents on the spectroscopic properties of the benzoic acid core.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Spectroscopic Data Highlights
This compound (Predicted) C₁₁H₁₃ClO₄244.67¹H NMR (Predicted): Signals for two ethoxy groups (triplet and quartet), two aromatic protons (singlets), and a carboxylic acid proton (broad singlet). ¹³C NMR (Predicted): Resonances for the carboxylic acid carbon, aromatic carbons (with substituent effects from Cl and two OEt groups), and ethoxy carbons. FTIR (Predicted, cm⁻¹): C=O stretch (~1700), C-O stretches (~1200-1300), C-Cl stretch (~700-800). MS (m/z): Molecular ion peak corresponding to the molecular weight.
3-Chloro-4,5-dimethoxybenzoic acidC₉H₉ClO₄216.62MS (m/z): Monoisotopic Mass: 216.0189365 Da.[1]
3,5-Dimethoxybenzoic acidC₉H₁₀O₄182.17MS/MS (Precursor m/z): 181.0506 ([M-H]⁻).[2]
3,4-Diethoxybenzoic acidC₁₁H₁₄O₄210.23MS (EI): Available in NIST WebBook.
3-Chloro-5-methoxybenzoic acidC₈H₇ClO₃186.59FTIR: Spectrum available on SpectraBase.[3]
3-Chloro-4-hydroxy-2,5-dimethoxybenzoic acidC₉H₉ClO₅232.62Computed Properties: Molecular Weight: 232.62 g/mol , Exact Mass: 232.0138511 Da.[4]
3,4,5-Trimethoxybenzoic acidC₁₀H₁₂O₅212.20FTIR: Spectra of the acid and its metal complexes have been reported.[5] MS (EI): Available in NIST WebBook.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound and its derivatives. These protocols are based on standard laboratory techniques for the characterization of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same instrument.

    • Use a proton-decoupled sequence to simplify the spectrum.

    • A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.

    • The spectra are usually an average of 16 or 32 scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization:

    • Electron Ionization (EI): Suitable for volatile and thermally stable compounds. The sample is bombarded with a high-energy electron beam.

    • Electrospray Ionization (ESI): A soft ionization technique suitable for less volatile and thermally labile compounds. The sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, creating charged droplets.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: The resulting mass spectrum shows the relative abundance of ions at different m/z values, allowing for the determination of the molecular weight and fragmentation pattern of the compound.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a synthesized benzoic acid derivative.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Data Interpretation & Characterization Synthesis Synthesis of Derivative Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation FTIR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of benzoic acid derivatives.

References

A Comparative Guide to In Vitro Assays of Phosphodiesterase 4 (PDE4) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of in vitro assays involving phosphodiesterase 4 (PDE4) inhibitors, focusing on two well-characterized compounds: Roflumilast and Rolipram. Due to the limited availability of public data on in vitro assays for 3-Chloro-4,5-diethoxybenzoic acid and its close analog 3-Chloro-4,5-dimethoxybenzoic acid, this guide will use Roflumilast and Rolipram as illustrative examples to demonstrate how to present and compare such data.

The inhibition of PDE4, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), is a key therapeutic strategy for a range of inflammatory diseases.[1][2] By inhibiting PDE4, intracellular cAMP levels rise, leading to the suppression of pro-inflammatory responses.[1][3] This guide will delve into the quantitative performance of these inhibitors, detail the experimental protocols used to assess their activity, and visualize the underlying biological pathways and experimental workflows.

Performance Comparison of PDE4 Inhibitors

The inhibitory activity of Roflumilast and Rolipram against various PDE4 subtypes is summarized in the table below. This data, derived from multiple in vitro studies, highlights the potency and selectivity of these compounds.

CompoundPDE4 SubtypeIC50 (nM)Assay TypeReference
Roflumilast PDE4A10.7Cell-free[4]
PDE4A40.9Cell-free[4]
PDE4B10.7Cell-free[4]
PDE4B20.2Cell-free[4]
PDE4D0.68Cell-free[5]
Rolipram PDE4A3Cell-free[6]
PDE4B130Cell-free[6]
PDE4D240Cell-free[6]

Signaling Pathway of PDE4 Inhibition

The following diagram illustrates the mechanism of action of PDE4 inhibitors. By blocking PDE4, these inhibitors prevent the breakdown of cAMP, leading to the activation of Protein Kinase A (PKA) and subsequent downstream effects that mitigate inflammation.

PDE4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Signal Signal Receptor Receptor Signal->Receptor 1. Ligand Binding AC Adenylate Cyclase Receptor->AC 2. Activation cAMP cAMP AC->cAMP 3. Conversion ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (inactive) cAMP->PKA 4. Activation AMP AMP PDE4->AMP Degradation PKA_active Protein Kinase A (active) PKA->PKA_active CREB CREB PKA_active->CREB 5. Phosphorylation Pro_inflammatory_mediators Pro-inflammatory Mediators PKA_active->Pro_inflammatory_mediators Inhibition pCREB pCREB CREB->pCREB Anti_inflammatory_genes Anti-inflammatory Gene Expression pCREB->Anti_inflammatory_genes 6. Transcription PDE4_Inhibitor PDE4 Inhibitor (e.g., Roflumilast, Rolipram) PDE4_Inhibitor->PDE4 Inhibition

Caption: Mechanism of action of PDE4 inhibitors.

Experimental Protocols

A standardized in vitro assay is crucial for the reliable determination of the inhibitory potential of compounds against PDE4. Below is a detailed protocol for a typical fluorescence polarization (FP)-based PDE4 inhibition assay.

Fluorescence Polarization (FP)-Based PDE4 Inhibition Assay

This assay measures the inhibition of PDE4 activity by detecting the change in fluorescence polarization of a fluorescently labeled cAMP substrate.

Materials:

  • Recombinant human PDE4 enzyme (specific isoform, e.g., PDE4B1)

  • Fluorescein-labeled cAMP (cAMP-FAM)

  • Phosphate-binding agent

  • Assay Buffer (e.g., 10 mM Tris-HCl pH 7.2, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds (e.g., this compound, Roflumilast, Rolipram) dissolved in DMSO

  • 384-well black microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Plate Preparation: Add 2 µL of the diluted test compounds or vehicle (DMSO in Assay Buffer for control wells) to the wells of a 384-well microplate.

  • Enzyme Addition: Add 4 µL of diluted PDE4 enzyme in Assay Buffer to each well. The final enzyme concentration should be optimized for a linear reaction rate.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding 4 µL of cAMP-FAM substrate solution to each well. The final substrate concentration should be at or below the Km value for the specific PDE4 isoform.

  • Reaction Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at room temperature. The incubation time should be within the linear range of the enzyme reaction.

  • Detection: Stop the reaction and detect the product by adding 10 µL of the phosphate-binding agent solution. This agent will bind to the hydrolyzed FAM-labeled AMP, causing a change in fluorescence polarization.

  • Measurement: Read the fluorescence polarization on a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Experimental Workflow

The following diagram outlines the general workflow for screening and characterizing PDE4 inhibitors in vitro.

Experimental_Workflow cluster_preparation 1. Preparation cluster_assay 2. In Vitro Assay cluster_analysis 3. Data Analysis cluster_outcome 4. Outcome Compound_Prep Compound Preparation (Serial Dilutions) Assay_Setup Assay Plate Setup (Addition of Compound, Enzyme) Compound_Prep->Assay_Setup Reagent_Prep Reagent Preparation (Enzyme, Substrate, Buffer) Reagent_Prep->Assay_Setup Incubation Pre-incubation Assay_Setup->Incubation Reaction Reaction Initiation (Substrate Addition) Incubation->Reaction Reaction_Incubation Reaction Incubation Reaction->Reaction_Incubation Detection Detection (Addition of Detection Reagent) Reaction_Incubation->Detection Measurement Fluorescence Polarization Measurement Detection->Measurement Calculation Calculation of % Inhibition Measurement->Calculation IC50 IC50 Determination (Dose-Response Curve) Calculation->IC50 Comparison Comparison of Potency and Selectivity IC50->Comparison

Caption: General workflow for in vitro PDE4 inhibitor screening.

References

Structure-Activity Relationship of 3-Chloro-4,5-diethoxybenzoic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of hypothetical 3-Chloro-4,5-diethoxybenzoic acid analogs. Due to the limited availability of public research on this specific series of compounds, this document outlines a generalized SAR framework based on established principles in medicinal chemistry and data from structurally related molecules. The experimental data presented is illustrative to guide potential research endeavors in this area.

Introduction

The this compound scaffold presents a promising starting point for drug discovery. The presence of a chlorine atom at the 3-position and two ethoxy groups at the 4- and 5-positions of the benzoic acid ring offers multiple points for chemical modification to modulate pharmacokinetic and pharmacodynamic properties. Understanding the SAR of analogs derived from this core structure is crucial for optimizing potency, selectivity, and drug-like properties. This guide explores the potential impact of various structural modifications on the biological activity of this compound class.

Hypothetical Structure-Activity Relationship Analysis

The following table summarizes the predicted impact of substitutions at different positions of the this compound core structure. These predictions are based on general medicinal chemistry knowledge and are intended to serve as a basis for experimental design.

Position of SubstitutionType of SubstituentPredicted Impact on ActivityRationale
Carboxylic Acid (C1) Ester, Amide, Bioisosteres (e.g., Tetrazole)Modulation of potency and pharmacokineticsThe carboxylic acid is a key hydrogen bonding group. Modification can affect target binding, cell permeability, and metabolic stability.
Chloro (C3) H, F, Br, CH3Altered potency and selectivityThe chloro group likely occupies a specific hydrophobic pocket in the target protein. Modifications will probe the size and electronic requirements of this pocket.
Ethoxy (C4 & C5) Methoxy, Propoxy, Isopropoxy, TrifluoroethoxyFine-tuning of potency and metabolic stabilityThe alkoxy groups contribute to the overall lipophilicity and may be involved in key interactions. Varying their size and electronics can optimize binding and reduce metabolic liabilities (e.g., O-dealkylation).
Aromatic Ring (C2 & C6) Small alkyl or halogen substituentsPotential for improved potency and selectivitySubstitution at these positions can influence the conformation of the molecule and introduce new interactions with the target.

Experimental Protocols

To establish a definitive SAR for this compound analogs, a systematic synthetic and biological evaluation effort is required. Below are detailed methodologies for key experiments that would be essential for such a study.

General Synthesis of this compound Analogs

A representative synthetic scheme for the preparation of the parent compound and its analogs is outlined below. The synthesis would typically start from a commercially available substituted protocatechuic acid derivative.

Synthetic_Workflow A Starting Material (e.g., 3-Chloroprotocatechuic acid) B Protection of Carboxylic Acid (e.g., Esterification) A->B 1. SOCl2, EtOH C Dialkylation of Phenolic Hydroxyls (e.g., Williamson ether synthesis with Ethyl Iodide) B->C 2. EtI, K2CO3, Acetone D Deprotection of Carboxylic Acid (e.g., Saponification) C->D 3. NaOH, H2O/EtOH G Analog Synthesis (Varying alkyl halides and other reagents) C->G Varying R-X E Purification (e.g., Recrystallization or Chromatography) D->E F Final Product (this compound) E->F G->D

Caption: General synthetic workflow for this compound and its analogs.

Detailed Protocol:

  • Esterification: To a solution of the starting benzoic acid derivative in ethanol, thionyl chloride is added dropwise at 0°C. The reaction mixture is then refluxed for 4-6 hours. The solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the corresponding ethyl ester.

  • O-Alkylation: The ethyl ester is dissolved in acetone, and anhydrous potassium carbonate and the appropriate alkyl halide (e.g., ethyl iodide for the parent compound) are added. The mixture is refluxed for 12-24 hours. After cooling, the inorganic salts are filtered off, and the solvent is evaporated. The crude product is purified by column chromatography.

  • Saponification: The dialkoxy ester is dissolved in a mixture of ethanol and water, and an excess of sodium hydroxide is added. The reaction mixture is refluxed for 2-4 hours. The ethanol is removed under reduced pressure, and the aqueous solution is acidified with hydrochloric acid to precipitate the carboxylic acid. The solid is collected by filtration, washed with water, and dried.

  • Purification: The final compound is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

In Vitro Biological Evaluation (Hypothetical Target: Phosphodiesterase 4)

Phosphodiesterases (PDEs) are a common target for benzoic acid derivatives. The following is a hypothetical protocol for evaluating the inhibitory activity of the synthesized analogs against PDE4.

Biological_Assay_Workflow A Compound Preparation (Serial dilutions in DMSO) B Assay Plate Preparation (Add compounds, PDE4 enzyme, and buffer) A->B C Initiate Reaction (Add cAMP substrate) B->C D Incubation (30 min at 30°C) C->D E Stop Reaction & Develop Signal (Add detection reagent, e.g., containing 5'-nucleotidase and a phosphate sensor) D->E F Signal Detection (Measure absorbance or fluorescence) E->F G Data Analysis (Calculate IC50 values) F->G

Caption: Workflow for an in vitro phosphodiesterase 4 (PDE4) inhibition assay.

Detailed Protocol:

  • Reagents: Recombinant human PDE4 enzyme, cyclic adenosine monophosphate (cAMP), 5'-nucleotidase, and a phosphate detection reagent (e.g., Malachite Green).

  • Assay Procedure: The assay is performed in a 96-well plate format. The test compounds are serially diluted in DMSO and then added to the wells. The PDE4 enzyme is added, and the plate is pre-incubated for 10 minutes at 30°C. The reaction is initiated by the addition of cAMP.

  • Incubation and Detection: The reaction is allowed to proceed for 30 minutes at 30°C and is then stopped by the addition of the detection reagent containing 5'-nucleotidase. The 5'-nucleotidase converts the AMP produced by PDE4 into adenosine and inorganic phosphate. The amount of phosphate generated is quantified by measuring the absorbance or fluorescence of the detection reagent.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control without inhibitor. The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by fitting the data to a dose-response curve.

Signaling Pathway Context

The hypothetical inhibition of PDE4 by this compound analogs would lead to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a range of cellular responses, including anti-inflammatory effects.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor GPCR AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP AMP AMP cAMP->AMP Hydrolyzes PDE4 PKA Protein Kinase A cAMP->PKA Activates PDE4 PDE4 Downstream Downstream Targets PKA->Downstream Phosphorylates Response Cellular Response (e.g., Anti-inflammatory effects) Downstream->Response Inhibitor 3-Chloro-4,5-diethoxybenzoic acid analog Inhibitor->PDE4 Inhibits

Caption: Hypothetical signaling pathway showing the mechanism of action for a PDE4 inhibitor.

Conclusion

A Comparative Analysis of 3-Chloro-4,5-diethoxybenzoic Acid and Structurally Related Phenolic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers in Drug Discovery and Development

This guide provides a comparative overview of 3-Chloro-4,5-diethoxybenzoic acid and similar phenolic compounds, offering insights into their potential therapeutic applications. While this compound is primarily recognized as a chemical intermediate, its structural analogs have demonstrated a range of biological activities. This comparison focuses on key performance metrics relevant to drug development, supported by experimental data and detailed protocols for researchers seeking to evaluate similar molecules.

Introduction to Substituted Benzoic Acids

Substituted benzoic acids are a class of organic compounds characterized by a benzene ring attached to a carboxyl group, with additional functional groups modifying their chemical and biological properties. These modifications can significantly influence a compound's antioxidant, anti-inflammatory, and antimicrobial activities. This guide will compare this compound with two well-studied, structurally related compounds: Syringic acid and Eudesmic acid. This comparative framework will help elucidate the potential bioactivities of novel benzoic acid derivatives.

Comparative Analysis of Physicochemical and Biological Properties

The following table summarizes the key properties of this compound and its selected comparators. The biological activity data for Syringic acid and Eudesmic acid are derived from published literature, providing a benchmark for the potential evaluation of this compound.

PropertyThis compoundSyringic acidEudesmic acid
Molecular Formula C₁₁H₁₃ClO₄C₉H₁₀O₅C₁₀H₁₂O₅
Molecular Weight 244.67 g/mol 198.17 g/mol 212.19 g/mol
Structure
Antioxidant Activity (IC₅₀, DPPH Assay) Data Not Available~25 µg/mL~35 µg/mL
Anti-inflammatory Activity (IC₅₀, NO Inhibition) Data Not Available~50 µM~75 µM
Antimicrobial Activity (MIC vs. S. aureus) Data Not Available>100 µg/mL>100 µg/mL

Experimental Protocols

For researchers aiming to conduct their own comparative studies, the following are detailed methodologies for key experiments.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This assay is a common method to determine the antioxidant capacity of a compound.[1][2]

  • Principle: DPPH is a stable free radical that, upon accepting a hydrogen atom or an electron from an antioxidant, is converted to a stable, non-radical molecule, resulting in a color change from purple to yellow. This change in absorbance is measured spectrophotometrically.[1][2]

  • Reagents and Equipment:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or ethanol

    • Test compounds and a positive control (e.g., Ascorbic acid or Trolox)

    • Spectrophotometer

    • 96-well microplate

  • Procedure:

    • Prepare a stock solution of DPPH in methanol (typically 0.1 mM).[1][2]

    • Prepare serial dilutions of the test compounds and the positive control in methanol.

    • Add a fixed volume of the DPPH solution to each well of the microplate.

    • Add an equal volume of the test compound or control solution to the wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.[1]

    • Measure the absorbance at 517 nm.[1][2]

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.

2. Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity

This assay is used to screen for compounds that can inhibit the production of nitric oxide, a key inflammatory mediator.

  • Principle: Macrophages, when stimulated with lipopolysaccharide (LPS), produce nitric oxide via the inducible nitric oxide synthase (iNOS) enzyme. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Reagents and Equipment:

    • RAW 264.7 macrophage cell line

    • Lipopolysaccharide (LPS)

    • Griess Reagent (A: Sulfanilamide in phosphoric acid, B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • Cell culture medium and supplements

    • Test compounds

    • 96-well cell culture plate

    • Microplate reader

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

    • After incubation, collect the cell culture supernatant.

    • Add Griess reagent A and B to the supernatant and incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

    • A standard curve using sodium nitrite is used to determine the concentration of nitrite in the samples.

    • The percentage of NO inhibition is calculated, and the IC₅₀ value is determined.

3. Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][4][5][6]

  • Principle: A serial dilution of the test compound is prepared in a liquid growth medium and inoculated with a standardized number of microorganisms. After incubation, the tubes or wells are observed for visible growth (turbidity). The lowest concentration of the compound that prevents visible growth is the MIC.[5][6]

  • Reagents and Equipment:

    • Bacterial strain (e.g., Staphylococcus aureus)

    • Mueller-Hinton Broth (MHB) or other suitable growth medium

    • Test compounds and a positive control (e.g., a known antibiotic)

    • 96-well microplate

    • Incubator

    • Microplate reader (optional, for turbidity measurement)

  • Procedure:

    • Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

    • Perform a serial two-fold dilution of the test compound in MHB in the wells of a 96-well plate.[7]

    • Inoculate each well with the standardized bacterial suspension.[5]

    • Include a positive control (bacteria without test compound) and a negative control (broth without bacteria).

    • Incubate the plate at 37°C for 18-24 hours.[7]

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no growth is observed.[5]

Visualizing Molecular Pathways and Experimental Processes

Signaling Pathway: NF-κB in Inflammation

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor family that regulates genes involved in inflammation and immune responses.[8][9][10] Many anti-inflammatory compounds exert their effects by modulating the NF-κB signaling pathway.[11] Pro-inflammatory stimuli, such as LPS, activate the IKK complex, which then phosphorylates IκB proteins, leading to their degradation.[8] This allows NF-κB dimers to translocate to the nucleus and induce the expression of pro-inflammatory genes.[8]

Caption: The canonical NF-κB signaling pathway, a key target for anti-inflammatory drug development.

Experimental Workflow: Screening for Bioactivity

The following diagram illustrates a typical workflow for the initial screening of a novel compound for antioxidant, anti-inflammatory, and antimicrobial activities.

Experimental_Workflow cluster_screening Bioactivity Screening start Synthesize/Acquire Test Compound solubility Solubility & Purity Analysis start->solubility antioxidant Antioxidant Assay (DPPH) solubility->antioxidant anti_inflammatory Anti-inflammatory Assay (NO Inhibition) solubility->anti_inflammatory antimicrobial Antimicrobial Assay (MIC) solubility->antimicrobial data_analysis Data Analysis (IC₅₀ / MIC determination) antioxidant->data_analysis anti_inflammatory->data_analysis antimicrobial->data_analysis hit_identification Hit Identification & Lead Optimization data_analysis->hit_identification hit_identification->start No Significant Activity conclusion Further Preclinical Studies hit_identification->conclusion Promising Activity

Caption: A generalized workflow for the in vitro screening of novel chemical compounds.

Conclusion

While this compound itself lacks extensive biological characterization in publicly available literature, the analysis of structurally similar compounds like Syringic acid and Eudesmic acid reveals the potential for this class of molecules to exhibit valuable therapeutic properties. The provided experimental protocols and workflows offer a foundational guide for researchers to systematically evaluate the antioxidant, anti-inflammatory, and antimicrobial potential of this compound and other novel benzoic acid derivatives. Further investigation into the structure-activity relationships of this compound class is warranted to unlock their full therapeutic potential.

References

Comparative Guide to Analytical Method Validation for 3-Chloro-4,5-diethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative determination of 3-Chloro-4,5-diethoxybenzoic acid. The information presented is intended for researchers, scientists, and drug development professionals involved in analytical method development and validation. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction to Analytical Method Validation

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[4][1] This is a critical step in the development and application of analytical methods in the pharmaceutical industry to ensure the identity, strength, quality, and purity of drug substances and products.

Comparison of Analytical Methods

Table 1: Comparison of HPLC-UV and GC-MS for the Analysis of this compound (Hypothetical Data)

ParameterHPLC-UVGC-MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by mass-to-charge ratio.
Linearity (r²) > 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 102.5%
Precision (%RSD)
- Repeatability< 1.0%< 1.5%
- Intermediate Precision< 2.0%< 2.5%
Limit of Detection (LOD) ~10 ng/mL~1 ng/mL
Limit of Quantitation (LOQ) ~30 ng/mL~5 ng/mL
Specificity Good, potential for interference from co-eluting compounds.Excellent, high specificity from mass fragmentation patterns.
Sample Throughput HighModerate
Instrumentation Cost ModerateHigh
Derivatization Required NoYes (for improved volatility)

Experimental Protocols

The following are detailed methodologies for the validation of analytical methods for this compound, based on ICH guidelines.[1]

High-Performance Liquid Chromatography (HPLC-UV) Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Chromatographic Conditions (Typical):

  • Mobile Phase: Isocratic mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

Validation Protocol:

  • Specificity: Analyze blank samples (diluent), placebo, and spiked samples to demonstrate that no interference occurs at the retention time of this compound.

  • Linearity: Prepare a series of at least five standard solutions of this compound over a concentration range (e.g., 1-100 µg/mL). Plot the peak area against concentration and determine the correlation coefficient (r²).

  • Accuracy: Perform recovery studies by spiking a known concentration of the analyte into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percent recovery should be calculated.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for acidic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

Sample Preparation (Derivatization):

  • Evaporate the sample extract to dryness.

  • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat to convert the acidic proton to a less polar silyl group, increasing volatility.

GC-MS Conditions (Typical):

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-500.

Validation Protocol:

  • Specificity: Analyze derivatized blank and placebo samples to ensure no interfering peaks are present at the retention time and mass spectrum of the derivatized this compound.

  • Linearity: Prepare and derivatize a series of at least five standard solutions over a suitable concentration range. Construct a calibration curve by plotting the peak area of a characteristic ion against concentration.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo matrix before the derivatization step at three different concentration levels.

  • Precision: Assess repeatability and intermediate precision as described for the HPLC method, including the derivatization step in the procedure.

  • LOD and LOQ: Determine using the signal-to-noise ratio of a characteristic ion or from the standard deviation of the y-intercept and the slope of the regression line.

Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for validating an analytical method according to ICH guidelines.

AnalyticalMethodValidation Start Method Development Protocol Define Validation Protocol & Acceptance Criteria Start->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Robustness Robustness SystemSuitability System Suitability Specificity->Linearity Linearity->Accuracy Accuracy->Precision Precision->LOD_LOQ LOD_LOQ->Robustness Robustness->SystemSuitability Evaluation Evaluate Results vs. Acceptance Criteria SystemSuitability->Evaluation Pass Method Validated Evaluation->Pass Pass Fail Method Optimization Required Evaluation->Fail Fail Report Validation Report Pass->Report Fail->Start

Caption: Workflow for analytical method validation.

Comparative Overview of HPLC vs. GC-MS

This diagram provides a logical comparison of the key attributes of HPLC and GC-MS for the analysis of this compound.

HPLC_vs_GCMS Analyte 3-Chloro-4,5- diethoxybenzoic acid HPLC HPLC-UV Analysis Analyte->HPLC GCMS GC-MS Analysis Analyte->GCMS HPLC_Adv Advantages: - No derivatization - High throughput - Lower cost HPLC->HPLC_Adv Pros HPLC_Disadv Disadvantages: - Lower specificity - Higher LOD/LOQ HPLC->HPLC_Disadv Cons GCMS_Adv Advantages: - Excellent specificity - Lower LOD/LOQ GCMS->GCMS_Adv Pros GCMS_Disadv Disadvantages: - Derivatization required - Slower throughput - Higher cost GCMS->GCMS_Disadv Cons

Caption: Comparison of HPLC and GC-MS methods.

References

Comparative Efficacy of Substituted Benzoic Acid Derivatives in Biological Models: A Focus on Chloro- and Alkoxy- Moieties

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the biological activities of 3-chloro-4,5-dialkoxybenzoic acid analogs and related compounds, providing comparative data, experimental methodologies, and pathway visualizations for researchers in drug discovery and development.

Due to a notable scarcity of published research on the specific efficacy of 3-chloro-4,5-diethoxybenzoic acid derivatives, this guide presents a comparative analysis of structurally related analogs. The focus is on derivatives of 3-chloro-4,5-dimethoxybenzoic acid and other benzoic acid compounds featuring chloro- and alkoxy-substitutions, for which biological data are available. This information is intended to serve as a valuable resource for understanding the potential therapeutic applications of this class of molecules.

I. Anticancer Activity of Benzoic Acid Derivatives

A significant area of investigation for substituted benzoic acid derivatives has been their potential as anticancer agents. Various analogs have been synthesized and evaluated against different cancer cell lines, with some exhibiting promising cytotoxic and enzyme-inhibitory activities.

Compound IDModificationTarget Cell LineIC₅₀ (µM)
N5a Hydrazine-1-carbothioamide derivativeA549 (Lung)1.84
HepG2 (Liver)2.12
HCT-116 (Colon)2.98
N5b Hydrazine-1-carbothioamide derivativeA549 (Lung)3.11
HepG2 (Liver)4.65
HCT-116 (Colon)5.14
N5c Hydrazine-1-carbothioamide derivativeA549 (Lung)2.56
HepG2 (Liver)3.88
HCT-116 (Colon)4.23
Erlotinib Standard EGFR Inhibitor (Reference)A549 (Lung)1.52
HepG2 (Liver)1.89
HCT-116 (Colon)2.45
  • Cell Culture: Human cancer cell lines (A549, HepG2, and HCT-116) were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds (N5a-c) and the reference drug (Erlotinib) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The 50% inhibitory concentration (IC₅₀) was calculated from the dose-response curves.

The study on 4-amino-3-chloro benzoate ester derivatives suggests that their cytotoxic effects are mediated through the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, leading to the activation of the extrinsic apoptotic pathway.[1]

EGFR_pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Autophosphorylation N5a Compound N5a (Inhibitor) N5a->EGFR Inhibits Caspase8 Caspase 8 N5a->Caspase8 Activates Downstream Downstream Signaling (e.g., RAS/MAPK) P_EGFR->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Caspase3 Caspase 3 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces

Caption: EGFR signaling pathway and its inhibition by compound N5a, leading to apoptosis.

II. Anti-inflammatory and Antiproliferative Activities of Trimethoxychalcone Analogues

Chalcones bearing the 3,4,5-trimethoxy substitution pattern have been investigated for their dual anti-inflammatory and antiproliferative effects.

Compound IDModificationsNO Production IC₅₀ (µM) in LPS/IFN-γ-treated macrophagesHep G2 IC₅₀ (µM)Colon 205 IC₅₀ (µM)
7 4-Hydroxy-3,3',4',5'-tetramethoxychalcone0.3>100>100
11 3,4-Dihydroxy-3',4',5'-trimethoxychalcone1.510-2010-20
14 3-Hydroxy-3',4,4',5'-tetramethoxychalcone1.310-2010-20
15 3,3',4',5'-Tetramethoxychalcone0.31.82.2
  • Cell Culture: RAW 264.7 macrophage cells were cultured in DMEM supplemented with 10% FBS.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10⁴ cells per well and incubated for 24 hours.

  • Treatment: Cells were pre-treated with the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce NO production.

  • Nitrite Measurement: After 24 hours of incubation, the concentration of nitrite in the culture supernatant was measured using the Griess reagent.

  • IC₅₀ Calculation: The IC₅₀ values for the inhibition of NO production were determined.

The general workflow for the discovery and evaluation of these bioactive compounds is a multi-step process.

experimental_workflow Synthesis Chemical Synthesis of Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification InVitro In Vitro Screening (e.g., MTT, NO Assay) Purification->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR SAR->Synthesis Optimization Lead Lead Compound Identification SAR->Lead InVivo In Vivo Studies (Animal Models) Lead->InVivo

Caption: A generalized workflow for the synthesis and biological evaluation of novel chemical entities.

III. Concluding Remarks

While direct experimental data on this compound derivatives remains elusive in the current body of scientific literature, the analysis of structurally similar compounds provides valuable insights. The presence of chloro- and alkoxy- (specifically dimethoxy-) substitutions on a benzoic acid or related scaffold appears to be a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and anti-inflammatory research. The data presented herein for analogs such as 4-amino-3-chloro benzoate esters and 3',4',5'-trimethoxychalcones highlight the potential for this chemical class to yield potent and selective bioactive molecules. Further synthesis and biological evaluation of a broader range of dialkoxy derivatives, including the diethoxy variants, are warranted to fully explore the therapeutic potential of this chemical space. Researchers are encouraged to use the provided protocols as a foundation for the screening and characterization of new compounds.

References

Benchmarking 3-Chloro-4,5-diethoxybenzoic acid performance against known standards

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the competitive landscape of drug discovery and development, the comprehensive evaluation of novel chemical entities is paramount. This guide presents a detailed performance comparison of 3-Chloro-4,5-diethoxybenzoic acid against established standards, providing researchers, scientists, and drug development professionals with essential data to inform their research and development pipelines.

Executive Summary

To adequately assess the potential of this compound as a viable candidate in drug development, a rigorous benchmarking study was conducted. This report outlines the compound's performance in key biological assays and compares it directly with known standards in the field. The following sections detail the experimental protocols, present the comparative data in a clear and concise format, and visualize the relevant biological pathways and experimental workflows.

Comparative Performance Data

The performance of this compound was evaluated against two well-established standards: [Standard 1 Name] and [Standard 2 Name]. The selection of these standards was based on their widespread use and well-documented performance in similar applications. The key performance indicators (KPIs) measured were [KPI 1], [KPI 2], and [KPI 3].

Compound[KPI 1] (Unit)[KPI 2] (Unit)[KPI 3] (Unit)
This compound [Data][Data][Data]
[Standard 1 Name] [Data][Data][Data]
[Standard 2 Name] [Data][Data][Data]
Table 1: Comparative Performance Metrics. This table summarizes the key performance indicators for this compound and the selected standards.

Experimental Protocols

The data presented in this guide was generated using the following standardized experimental protocols to ensure reproducibility and accuracy.

[Assay 1 Name] Protocol

A detailed step-by-step procedure for the [Assay 1 Name] is provided to allow for replication of the experiment. This includes information on cell lines used, reagent concentrations, incubation times, and data analysis methods.

[Assay 2 Name] Protocol

Similarly, the protocol for [Assay 2 Name] is outlined, specifying all critical parameters and methodologies employed to derive the performance data.

Biological Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which this compound is hypothesized to exert its biological effects. Understanding this pathway is crucial for elucidating its mechanism of action and identifying potential downstream targets.

Signaling_Pathway This compound This compound Receptor Receptor This compound->Receptor Binds to Effector_1 Effector_1 Receptor->Effector_1 Activates Downstream_Target_1 Downstream_Target_1 Effector_1->Downstream_Target_1 Modulates Biological_Response Biological_Response Downstream_Target_1->Biological_Response Leads to

Figure 1: Proposed Signaling Pathway. This diagram illustrates the hypothetical mechanism of action for this compound.

Experimental Workflow

To provide a clear overview of the experimental process, the following workflow diagram outlines the key stages of the benchmarking study, from compound preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Preparation Assay_1 [Assay 1 Name] Compound_Prep->Assay_1 Assay_2 [Assay 2 Name] Compound_Prep->Assay_2 Standard_Prep Standard Preparation Standard_Prep->Assay_1 Standard_Prep->Assay_2 Data_Collection Data Collection Assay_1->Data_Collection Assay_2->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Report_Generation Report Generation Statistical_Analysis->Report_Generation

Figure 2: Experimental Workflow. This diagram provides a high-level overview of the steps involved in the comparative performance analysis.

Conclusion

The data presented in this guide provides a foundational benchmark for the performance of this compound relative to current industry standards. These findings are intended to assist researchers in making informed decisions regarding the potential utility of this compound in their specific research and development contexts. Further studies are warranted to explore its full therapeutic potential and safety profile.

Safety Operating Guide

Proper Disposal of 3-Chloro-4,5-diethoxybenzoic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

The following protocol provides essential safety and logistical information for the proper disposal of 3-Chloro-4,5-diethoxybenzoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.

Waste Profile: this compound

Proper waste characterization is the first step in safe disposal. The table below summarizes the key data for this compound.

PropertyClassification & Handling InformationSource
Chemical Type Halogenated Organic Acid[1][2]
Physical State Solid (at standard conditions)[3]
Primary Hazards Skin Irritant (H315), Serious Eye Irritation (H319)[4]
Disposal Method Incineration via a licensed professional waste disposal service[3][4]
Storage Incompatibilities Bases, Oxidizing Agents, Reducing Agents[5][6][7]

Standard Operating Procedure (SOP) for Disposal

This procedure outlines the step-by-step process for safely handling and disposing of this compound waste.

Personal Protective Equipment (PPE)

Before handling the chemical, ensure you are wearing the appropriate PPE to prevent skin and eye contact.[4]

  • Gloves: Chemical-resistant gloves (e.g., nitrile). Inspect for tears or holes before use.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[4]

  • Lab Coat: A standard laboratory coat is required to protect from spills.

  • Ventilation: Handle the waste in a well-ventilated area, preferably within a chemical fume hood.[4]

Waste Segregation and Collection

Proper segregation is critical to prevent dangerous reactions.[5][8]

  • Designate a Waste Container: Use a clearly labeled, dedicated container for "Halogenated Organic Waste".[1][9] The container must be in good condition, compatible with the chemical, and have a tightly sealing lid.[8][9]

  • Do Not Mix: Never mix this compound waste with other waste streams, especially:

    • Bases (caustics)[5]

    • Oxidizing or reducing agents[5][6]

    • Non-halogenated organic waste[1][10]

    • Aqueous waste[10]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[9] Keep a log of the contents and quantities added.

Storage of Chemical Waste

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[5]

  • Secure Storage: Keep the waste container tightly closed except when adding waste.[9][10]

  • Location: Store the container in a designated, secondary containment bin below eye level to prevent spills and contain any potential leaks.[11][12]

  • Segregation: Ensure the container is physically segregated from incompatible materials within the storage area.[5][11]

Disposal of Empty Containers

An "empty" container that held this compound must still be handled as hazardous waste.

  • Triple Rinsing: To render a container non-hazardous, it must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[10][12]

  • Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and disposed of as halogenated organic waste along with the chemical itself.[10]

  • Container Disposal: Once triple-rinsed, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic.[12]

Arranging for Final Disposal

Final disposal must be handled by a licensed professional service. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][5][12]

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or chemical waste coordinator to schedule a pickup.

  • Licensed Disposal Company: The recommended disposal method is to offer surplus and non-recyclable solutions to a licensed disposal company.[3] The preferred method of destruction is typically high-temperature incineration in a facility equipped with an afterburner and scrubber.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G cluster_start Start: Waste Generation cluster_ppe Step 1: Safety cluster_collection Step 2: Segregation & Collection cluster_storage Step 3: Interim Storage cluster_disposal Step 4: Final Disposal start Generate Waste: This compound (solid, solution, or contaminated material) ppe Wear Appropriate PPE: - Chemical-resistant gloves - Eye protection - Lab coat start->ppe Always start with safety container Select a Labeled Container: 'Halogenated Organic Waste' ppe->container decision_mix Is the waste mixed with incompatible materials? (e.g., bases, oxidizers) container->decision_mix collect Add waste to container. Update waste log. decision_mix->collect No stop STOP! Consult EHS Immediately. Do Not Mix. decision_mix->stop Yes store Store container in designated Satellite Accumulation Area (SAA). Ensure secondary containment. collect->store contact_ehs Contact EHS for pickup by a licensed waste disposal service. store->contact_ehs incinerate Final Disposal Method: High-Temperature Incineration contact_ehs->incinerate

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 3-Chloro-4,5-diethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical procedures for the handling and disposal of 3-Chloro-4,5-diethoxybenzoic acid. Adherence to these guidelines is essential to ensure a safe laboratory environment and proper management of this chemical.

I. Personal Protective Equipment (PPE)

When handling this compound, a thorough risk assessment should be conducted to determine the appropriate level of personal protective equipment. The following table summarizes the recommended PPE.

Equipment Specification Purpose
Eye Protection Chemical safety goggles or a face shield.To prevent eye contact which can cause serious irritation.
Hand Protection Nitrile or neoprene gloves.To avoid skin contact. Gloves must be inspected prior to use and proper removal technique should be followed.
Body Protection Laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator.Required when there is a risk of inhaling dust or aerosols, especially in poorly ventilated areas.

II. Operational Plan: Handling Procedures

A. Engineering Controls:

  • Work in a well-ventilated area.

  • Use a chemical fume hood or other local exhaust ventilation to minimize exposure to dust and aerosols.[1]

  • Ensure that an eyewash station and safety shower are readily accessible.

B. Safe Handling Practices:

  • Preparation:

    • Before handling, consult the Safety Data Sheet (SDS) for this compound.[1]

    • Ensure all necessary PPE is available and in good condition.

    • Inspect the container for any damage or leaks.

  • During Use:

    • Avoid contact with skin and eyes.[1]

    • Avoid the formation and inhalation of dust.[1]

    • Wash hands thoroughly after handling.

    • Do not eat, drink, or smoke in the handling area.

  • Spill Response:

    • In case of a spill, evacuate the area.

    • Wear appropriate PPE, including respiratory protection.

    • Carefully sweep or scoop up the spilled material and place it in a designated, labeled container for disposal.

    • Clean the spill area with a suitable solvent and then wash with soap and water.

C. First Aid Measures:

  • After eye contact: Immediately rinse with plenty of water for at least 15 minutes and consult a physician.[1]

  • After skin contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[1]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[1]

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]

III. Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

A. Waste Segregation and Collection:

  • Collect waste this compound and any contaminated materials (e.g., gloves, paper towels) in a clearly labeled, sealed, and compatible waste container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

B. Disposal Method:

  • Dispose of the chemical waste through a licensed hazardous waste disposal company.

  • Follow all local, state, and federal regulations for chemical waste disposal.

  • Do not dispose of this chemical down the drain or in the general trash.

IV. Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

start Start: Handling this compound risk_assessment 1. Conduct Risk Assessment start->risk_assessment ppe 2. Don Appropriate PPE risk_assessment->ppe handling 3. Handle in Ventilated Area ppe->handling use 4. Perform Experimental Work handling->use spill Spill Occurs use->spill waste_collection 5. Collect Waste use->waste_collection spill_response 5a. Execute Spill Response Protocol spill->spill_response spill_response->waste_collection decontamination 6. Decontaminate Work Area & PPE waste_collection->decontamination disposal 7. Dispose of Waste via Licensed Contractor decontamination->disposal end End disposal->end

Caption: Workflow for Safe Handling and Disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.